molecular formula C24H23N5O3S2 B15600444 T-1101-d7

T-1101-d7

Katalognummer: B15600444
Molekulargewicht: 500.6 g/mol
InChI-Schlüssel: ICECVTFTHRPNOE-SCFLVOMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

T-1101-d7 is a useful research compound. Its molecular formula is C24H23N5O3S2 and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C24H23N5O3S2

Molekulargewicht

500.6 g/mol

IUPAC-Name

N-[4-[2,6-dimethyl-4-[5-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]pyrazin-2-yl]sulfanylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C24H23N5O3S2/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30)/i3D3,8D2,9D2

InChI-Schlüssel

ICECVTFTHRPNOE-SCFLVOMGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

T-1101-d7: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of T-1101-d7, a deuterated analog of the novel anti-cancer agent T-1101. The information is compiled to assist in research and development activities, offering available data on its properties, mechanism of action, and analytical applications.

Quantitative Data Summary

This compound is the deuterium-labeled version of T-1101. While a complete Certificate of Analysis is not publicly available, data from various suppliers for the closely related T-1101 tosylate and information on this compound provide key quantitative metrics.

ParameterValueSource
Compound This compound (TAI-95-d7)MedChemExpress[1]
Purity (T-1101 tosylate) 99.27%Selleck Chemicals[2]
Purity (T-1101 tosylate) 98.10%Biorbyt[3]
Molecular Weight (T-1101 tosylate) 665.81 g/mol Selleck Chemicals[2]
Storage Conditions (Powder) 3 years at -20°CSelleck Chemicals[2]
Storage Conditions (in solvent) 1 year at -80°C; 1 month at -20°CSelleck Chemicals[2]

Mechanism of Action and Signaling Pathway

T-1101 is a first-in-class oral agent for the treatment of cancer.[4] It functions by specifically disrupting the interaction between two proteins crucial for mitotic regulation in cancer cells: Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2).[2][4] This disruption leads to the downregulation of Nek2, resulting in chromosomal misalignment and ultimately, cancer cell death.[4]

The following diagram illustrates the proposed signaling pathway and the mechanism of action of T-1101.

T1101_Mechanism_of_Action cluster_mitosis Mitotic Regulation in Cancer Cells Hec1 Hec1 Interaction Interaction Hec1->Interaction Nek2 Nek2 Nek2->Interaction Downregulation Nek2 Downregulation Interaction->Downregulation T-1101 Misalignment Chromosomal Misalignment Downregulation->Misalignment Apoptosis Cancer Cell Death (Apoptosis) Misalignment->Apoptosis T1101 T-1101 T1101->Interaction Disrupts

T-1101 Mechanism of Action

Experimental Protocols and Applications

Given that this compound is a stable isotope-labeled compound, its primary application in a research setting is as an internal standard for quantitative analysis.

Bioanalytical Method for Pharmacokinetic Studies

Deuterium-labeled compounds like this compound are commonly used as internal standards in mass spectrometry-based bioanalytical methods to determine the pharmacokinetic profiles of the parent drug (T-1101). A general workflow for such an experiment is outlined below.

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Urine) Spiking Spike with this compound (Internal Standard) Biological_Matrix->Spiking Extraction Protein Precipitation & Solid Phase Extraction Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography Separation Evaporation->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (T-1101 / this compound Ratio) MS_Detection->Quantification

Bioanalytical Workflow for PK Studies

A detailed protocol would involve the following steps:

  • Preparation of Standard Solutions: Prepare stock solutions of T-1101 and this compound in an appropriate organic solvent.

  • Sample Collection: Collect biological matrices (e.g., plasma, urine) from subjects at various time points after administration of T-1101.

  • Sample Preparation:

    • Aliquot a known volume of the biological matrix.

    • Spike the sample with a known concentration of this compound (internal standard).

    • Perform protein precipitation using a solvent like acetonitrile.

    • Further purify the sample using solid-phase extraction (SPE) to remove interfering substances.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Develop a chromatographic method to separate T-1101 and this compound from endogenous matrix components.

    • Optimize the mass spectrometer settings for the detection of both the parent drug and the internal standard, typically using Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of T-1101 to this compound.

    • Generate a calibration curve using known concentrations of T-1101.

    • Determine the concentration of T-1101 in the unknown samples by interpolating from the calibration curve.

For more specific details on the impact of deuterium (B1214612) substitution on pharmacokinetics, refer to the work by Russak EM, et al.[1]

In Vitro Anti-Tumor Assays

In vitro studies have demonstrated that T-1101 exhibits potent anti-tumor effects across a variety of cancer cell lines, including breast, liver, leukemia, and colorectal cancers, as well as in multidrug-resistant (MDR1)-driven chemorefractory cancer cell lines.[4]

In Vivo Efficacy Studies

Xenograft animal models have shown that T-1101 effectively inhibits the growth of liver and triple-negative breast cancer cells.[4]

Clinical Development of T-1101

T-1101 has undergone Phase I clinical trials in Taiwan, demonstrating rapid absorption, a favorable safety profile, and good tolerability with no dose-limiting toxicities observed.[4] The recommended Phase II dose has been established at 200 mg/day.[4] The FDA has approved the initiation of Phase II clinical trials for patients with advanced neuroendocrine tumors who have not responded to prior standard treatments.[4]

References

T-1101: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1101 is a first-in-class, orally bioavailable small molecule inhibitor that targets a critical protein-protein interaction in the mitotic machinery of cancer cells. By disrupting the binding of Highly expressed in cancer 1 (Hec1) to NIMA-related kinase 2 (Nek2), T-1101 induces a cascade of events leading to mitotic catastrophe and apoptotic cell death. This technical guide provides an in-depth overview of the mechanism of action of T-1101, including its molecular target, downstream cellular consequences, and preclinical efficacy. Detailed experimental methodologies, quantitative data, and visual representations of the signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers and drug development professionals in oncology.

Introduction

The fidelity of chromosome segregation during mitosis is paramount for cellular viability. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures each chromosome is properly attached to the mitotic spindle before the onset of anaphase. Key players in this intricate process include the kinetochore protein Hec1 and the mitotic kinase Nek2.[1][2] Hec1 is a component of the Ndc80 complex, which is essential for stable kinetochore-microtubule attachments.[1] Nek2, a serine/threonine kinase, phosphorylates Hec1 at Serine 165, a modification critical for proper chromosome alignment and SAC signaling.[1][2][3] The interaction between Hec1 and Nek2 is frequently dysregulated in various malignancies, making it an attractive target for therapeutic intervention.[4]

T-1101 (also known as T-1101 tosylate) is a potent and selective inhibitor of the Hec1/Nek2 interaction.[5] This guide will elucidate the mechanism by which T-1101 exerts its anti-cancer effects, providing a detailed understanding of its journey from molecular interaction to cellular demise.

Molecular Target and Mechanism of Action

T-1101 functions by directly binding to Hec1, thereby sterically hindering its interaction with Nek2.[4] This disruption prevents the Nek2-mediated phosphorylation of Hec1 at Serine 165, a key event for the proper localization and function of the spindle assembly checkpoint proteins Mad1 and Mad2 at the kinetochores.[1][3]

The direct consequence of inhibiting the Hec1/Nek2 interaction is the destabilization and subsequent proteasomal degradation of Nek2.[4][5] This "death-trap" mechanism removes a critical mitotic kinase from the cell, leading to a cascade of downstream effects that ultimately drive the cancer cell into apoptosis.[4]

T-1101 Mechanism of Action T1101 T-1101 Hec1 Hec1 T1101->Hec1 Binds to Hec1_Nek2 Hec1-Nek2 Interaction T1101->Hec1_Nek2 Disrupts Hec1->Hec1_Nek2 Nek2 Nek2 Nek2->Hec1_Nek2 p_Hec1 Phosphorylated Hec1 (Ser165) Hec1_Nek2->p_Hec1 Leads to Nek2_deg Nek2 Degradation Hec1_Nek2->Nek2_deg Inhibition leads to SAC Spindle Assembly Checkpoint (SAC) (Mad1/Mad2 localization) p_Hec1->SAC Maintains Chrom_misalign Chromosomal Misalignment SAC->Chrom_misalign Failure leads to Nek2_deg->Chrom_misalign Apoptosis Apoptosis Chrom_misalign->Apoptosis

Figure 1: T-1101 disrupts the Hec1/Nek2 interaction, leading to Nek2 degradation and mitotic catastrophe.

Cellular Consequences of T-1101 Treatment

The disruption of the Hec1/Nek2 axis by T-1101 manifests in several observable and quantifiable cellular phenotypes:

  • Nek2 Degradation: Treatment of cancer cells with T-1101 leads to a time-dependent decrease in the protein levels of Nek2.[5][6]

  • Chromosomal Misalignment: The failure to properly regulate the spindle assembly checkpoint results in severe defects in chromosome congression at the metaphase plate.[5]

  • Apoptotic Cell Death: The accumulation of mitotic errors triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6]

Preclinical Efficacy of T-1101

In Vitro Anti-proliferative Activity

T-1101 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the nanomolar range, highlighting its potent cytotoxic effects.

Cell LineCancer TypeIC50 (nM)Reference
Various Human Cancer Cell LinesBreast, Liver, Leukemia, Colorectal14.8 - 21.5[5]
MDR-expressing Cell LinesMulti-drug Resistant7 - 19[7]
Various Human Cancer Cell LinesNot Specified14 - 74[7]
In Vivo Anti-tumor Efficacy

In vivo studies using human tumor xenograft models in mice have shown significant anti-tumor activity of T-1101 upon oral administration.

Xenograft ModelCancer TypeDosing RegimenOutcomeReference
Huh-7Liver Cancer2.5 mg/kg, p.o., twice dailySignificant tumor growth inhibition[6]
BT474, MDA-MB-231, MCF7Breast CancerNot specifiedTumor growth inhibition[5]
Liver and Triple Negative Breast CancerNot specified10 - 25 mg/kg, twice a dayEffective growth inhibition[7]
Synergistic Effects with Chemotherapeutic Agents

T-1101 has shown synergistic anti-cancer effects when combined with standard-of-care chemotherapeutic agents, suggesting its potential utility in combination therapy regimens.

Combination AgentCancer Cell LinesEffectReference
DoxorubicinSelect cancer cellsSynergistic[5]
PaclitaxelSelect cancer cellsSynergistic[5]
TopotecanSelect cancer cellsSynergistic[5]
SorafenibHuh-7 xenograftHalved the required dose of sorafenib[5]

Experimental Protocols

While specific, detailed protocols for T-1101 are proprietary, this section provides representative methodologies for the key assays used to characterize its mechanism of action, based on standard laboratory practices and published research on similar Hec1/Nek2 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of T-1101 for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of T-1101 and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with T-1101 (serial dilution) seed_cells->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization buffer incubate_4h->add_solubilizer read_absorbance Read absorbance at 570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: A generalized workflow for determining cell viability using the MTT assay.
Western Blot for Nek2 Degradation

This technique is used to detect and quantify the levels of Nek2 protein in cell lysates.

  • Cell Lysis: Treat cells with T-1101 for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nek2 (e.g., rabbit anti-Nek2) overnight at 4°C. A loading control antibody (e.g., mouse anti-GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of Nek2 protein.

Immunofluorescence for Chromosomal Misalignment

This method allows for the visualization of chromosome organization within mitotic cells.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with T-1101 for a duration sufficient to induce mitotic arrest (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block with 1% BSA in PBST.

  • Primary Antibody Staining: Incubate with a primary antibody against a kinetochore marker (e.g., anti-centromere antibody, ACA) and/or a spindle marker (e.g., anti-α-tubulin) overnight at 4°C.

  • Secondary Antibody Staining: Wash and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).

  • DNA Staining: Counterstain the DNA with DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.

  • Analysis: Analyze the images for defects in chromosome alignment at the metaphase plate.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of T-1101 in a mouse model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer T-1101 orally at a predetermined dose and schedule (e.g., 10-25 mg/kg, twice daily). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

In Vivo Xenograft Study Workflow start Start implant_cells Implant cancer cells into mice start->implant_cells tumor_growth Allow tumors to grow to palpable size implant_cells->tumor_growth randomize Randomize mice into treatment & control groups tumor_growth->randomize treat Administer T-1101 or vehicle randomize->treat measure_tumor Measure tumor volume and body weight periodically treat->measure_tumor endpoint Continue until endpoint measure_tumor->endpoint Repeat analyze_data Analyze and plot tumor growth curves endpoint->analyze_data end End analyze_data->end

Figure 3: A generalized workflow for an in vivo xenograft efficacy study.

Conclusion

T-1101 represents a promising novel therapeutic agent that targets a key vulnerability in cancer cells – their reliance on a properly functioning mitotic machinery. By specifically disrupting the Hec1/Nek2 interaction, T-1101 induces a cascade of events culminating in mitotic catastrophe and apoptosis. Its potent in vitro and in vivo activity, coupled with its oral bioavailability and synergistic effects with other chemotherapies, underscores its potential as a valuable addition to the oncologist's armamentarium. The information provided in this technical guide offers a comprehensive understanding of the mechanism of action of T-1101, which will be invaluable for researchers and clinicians working towards the development of more effective cancer therapies. T-1101 is currently in Phase II clinical trials for advanced neuroendocrine tumors.[8]

References

An In-depth Technical Guide to Hec1/Nek2 Protein-Protein Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2) is a critical regulatory nexus in mitotic progression.[1][2][3] Dysregulation of this interaction is frequently observed in various malignancies, making it a compelling target for anticancer therapeutic development.[1][2][3] This technical guide provides a comprehensive overview of the current landscape of small molecule inhibitors targeting the Hec1/Nek2 protein-protein interaction (PPI). It details the underlying biology, mechanism of action of key inhibitors, quantitative data on their efficacy, and detailed protocols for essential experimental assays. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and cell cycle biology.

Biological Background: The Hec1/Nek2 Axis in Mitosis

Hec1, a core component of the Ndc80 kinetochore complex, plays a pivotal role in establishing stable kinetochore-microtubule attachments, which is essential for proper chromosome segregation during mitosis.[2][3][4] Nek2, a serine/threonine kinase, is a key regulator of centrosome separation and spindle assembly.[4] The interaction between Hec1 and Nek2 is crucial for the localization and function of both proteins at the kinetochore and centrosome, respectively.

A key event in this signaling axis is the phosphorylation of Hec1 on serine 165 (S165) by Nek2.[2][4] This phosphorylation event is critical for the proper function of Hec1 and the fidelity of chromosome segregation.[2] Disruption of the Hec1/Nek2 interaction prevents this phosphorylation, leading to mitotic defects such as chromosome misalignment, spindle abnormalities, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[3][5]

The Hec1/Nek2 Signaling Pathway

The interaction and functional relationship between Hec1 and Nek2 are tightly regulated during the cell cycle, particularly at the G2/M transition and during mitosis. The following diagram illustrates the core signaling pathway.

Hec1_Nek2_Signaling_Pathway Hec1/Nek2 Signaling Pathway in Mitosis cluster_G2_M G2/M Phase cluster_Mitosis Mitosis Nek2_inactive Inactive Nek2 Nek2_active Active Nek2 Nek2_inactive->Nek2_active Phosphorylation Hec1 Hec1 Nek2_active->Hec1 Binds Plk1 Plk1 Plk1->Nek2_active Hec1_pS165 pS165-Hec1 Hec1->Hec1_pS165 Phosphorylation Kinetochore Kinetochore-Microtubule Attachment Hec1->Kinetochore Hec1_pS165->Kinetochore Segregation Proper Chromosome Segregation Kinetochore->Segregation Inhibitor_Mechanism Inhibitor 'Death-Trap' Mechanism of Action Hec1 Hec1 Hec1_Inhibitor Hec1-Inhibitor Complex Hec1->Hec1_Inhibitor Binds Nek2 Nek2 Hec1_Inhibitor_Nek2 Ternary Complex Nek2->Hec1_Inhibitor_Nek2 Inhibitor Inhibitor (e.g., INH154) Inhibitor->Hec1_Inhibitor Hec1_Inhibitor->Hec1_Inhibitor_Nek2 Binds Proteasome Proteasome Hec1_Inhibitor_Nek2->Proteasome Targeted for Degradation Degradation Nek2 Degradation Proteasome->Degradation rY2H_Workflow Reverse Yeast Two-Hybrid Workflow Start Start: Yeast strain with interacting Bait (Hec1) and Prey (Nek2) fusions Interaction Hec1-Nek2 interaction activates a counter-selectable marker (e.g., URA3) Start->Interaction AddInhibitor Add small molecule inhibitor library Start->AddInhibitor NoGrowth Yeast cannot grow on media containing 5-FOA Interaction->NoGrowth Disruption Inhibitor disrupts Hec1-Nek2 interaction AddInhibitor->Disruption NoActivation Counter-selectable marker is not activated Disruption->NoActivation Growth Yeast grows on media containing 5-FOA NoActivation->Growth Hit Hit Identification Growth->Hit CoIP_Workflow Co-Immunoprecipitation Workflow Start Start: Cell lysate containing protein complexes Incubate Incubate with antibody specific to bait protein (e.g., anti-Hec1) Start->Incubate AddBeads Add Protein A/G beads Incubate->AddBeads Capture Beads capture antibody-protein complexes AddBeads->Capture Wash Wash to remove non-specific binders Capture->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by Western Blot for prey protein (e.g., Nek2) Elute->Analyze MTT_Workflow MTT Assay Workflow Start Start: Seed cells in a 96-well plate Treat Treat with varying concentrations of inhibitor Start->Treat Incubate Incubate for a defined period (e.g., 72h) Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate to allow formazan crystal formation AddMTT->IncubateMTT Solubilize Add solubilization solution (e.g., DMSO) IncubateMTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Clonogenic_Workflow Clonogenic Survival Assay Workflow Start Start: Seed a low density of cells Treat Treat with inhibitor for a defined period Start->Treat Incubate Incubate for an extended period (1-3 weeks) to allow colony formation Treat->Incubate Fix Fix colonies with e.g., methanol/acetic acid Incubate->Fix Stain Stain colonies with e.g., crystal violet Fix->Stain Count Count colonies (>50 cells) Stain->Count

References

T-1101: A Technical Guide to its Apoptosis-Inducing Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1101 is a novel, orally bioavailable small molecule that represents a first-in-class inhibitor of the protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2][3][4] This interaction is critical for proper mitotic regulation, and its disruption by T-1101 leads to a cascade of cellular events culminating in apoptotic cell death in cancer cells.[1][4] Preclinical studies have demonstrated the potent anti-tumor effects of T-1101 across a range of cancer cell types, including those resistant to standard chemotherapies.[4][5] This technical guide provides an in-depth overview of the core mechanism of T-1101, detailing its signaling pathway, summarizing key quantitative data, and providing comprehensive experimental protocols for the assays used to elucidate its apoptosis-inducing properties.

Introduction to T-1101

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action of T-1101 involves the disruption of the Hec1/Nek2 signaling axis, a key regulator of mitotic progression. This disruption initiates a series of events that ultimately lead to the programmed cell death of the cancer cell.

Signaling Pathway

The binding of T-1101 to Hec1 prevents its interaction with Nek2. This disruption leads to the proteasomal degradation of Nek2. The loss of Nek2 function results in improper kinetochore-microtubule attachments and chromosomal misalignment during mitosis. This mitotic checkpoint failure activates the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.

T1101_Apoptosis_Pathway T1101 T-1101 Hec1 Hec1 T1101->Hec1 Hec1_Nek2 Hec1-Nek2 Interaction T1101->Hec1_Nek2 Disrupts Hec1->Hec1_Nek2 Nek2 Nek2 Nek2->Hec1_Nek2 Proteasomal_Degradation Proteasomal Degradation Nek2->Proteasomal_Degradation Leads to Hec1_Nek2->Nek2 Stabilizes Chromosomal_Misalignment Chromosomal Misalignment Proteasomal_Degradation->Chromosomal_Misalignment Mitotic_Catastrophe Mitotic Catastrophe Chromosomal_Misalignment->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage

Figure 1: T-1101 Signaling Pathway to Apoptosis

Quantitative Data

The anti-proliferative and apoptosis-inducing effects of T-1101 have been quantified across various cancer cell lines and in preclinical models.

Table 1: In Vitro Anti-proliferative Activity of T-1101
Cell LineCancer TypeIC50 (nM)Reference
Huh-7Liver Cancer14.8 - 21.5[3]
K562Leukemia13.48
MDA-MB-231Breast Cancer14.29 - 73.65[5]
BT474Breast Cancer14.29 - 73.65[5]
MCF7Breast Cancer14.29 - 73.65[5]
MDR-resistant cell linesVarious7 - 19
Table 2: In Vivo Efficacy of T-1101
Xenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Huh-7Liver Cancer2.5 mg/kg, p.o., twice dailySignificant[1]
MDA-MB-231Breast CancerNot specifiedStrong inhibition[5]
BT474Breast CancerNot specifiedStrong inhibition[5]
MCF7Breast CancerNot specifiedStrong inhibition[5]
Table 3: Pharmacokinetic Parameters of T-1101 Tosylate
ParameterValueReference
Oral AUC62.5 µM·h[4]
Bioavailability (F)77.4%[4]
Recommended Phase 2 Dose (RP2D)200 mg/day (QD or 100 mg BID)[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptosis-inducing effects of T-1101.

Cell Culture
  • Cell Lines: Huh-7 (human liver carcinoma), K562 (human myelogenous leukemia), MDA-MB-231, BT474, and MCF7 (human breast adenocarcinoma) cells were used.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis for Nek2 Degradation
  • Cell Treatment: Cells were seeded in 6-well plates and treated with T-1101 (e.g., 1 µM) or DMSO (vehicle control) for various time points (e.g., 0, 3, 6, 12, 24 hours).

  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane was then incubated with primary antibodies against Nek2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Chromosomal Misalignment
  • Cell Seeding and Treatment: Cells were grown on glass coverslips in a 24-well plate and treated with T-1101 (e.g., 1 µM) or DMSO for 24 hours.

  • Fixation and Permeabilization:

    • Cells were fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • After washing with PBS, cells were permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Cells were blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Cells were then incubated with a primary antibody against α-tubulin (to visualize microtubules) for 1 hour at room temperature.

    • After washing, cells were incubated with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • DNA Staining and Mounting:

    • Cells were counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the DNA (chromosomes).

    • The coverslips were mounted onto glass slides using an anti-fade mounting medium.

  • Microscopy: Images were captured using a fluorescence microscope. Chromosomal misalignment was assessed in metaphase cells.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cancer Cell Culture (e.g., Huh-7, MDA-MB-231) Treatment Treatment with T-1101 or Vehicle Control Cell_Culture->Treatment Western_Blot Western Blot (Nek2 Degradation) Treatment->Western_Blot Immunofluorescence Immunofluorescence (Chromosomal Misalignment) Treatment->Immunofluorescence Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Treatment->Apoptosis_Assay Xenograft Xenograft Model Establishment (e.g., Nude Mice) T1101_Admin Oral Administration of T-1101 Xenograft->T1101_Admin Tumor_Measurement Tumor Volume Measurement T1101_Admin->Tumor_Measurement Efficacy_Analysis Analysis of Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

Figure 2: Experimental Workflow for T-1101 Evaluation
Apoptosis Assays

  • Cell Treatment and Harvesting: Cells were treated with T-1101 or DMSO as described above. Both adherent and floating cells were collected.

  • Staining: Cells were washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's instructions.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry.

    • Annexin V-positive, PI-negative cells were considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells were considered to be in late apoptosis or necrosis.

  • Cell Lysate Preparation: Cells were treated with T-1101 or DMSO, harvested, and lysed according to the caspase activity assay kit manufacturer's protocol.

  • Assay Reaction: Cell lysate was incubated with a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) in a 96-well plate.

  • Measurement: The colorimetric or fluorometric signal, which is proportional to the caspase-3 activity, was measured using a microplate reader.

In Vivo Xenograft Studies
  • Animal Model: Athymic nude mice (4-6 weeks old) were used.

  • Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 Huh-7 or MDA-MB-231 cells) in a mixture of media and Matrigel were subcutaneously injected into the flank of each mouse.

  • Treatment: When the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. T-1101 was administered orally (p.o.) at a specified dose and schedule (e.g., 2.5 mg/kg, twice daily). The control group received the vehicle.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: The anti-tumor efficacy of T-1101 was evaluated by comparing the tumor growth in the treated group to the control group.

Conclusion

T-1101 is a promising first-in-class Hec1/Nek2 inhibitor with a well-defined mechanism of action that leads to mitotic catastrophe and apoptosis in cancer cells. The preclinical data strongly support its continued development as a novel anti-cancer therapeutic. The detailed protocols provided in this guide are intended to facilitate further research into the biological activities of T-1101 and similar compounds targeting the mitotic machinery. The ongoing clinical trials will be crucial in determining the therapeutic potential of T-1101 in patients with advanced cancers.

References

T-1101-d7 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of T-1101-d7, a deuterated analog of the novel anti-cancer agent T-1101. This document details its mechanism of action, summarizes key quantitative data, and provides essential supplier and purchasing information. Furthermore, it includes detailed experimental protocols for crucial assays and visualizes the core signaling pathway, offering a vital resource for researchers in oncology and drug development.

Core Concepts and Mechanism of Action

T-1101 is a first-in-class, orally active small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2][3] This interaction is critical for the proper regulation of mitosis in cancer cells.[3] By disrupting the Hec1/Nek2 complex, T-1101 leads to the downregulation of Nek2, resulting in chromosomal misalignment and subsequent apoptotic cell death in cancer cells.[2][3] this compound is the deuterium-labeled version of T-1101, designed for research purposes, such as use as a tracer or an internal standard in quantitative analyses.

Supplier and Purchasing Information

This compound is available for research purposes from the following supplier:

SupplierProduct NameCatalog NumberNotes
MedchemExpressThis compoundHY-120356S1For research use only. Not for sale to patients.[4]

The non-deuterated tosylate salt of T-1101 is more widely available from various suppliers, including:

  • MedchemExpress[1]

  • Selleck Chemicals[5]

  • Biorbyt[6]

  • Sapphire Bioscience[7]

  • MedKoo Biosciences[8]

  • Probechem Biochemicals[9]

Quantitative Data

The following tables summarize the reported in vitro and in vivo efficacy of the parent compound, T-1101 tosylate. These data provide a strong indication of the potential activity of this compound.

Table 1: In Vitro Antiproliferative Activity of T-1101 tosylate [1][2]

ParameterValueCell Lines
GI5015-70 nMHuman liver cancer cells
IC5014.8-21.5 nMNot specified

Table 2: In Vivo Efficacy of T-1101 tosylate in Xenograft Models [1][2]

Animal ModelDosing RegimenEffect
Mice bearing various human cancer xenografts2.5 mg/kg, p.o., twice per daySignificant in vivo activity
Mice with Huh-7 xenografts2.5 mg/kg, p.o., twice per day (co-administered with Sorafenib)Halved the required dose of Sorafenib for comparable activity

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following are representative protocols for assays relevant to the study of T-1101 and its analogs.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • This compound or T-1101 tosylate

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 or IC50 value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of T-1101 in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., Huh-7)

  • Matrigel (optional)

  • This compound or T-1101 tosylate formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 106 cancer cells, optionally resuspended in a mixture of medium and Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3). Monitor the tumor volume regularly using caliper measurements (Volume = (length x width2)/2).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer T-1101 (e.g., 2.5 mg/kg, p.o., twice daily) or vehicle control for a predetermined period.

  • Monitoring: Monitor tumor growth and the general health of the mice (including body weight) throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight between the treatment and control groups to determine the antitumor efficacy.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of T-1101 and a typical experimental workflow for its evaluation.

T1101_Mechanism_of_Action cluster_mitosis Mitotic Progression Hec1 Hec1 Hec1_Nek2 Hec1/Nek2 Complex Hec1->Hec1_Nek2 Nek2 Nek2 Nek2->Hec1_Nek2 Spindle Proper Spindle Assembly Hec1_Nek2->Spindle Misalignment Chromosomal Misalignment Hec1_Nek2->Misalignment Progression Cell Cycle Progression Spindle->Progression T1101 T-1101 T1101->Hec1_Nek2 Inhibits Apoptosis Apoptosis Misalignment->Apoptosis T1101_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies Cell_Culture Cancer Cell Culture Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot for Nek2 levels Cell_Culture->Western_Blot IC50_Determination Determine IC50/GI50 Viability_Assay->IC50_Determination Xenograft_Model Xenograft Mouse Model Treatment T-1101 Treatment Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Efficacy_Analysis Analyze Antitumor Efficacy Tumor_Measurement->Efficacy_Analysis

References

An In-Depth Technical Guide to the Chemical Properties and Stability of T-1101-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled based on publicly available information. Direct experimental data on T-1101-d7 is not available in the public domain. The information presented herein is largely based on the known properties of the parent compound, T-1101, with inferred properties for its deuterated analog, this compound, based on general principles of deuterium (B1214612) substitution in medicinal chemistry.

Introduction

T-1101 is a first-in-class, orally bioavailable small molecule inhibitor of the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] This interaction is critical for the proper function of the spindle assembly checkpoint in mitosis, and its disruption leads to chromosomal misalignment and subsequent apoptotic cell death in cancer cells. T-1101, developed as its tosylate salt, has shown potent anti-proliferative activity in various cancer cell lines and is currently in clinical development.[1][3]

The compound this compound is a deuterated analog of T-1101. The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium. Such isotopic substitution is a common strategy in drug development to modulate the pharmacokinetic properties of a compound, often to slow down metabolic degradation and improve its metabolic stability.[4] This can lead to an increased half-life and potentially a better therapeutic window.[5][6]

This technical guide provides a comprehensive overview of the known chemical properties and stability of T-1101 and infers the likely characteristics of this compound.

Chemical Properties

While specific experimental data for many physicochemical properties of T-1101 and its deuterated analog are not publicly available, some key information for the tosylate salt of the parent compound has been reported.

T-1101 Tosylate
PropertyValueSource
Chemical Name N-(4-(4-((5-(2-methoxyethoxy)pyrazin-2-yl)thio)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide 4-methylbenzenesulfonate[7]
Molecular Formula C₃₁H₃₁N₅O₆S₃[7][8][]
Molecular Weight 665.80 g/mol [7][8][]
CAS Number 2250404-95-4[7][8]
Appearance Solid powder[7]
Purity >98%[7]
Solubility Soluble in DMSO. DMSO: 11 mg/mL (16.52 mM)[7][8]
This compound (Inferred Properties)

The introduction of seven deuterium atoms would lead to a predictable increase in the molecular weight of this compound compared to T-1101. The exact mass increase would be approximately 7.04 daltons. Other physicochemical properties such as pKa, logP, and solubility are generally not significantly altered by deuteration. The core chemical structure and functional groups remain the same, thus the fundamental chemical reactivity is expected to be very similar to the parent compound.

Stability Profile

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and in vivo performance.

General Stability of T-1101

T-1101 tosylate is reported to have good thermal stability.[3] For long-term storage, it is recommended to be kept as a solid powder at -20°C for up to 3 years.[8] Stock solutions in DMSO can be stored at -80°C for up to one year.[8]

Forced Degradation Studies (Hypothetical Framework)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for T-1101 is not publicly available, a general framework for such studies on a 2-aminothiazole (B372263) derivative like T-1101 can be proposed based on ICH guidelines.[10][11]

Potential Degradation Pathways for 2-Aminothiazole Derivatives:

  • Hydrolysis: The amide linkage in T-1101 could be susceptible to hydrolysis under acidic or basic conditions. The ether linkage in the methoxyethoxy side chain might also undergo cleavage under harsh acidic conditions. The thiazole (B1198619) ring itself can be susceptible to opening under extreme pH conditions.[12]

  • Oxidation: The sulfur atom in the thiazole ring and the thioether linkage are potential sites of oxidation, which could lead to the formation of sulfoxides or sulfones.[12]

  • Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light.[12]

  • Thermal Degradation: As a solid, T-1101 tosylate is reported to be thermally stable, but detailed studies at elevated temperatures in solution would be necessary to identify potential degradation products.[3]

Stability of this compound (Inferred)

The primary impact of deuteration on stability is related to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a degradation pathway, replacing that hydrogen with deuterium can slow down the degradation rate, thereby enhancing the stability of the molecule.[5]

For this compound, if the deuterated positions are at sites of metabolic vulnerability, a significant increase in metabolic stability would be expected. The intrinsic chemical stability under non-enzymatic conditions (e.g., hydrolysis, photolysis) is not expected to be significantly different from that of T-1101, unless a C-H bond cleavage at a deuterated position is involved in the rate-determining step of the degradation reaction.

Experimental Protocols (General Methodologies)

Detailed experimental protocols for the characterization of T-1101 are not available in the public domain. However, standard methodologies for determining the chemical properties and stability of pharmaceutical compounds are well-established.

Determination of Physicochemical Properties
  • pKa Determination: Potentiometric titration or UV-Vis spectrophotometry in buffers of varying pH would be standard methods.

  • logP Determination: The shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC) are commonly used.

  • Solubility Determination: Equilibrium solubility measurements in various solvents and buffers, followed by quantification using a validated analytical method like HPLC-UV.

  • Melting Point Determination: Differential Scanning Calorimetry (DSC) or a standard melting point apparatus would be employed.

Stability-Indicating Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the parent drug in the presence of its degradation products.

General Protocol for Forced Degradation and Method Development:

  • Stress Sample Generation: Expose solutions of T-1101 to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, light, heat) for different durations.[12]

  • Chromatographic Separation: Develop an RP-HPLC method capable of separating the parent peak from all degradation product peaks. This typically involves screening different columns, mobile phase compositions (including pH and organic modifier), and gradient profiles.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of T-1101's action and the general workflow for its analysis, the following diagrams are provided.

G cluster_pathway T-1101 Mechanism of Action T1101 T-1101 Hec1_Nek2 Hec1/Nek2 Complex T1101->Hec1_Nek2 Inhibits Interaction Nek2_deg Nek2 Degradation Hec1_Nek2->Nek2_deg Leads to Chr_misalign Chromosomal Misalignment Hec1_Nek2->Chr_misalign Prevents proper formation, leading to Apoptosis Apoptotic Cell Death Nek2_deg->Apoptosis Chr_misalign->Apoptosis

Caption: T-1101 inhibits the Hec1/Nek2 interaction, leading to apoptosis.

G cluster_workflow Forced Degradation and Stability-Indicating Method Workflow start This compound Drug Substance stress Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) start->stress hplc RP-HPLC Method Development & Validation stress->hplc analysis Analysis of Stressed Samples hplc->analysis end Stability Profile & Degradation Pathways analysis->end

Caption: Workflow for assessing the stability of this compound.

Conclusion

T-1101 is a promising anti-cancer agent with a novel mechanism of action. While detailed physicochemical and stability data for both T-1101 and its deuterated analog, this compound, are not extensively available in the public literature, this guide provides a foundational understanding based on the available information and established scientific principles. The deuteration in this compound is anticipated to primarily influence its metabolic stability, potentially offering an improved pharmacokinetic profile over the parent compound. Further detailed experimental studies are required to fully elucidate the chemical properties and stability of this compound.

References

A Technical Deep Dive: T-1101 Tosylate vs. T-1101 Free Base in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

While direct comparative studies detailing the physicochemical properties of T-1101 free base versus its tosylate salt are not extensively published, the development of the tosylate form was driven by the need for improved pharmaceutical properties, particularly solubility.[1]

PropertyT-1101 TosylateT-1101 Free Base (T-1101/TAI-95)Reference(s)
Oral Bioavailability (F) 77.4%Data not available[3]
Oral AUC 62.5 μM·hData not available[3]
Water Solubility Enhanced (developed for improved water solubility)Lower[1]
Thermal Stability GoodData not available[3]
In Vitro Potency (IC50) 14.8-21.5 nM (across various cancer cell lines)Data not available[1]

Table 1: Comparative Physicochemical and Pharmacokinetic Data

Mechanism of Action: Disrupting the Hec1/Nek2 Axis

T-1101 exerts its anti-cancer effects by specifically targeting the interaction between Hec1 and Nek2.[1][2] This interaction is critical for the proper function of the spindle assembly checkpoint and chromosome segregation during mitosis. By inhibiting this protein-protein interaction, T-1101 initiates a cascade of events that selectively compromise the viability of rapidly dividing cancer cells.

G cluster_0 Normal Mitotic Progression cluster_1 T-1101 Intervention Hec1 Hec1 Nek2 Nek2 Hec1->Nek2 Interaction Spindle Proper Spindle Assembly & Chromosome Segregation Nek2->Spindle Enables T1101 T-1101 Hec1_i Hec1 T1101->Hec1_i Binds to Hec1 Nek2_i Nek2 Hec1_i->Nek2_i Interaction Disrupted Degradation Nek2 Degradation Nek2_i->Degradation Misalignment Chromosomal Misalignment Degradation->Misalignment Apoptosis Apoptotic Cell Death Misalignment->Apoptosis

Figure 1: T-1101 Mechanism of Action. T-1101 binds to Hec1, disrupting its interaction with Nek2, leading to Nek2 degradation and mitotic catastrophe.

Experimental Protocols

Synthesis of T-1101 and T-1101 Tosylate

The synthesis of T-1101, a 4-aryl-N-pyridinylcarbonyl-2-aminothiazole derivative, and its subsequent conversion to the tosylate salt involves a multi-step chemical synthesis process.

G Start Starting Materials (e.g., Substituted Acetophenone, Thiourea) Step1 Hantzsch Thiazole Synthesis Start->Step1 Aminothiazole 2-Aminothiazole (B372263) Intermediate Step1->Aminothiazole Step2 Acylation with Isonicotinoyl Chloride Aminothiazole->Step2 T1101_FreeBase T-1101 Free Base Step2->T1101_FreeBase Step3 Salt Formation with p-Toluenesulfonic Acid T1101_FreeBase->Step3 T1101_Tosylate T-1101 Tosylate Step3->T1101_Tosylate

Figure 2: General Synthesis Workflow for T-1101 Tosylate. A multi-step process starting from basic chemical building blocks.

Detailed Methodology:

  • Hantzsch Thiazole Synthesis: The core 2-aminothiazole scaffold is synthesized via the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative.

  • Acylation: The resulting 2-aminothiazole intermediate is then acylated with isonicotinoyl chloride in the presence of a base to yield the T-1101 free base.

  • Salt Formation: T-1101 tosylate is prepared by treating the T-1101 free base with p-toluenesulfonic acid in a suitable solvent, followed by crystallization.

In Vitro Hec1/Nek2 Interaction Assay

To assess the inhibitory effect of T-1101 on the Hec1-Nek2 interaction, a co-immunoprecipitation assay is a standard method.

Protocol:

  • Cell Culture and Treatment: Cancer cell lines (e.g., HeLa) are cultured to optimal confluency and then treated with varying concentrations of T-1101 or a vehicle control for a specified duration.

  • Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for either Hec1 or Nek2, which is coupled to protein A/G beads. This step pulls down the target protein and any interacting partners.

  • Western Blotting: The immunoprecipitated protein complexes are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against both Hec1 and Nek2 to detect the presence of the co-precipitated protein. A reduction in the amount of co-precipitated protein in the T-1101-treated samples compared to the control indicates disruption of the Hec1-Nek2 interaction.

In Vivo Xenograft Tumor Model

The anti-tumor efficacy of T-1101 is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Protocol:

  • Cell Culture and Implantation: Human cancer cell lines such as Huh-7 (liver cancer), MDA-MB-231, BT474, and MCF7 (breast cancer) are cultured and harvested.[1] A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. T-1101 (or its tosylate salt) is administered orally, typically via gavage, at specified doses and schedules. The control group receives the vehicle used to dissolve the compound.

  • Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth, assessed by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed, and further analyzed by immunohistochemistry or other molecular techniques.

G Cell_Culture Cancer Cell Culture (e.g., Huh-7, MDA-MB-231) Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Oral Administration of T-1101 or Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint

Figure 3: In Vivo Xenograft Study Workflow. A standardized process to evaluate the anti-tumor efficacy of T-1101.

Conclusion

The development of T-1101 tosylate from its free base represents a classic example of salt engineering to enhance the pharmaceutical properties of a promising drug candidate. The available data strongly suggest that the tosylate form possesses superior oral bioavailability, making it a more viable option for clinical development. The targeted mechanism of action, involving the disruption of the Hec1/Nek2 interaction, offers a novel approach to cancer therapy by selectively inducing mitotic catastrophe in malignant cells. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of T-1101 and other inhibitors of this critical mitotic pathway. Further studies directly comparing the physicochemical and pharmacokinetic profiles of the free base and its tosylate salt would be invaluable for a complete understanding of the advantages conferred by the salt form.

References

The Role of Nek2 in Tumorigenesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the NIMA-related Kinase 2 as a Key Player in Cancer Biology and a Promising Therapeutic Target

Abstract

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome separation, spindle formation, and the spindle assembly checkpoint.[1][2] Aberrant expression and activity of Nek2 are frequently observed in a wide array of human cancers, correlating with tumor progression, drug resistance, and poor patient prognosis.[3] This technical guide provides a comprehensive overview of the multifaceted role of Nek2 in tumorigenesis, intended for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms by which Nek2 exerts its oncogenic functions, with a particular focus on its involvement in key signaling pathways. This guide also presents quantitative data on Nek2 expression in various malignancies, detailed protocols for essential experiments to study Nek2 function, and visualizations of relevant biological pathways and experimental workflows.

Nek2 Overexpression in Human Cancers: A Quantitative Overview

Nek2 is overexpressed at both the mRNA and protein levels in a multitude of human cancers. This overexpression is often associated with more aggressive tumor phenotypes and unfavorable clinical outcomes.[3] The following tables summarize the quantitative data on Nek2 expression across various cancer types.

Messenger RNA (mRNA) Expression Levels of Nek2 in Human Cancers

Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), has revealed a significant upregulation of Nek2 mRNA in numerous tumor types compared to their normal tissue counterparts.[1]

Cancer TypeAbbreviationFold Change (Tumor vs. Normal)p-valueReference
Bladder Urothelial CarcinomaBLCAUpregulated< 0.001[1]
Breast Invasive CarcinomaBRCAUpregulated< 0.001[1]
Cervical Squamous Cell CarcinomaCESCUpregulated< 0.001[1]
CholangiocarcinomaCHOLUpregulated< 0.001[1]
Colon AdenocarcinomaCOADUpregulated< 0.001[1]
Esophageal CarcinomaESCAUpregulated< 0.001[1]
Glioblastoma MultiformeGBMUpregulated< 0.001[1]
Head and Neck Squamous Cell CarcinomaHNSCUpregulated< 0.001[1]
Kidney ChromophobeKICHUpregulated< 0.001[1]
Kidney Renal Clear Cell CarcinomaKIRCUpregulated< 0.001[1]
Kidney Renal Papillary Cell CarcinomaKIRPUpregulated< 0.001[1]
Liver Hepatocellular CarcinomaLIHCUpregulated< 0.001[1]
Lung AdenocarcinomaLUADUpregulated< 0.001[1]
Lung Squamous Cell CarcinomaLUSCUpregulated< 0.001[1]
Pancreatic AdenocarcinomaPAADUpregulated< 0.001[1]
Pheochromocytoma and ParagangliomaPCPGUpregulated< 0.001[1]
Prostate AdenocarcinomaPRADUpregulated< 0.001[1]
Rectum AdenocarcinomaREADUpregulated< 0.001[1]
SarcomaSARCUpregulated< 0.001[1]
Stomach AdenocarcinomaSTADUpregulated< 0.001[1]
Thyroid CarcinomaTHCAUpregulated< 0.001[1]
Uterine Corpus Endometrial CarcinomaUCECUpregulated< 0.001[1]
Protein Expression Levels of Nek2 in Human Cancers

Immunohistochemical (IHC) and Western blot analyses have confirmed the overexpression of Nek2 protein in various tumor tissues. The scoring of IHC staining intensity and the percentage of positive cells are commonly used to quantify Nek2 protein levels.

Cancer TypeMethodNek2 Protein Level (Tumor vs. Normal)Key FindingsReference
Breast CancerIHCSignificantly upregulated in in situ ductal carcinomas and invasive carcinomas.Elevated Nek2 leads to multinucleated cells with supernumerary centrosomes.[4]
Colon CancerWestern Blot & IHCSignificantly higher expression in cancer tissues compared to paracancerous and normal tissues.High Nek2 expression correlates with differentiation, TNM stage, lymph node metastasis, and tumor invasion.[5]
Non-Small Cell Lung CancerIHCOverexpressed in 25.9% of NSCLC tissues.Correlates with higher T and N stages and is associated with proliferation markers Ki67 and Mcm7.[6]
Hepatocellular CarcinomaIHCPositive staining in a significant percentage of HCC tissues, mainly in the cytoplasm.High Nek2 expression is associated with poor prognosis.[7]
Clear Cell Renal Cell CarcinomaIHCElevated protein levels in renal carcinoma compared to adjacent normal tissues.High expression is associated with a poor prognosis.[8]
Various Cancer Cell LinesWestern Blot2- to 5-fold elevation in cervical, ovarian, breast, prostate, and leukemic cell lines.[4]

Key Signaling Pathways Modulated by Nek2 in Cancer

Nek2 exerts its oncogenic effects by modulating several critical signaling pathways that control cell cycle progression, proliferation, survival, and metastasis. The Wnt/β-catenin and PI3K/Akt pathways are two of the most well-characterized signaling cascades influenced by Nek2.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. Nek2 has been shown to be a positive regulator of this pathway.[9][10] Nek2 can phosphorylate β-catenin, leading to its stabilization and accumulation in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.[9]

Nek2_Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP LRP5/6 Co-receptor GSK3b GSK-3β Dsh->GSK3b Inhibits Beta_catenin β-catenin GSK3b->Beta_catenin Phosphorylates for degradation APC APC Axin Axin CK1 CK1 Beta_catenin_nuc β-catenin Beta_catenin->Beta_catenin_nuc Translocates Nek2 Nek2 Nek2->Beta_catenin Phosphorylates & Stabilizes TCF_LEF TCF/LEF Beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription

Nek2-mediated activation of the Wnt/β-catenin signaling pathway.
The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is common in cancer. Nek2 has been shown to activate the Akt pathway, contributing to tumorigenesis and drug resistance.[11][12] One proposed mechanism involves Nek2-mediated inhibition of the protein phosphatase 1 (PP1), which normally dephosphorylates and inactivates Akt.[11]

Nek2_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK-3β, FOXO) Akt->Downstream Activates Nek2 Nek2 PP1 PP1 Nek2->PP1 Inhibits PP1->Akt Dephosphorylates (Inactivates) Proliferation Cell Proliferation & Survival Downstream->Proliferation

Nek2-mediated activation of the PI3K/Akt signaling pathway.

Nek2's Role in the Tumor Microenvironment

Emerging evidence suggests that Nek2's role in tumorigenesis extends beyond the cancer cell itself and influences the tumor microenvironment (TME). Studies have shown that Nek2 expression can impact the infiltration and function of immune cells within the TME.[13][14] For instance, Nek2 deficiency has been linked to the inhibition of M2-like macrophage polarization and angiogenesis.[13] Furthermore, high Nek2 expression has been associated with increased infiltration of CD8+ T cells and regulatory T cells (Tregs), as well as T-cell exhaustion, which may have implications for immunotherapy responses.[14]

Detailed Methodologies for Key Experiments

To facilitate further research into the role of Nek2, this section provides detailed protocols for key experiments commonly used to investigate its function.

In Vitro Nek2 Kinase Assay

This assay is used to measure the kinase activity of Nek2 and to screen for potential inhibitors.

Materials:

  • Recombinant active Nek2 protein

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., myelin basic protein [MBP] or a specific peptide substrate)

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

  • P81 phosphocellulose paper (for radioactive assay)

  • Scintillation counter or luminometer

Procedure (Radioactive Method):

  • Prepare the kinase reaction mixture by combining the kinase reaction buffer, substrate, and recombinant Nek2 protein in a microcentrifuge tube.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

Procedure (ADP-Glo™ Method):

  • Set up the kinase reaction in a 96-well plate by combining the kinase reaction buffer, substrate, ATP, and recombinant Nek2 protein.

  • Incubate at room temperature for the desired time.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature and measure luminescence with a luminometer.

siRNA-mediated Knockdown of Nek2 and Cell Proliferation Assay

This experiment is used to assess the effect of Nek2 depletion on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Nek2-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare the siRNA-transfection reagent complexes according to the manufacturer's protocol.

  • Add the complexes to the cells and incubate for 24-72 hours.

  • At desired time points, add the cell proliferation assay reagent to the wells.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader to determine the relative number of viable cells.

siRNA_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Transfect Transfect cells with siNek2 or siControl Incubate_1->Transfect Prepare_Complexes Prepare siRNA-lipid complexes Prepare_Complexes->Transfect Incubate_2 Incubate for 24-72h Transfect->Incubate_2 Add_Reagent Add cell proliferation reagent (e.g., MTT) Incubate_2->Add_Reagent Incubate_3 Incubate Add_Reagent->Incubate_3 Measure Measure absorbance/ luminescence Incubate_3->Measure Analyze Analyze data and determine effect on proliferation Measure->Analyze End End Analyze->End

Workflow for siRNA-mediated knockdown and cell proliferation assay.
Co-immunoprecipitation (Co-IP) of Nek2 and Interacting Proteins

This technique is used to identify proteins that physically interact with Nek2 within the cell.

Materials:

  • Cell lysate from cells expressing endogenous or tagged Nek2

  • Anti-Nek2 antibody or an antibody against the tag

  • Control IgG antibody

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Wash buffer (similar to lysis buffer but with a lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Lyse the cells in Co-IP lysis buffer and clear the lysate by centrifugation.

  • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the anti-Nek2 antibody or control IgG overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

CoIP_Workflow Start Start Cell_Lysis Prepare cell lysate Start->Cell_Lysis Pre_Clear Pre-clear lysate with beads Cell_Lysis->Pre_Clear Add_Antibody Incubate lysate with anti-Nek2 or control IgG Pre_Clear->Add_Antibody Add_Beads Add Protein A/G beads to capture immune complexes Add_Antibody->Add_Beads Wash Wash beads to remove non-specific proteins Add_Beads->Wash Elute Elute protein complexes Wash->Elute Analyze Analyze eluate by Western Blot or Mass Spec Elute->Analyze End End Analyze->End

Workflow for Co-immunoprecipitation of Nek2 and its interacting proteins.
Centrosome Separation Assay

This assay is used to visualize and quantify the effect of Nek2 on centrosome separation.

Materials:

  • Adherent cells grown on coverslips

  • Reagents for transfection or drug treatment to modulate Nek2 activity

  • Fixative (e.g., cold methanol)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Primary antibody against a centrosomal marker (e.g., γ-tubulin or pericentrin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips and treat them to alter Nek2 function (e.g., siRNA knockdown, overexpression, or inhibitor treatment).

  • Fix the cells with cold methanol.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with BSA.

  • Incubate with the primary antibody against the centrosomal marker.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Measure the distance between the two centrosomes in individual cells to quantify the degree of centrosome separation.

Conclusion and Future Directions

Nek2 has emerged as a significant player in the landscape of cancer biology. Its overexpression in a wide range of tumors and its integral role in driving oncogenic signaling pathways underscore its potential as a valuable biomarker and a compelling therapeutic target. The development of specific and potent Nek2 inhibitors holds promise for a novel class of anti-cancer agents. Future research should continue to unravel the complex network of Nek2's interactions and downstream effectors, further elucidating its role in the tumor microenvironment and its potential as a target for combination therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted role of Nek2 in tumorigenesis and to accelerate the development of Nek2-targeted cancer therapies.

References

Methodological & Application

Application Note: Quantitative Analysis of T-1101 in Human Plasma by LC-MS/MS using T-1101-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of T-1101, a novel Hec1/Nek2 inhibitor, in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol utilizes T-1101-d7, a stable isotope-labeled internal standard, to ensure high accuracy and precision, which is critical for pharmacokinetic studies in drug development. The methodology described herein is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of T-1101.

Introduction

LC-MS/MS is the preferred method for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of variations during sample preparation and analysis, leading to robust and reproducible results.

This application note provides a comprehensive protocol for the extraction of T-1101 from human plasma and its subsequent analysis by LC-MS/MS.

Experimental

Materials and Reagents
  • T-1101 reference standard

  • This compound internal standard (IS)

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • 96-well protein precipitation plates

Stock and Working Solutions
  • T-1101 Stock Solution (1 mg/mL): Accurately weigh and dissolve T-1101 in an appropriate solvent such as DMSO to a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the T-1101 stock solution.

  • T-1101 Working Solutions: Serially dilute the T-1101 stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.

Sample Preparation

A protein precipitation method is employed for the extraction of T-1101 from human plasma.

  • Allow all solutions and samples to thaw to room temperature.

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
System UPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient See Table 1

Table 1: LC Gradient Program

Time (min) %B
0.0 10
0.5 10
2.0 90
2.5 90
2.6 10

| 3.5 | 10 |

Mass Spectrometry:

ParameterValue
System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions See Table 2
Source Temp. 500°C
Capillary Voltage 3.5 kV

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
T-1101 [Hypothetical value] [Hypothetical value] 100 [Hypothetical value]

| this compound | [Hypothetical value +7] | [Hypothetical value] | 100 | [Hypothetical value] |

Results and Discussion

Method Validation

The bioanalytical method was validated according to regulatory guidelines. The validation assessed linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A weighted (1/x²) linear regression model was used. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio >10.

Table 3: Calibration Curve Summary

Analyte Range (ng/mL) Regression Model

| T-1101 | 1 - 1000 | Weighted (1/x²) | >0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low QC, mid QC, and high QC. The results are summarized in Table 4.

Table 4: Accuracy and Precision Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1 ≤15 85-115 ≤15 85-115
Low QC 3 ≤15 85-115 ≤15 85-115
Mid QC 100 ≤15 85-115 ≤15 85-115

| High QC | 800 | ≤15 | 85-115 | ≤15 | 85-115 |

Recovery and Matrix Effect

The extraction recovery of T-1101 was consistent across the QC levels. The matrix effect was assessed and found to be minimal, demonstrating the efficiency of the sample preparation method in removing interfering matrix components.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma 50 µL Plasma add_is Add 10 µL this compound IS plasma->add_is precipitate Add 200 µL Acetonitrile (Protein Precipitation) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: LC-MS/MS experimental workflow for T-1101 analysis.

T-1101 Signaling Pathway

G T1101 T-1101 Interaction Hec1/Nek2 Interaction T1101->Interaction Inhibits Hec1 Hec1 Hec1->Interaction Nek2 Nek2 Nek2->Interaction Misalignment Chromosomal Misalignment Interaction->Misalignment Leads to Apoptosis Apoptotic Cell Death Misalignment->Apoptosis Induces

References

Application Notes and Protocols for Pharmacokinetic Studies of T-1101 Using T-1101-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1101 is a novel, orally administered small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] This interaction is critical for mitotic regulation in cancer cells. Disruption of the Hec1/Nek2 complex by T-1101 leads to the degradation of Nek2, resulting in chromosomal misalignment, mitotic catastrophe, and subsequent apoptotic cell death, offering a promising therapeutic strategy for various cancers.[3]

Accurate characterization of the pharmacokinetic (PK) profile of T-1101 is essential for its clinical development. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of T-1101, utilizing its stable isotope-labeled analog, T-1101-d7, as an internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Pharmacokinetic Parameters of T-1101

The following table summarizes key pharmacokinetic parameters of T-1101 obtained from preclinical studies. This data highlights the oral bioavailability of different formulations.

ParameterValueSpeciesFormulationRoute of AdministrationReference
Area Under the Curve (AUC)62.5 µM·hPreclinical ModelTosylate SaltOral[3]
Bioavailability (F)77.4%Preclinical ModelTosylate SaltOral[3]
Relative Bioavailability (%F)52%Beagle DogCapsule vs. Oral PowderOral[1]

Note: The preclinical model for the tosylate salt formulation was not specified in the cited literature.

Mandatory Visualizations

Hec1/Nek2 Signaling Pathway and T-1101 Mechanism of Action

Hec1_Nek2_Pathway cluster_0 Normal Mitosis cluster_1 T-1101 Intervention Hec1 Hec1 Hec1_Nek2 Hec1/Nek2 Complex Hec1->Hec1_Nek2 Nek2 Nek2 Nek2->Hec1_Nek2 Spindle Proper Spindle Assembly & Chromosome Segregation Hec1_Nek2->Spindle T1101 T-1101 Hec1_bound T-1101-Hec1 Complex T1101->Hec1_bound Nek2_degradation Nek2 Degradation Hec1_bound->Nek2_degradation Disrupts Hec1/Nek2 Interaction Apoptosis Mitotic Arrest & Apoptosis Nek2_degradation->Apoptosis

Caption: Mechanism of action of T-1101.

Experimental Workflow for a Preclinical Pharmacokinetic Study of T-1101

PK_Workflow cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Administer T-1101 (e.g., oral gavage) Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Plasma Plasma Isolation (Centrifugation) Sampling->Plasma Spiking Spike Plasma with this compound (IS) Plasma->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of T-1101 (Calibration Curve) LCMS->Quantification PK_Calc Pharmacokinetic Parameter Calculation (NCA) Quantification->PK_Calc Report Data Reporting PK_Calc->Report

Caption: Preclinical pharmacokinetic study workflow.

Experimental Protocols

In-Life Phase: Animal Dosing and Sampling

This protocol describes a typical pharmacokinetic study in rats. The principles can be adapted for other species.

1.1. Animals and Housing:

  • Species: Male Sprague-Dawley rats (n=3-5 per group).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals should be fasted overnight before dosing.

1.2. Dosing:

  • Formulation: Prepare a solution or suspension of T-1101 in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Administration: Administer a single dose of T-1101 via oral gavage. For intravenous administration, administer via a tail vein bolus injection.

1.3. Blood Sampling:

  • Technique: Employ serial blood sampling from the saphenous vein or other appropriate site.

  • Time Points: Collect blood samples (approximately 100 µL) at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Handling: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until bioanalysis.

Bioanalytical Phase: Quantification of T-1101 in Plasma using LC-MS/MS

This protocol provides a representative method for the quantification of T-1101 in plasma using this compound as an internal standard (IS).

2.1. Materials and Reagents:

  • T-1101 reference standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

2.2. Preparation of Stock and Working Solutions:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of T-1101 and this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Working Solutions: Prepare serial dilutions of the T-1101 stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.

2.3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 150 µL of the this compound working solution (in acetonitrile) to each tube.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.4. LC-MS/MS Conditions:

ParameterSuggested Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B, hold, and re-equilibrate. (Optimize for peak shape and separation)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions T-1101: [M+H]+ → fragment ion (To be determined by infusion of standard) this compound: [M+H]+ → fragment ion (To be determined by infusion of standard)

2.5. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Data Analysis Phase
  • Quantification: Construct a calibration curve by plotting the peak area ratio of T-1101 to this compound against the nominal concentration of the calibration standards. Use a weighted linear regression for the curve fit.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis (NCA). Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), t1/2 (half-life), CL/F (apparent clearance), and Vz/F (apparent volume of distribution).

References

Application Notes and Protocols for T-1101-d7 as an Internal Standard in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1101 is a novel, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). This interaction is critical for mitotic regulation, and its disruption by T-1101 leads to chromosomal misalignment and subsequent apoptotic cell death in cancer cells.[1] Given its therapeutic potential, robust bioanalytical methods are essential for characterizing its pharmacokinetic (PK) profile in preclinical and clinical studies.

T-1101-d7, a deuterated stable isotope-labeled analog of T-1101, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to T-1101, ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. However, its increased mass allows for distinct detection by the mass spectrometer, enabling accurate and precise quantification of T-1101 in complex biological matrices. This document provides detailed application notes and protocols for the use of this compound as an internal standard in in vivo experiments.

Physicochemical Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
T-1101C₂₄H₂₃N₅O₃S₂493.60
This compoundC₂₄H₁₆D₇N₅O₃S₂500.64[2]

Signaling Pathway of T-1101

T-1101 disrupts the mitotic progression in cancer cells by inhibiting the interaction between Hec1 and Nek2.[1][3] Nek2 phosphorylates Hec1, a crucial step for the proper function of the spindle checkpoint and accurate chromosome segregation during mitosis.[4][5] Inhibition of this interaction by T-1101 leads to Nek2 degradation, preventing Hec1 phosphorylation and resulting in mitotic catastrophe and apoptosis of the cancer cell.[4][6]

Hec1_Nek2_Pathway cluster_mitosis Mitotic Progression cluster_inhibition T-1101 Action Hec1 Hec1 Hec1_P Phosphorylated Hec1 Nek2_Degradation Nek2 Degradation Hec1->Nek2_Degradation Triggers Nek2 Nek2 Nek2->Hec1 Phosphorylation Spindle_Checkpoint Spindle Checkpoint Activation Hec1_P->Spindle_Checkpoint Chromosome_Segregation Proper Chromosome Segregation Spindle_Checkpoint->Chromosome_Segregation Cell_Survival Cell Survival Chromosome_Segregation->Cell_Survival T1101 T-1101 T1101->Hec1 Binds to Hec1, prevents Nek2 interaction Mitotic_Catastrophe Mitotic Catastrophe Nek2_Degradation->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction_methods cluster_analysis Analysis Plasma_Sample Plasma Sample (Standard, QC, or In Vivo Sample) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Extraction Extraction Method Add_IS->Extraction PPT Protein Precipitation Extraction->PPT LLE Liquid-Liquid Extraction Extraction->LLE SPE Solid-Phase Extraction Extraction->SPE LC_Separation LC Separation PPT->LC_Separation LLE->LC_Separation SPE->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Pharmacokinetics Pharmacokinetic Analysis Data_Analysis->Pharmacokinetics

References

Application Notes and Protocols for Cell Viability Assay Following T-1101 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for assessing the cytotoxic effects of T-1101 on cancer cells using a luminescent-based cell viability assay. The CellTiter-Glo® Luminescent Cell Viability Assay is highlighted as a robust and sensitive method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[5][6][7][8][9]

Mechanism of Action: T-1101 Signaling Pathway

T-1101 exerts its anticancer effects by disrupting a key process in mitotic regulation. The binding of T-1101 to Hec1 prevents the phosphorylation of Hec1 by Nek2, a step essential for proper chromosome segregation.[10] This interference triggers a series of cellular events culminating in apoptosis.

T1101_Signaling_Pathway T1101 T-1101 Hec1_Nek2 Hec1/Nek2 Interaction T1101->Hec1_Nek2 inhibition Nek2_Degradation Nek2 Downregulation/ Degradation Hec1_Nek2->Nek2_Degradation leads to Chromosomal_Misalignment Chromosomal Misalignment Hec1_Nek2->Chromosomal_Misalignment leads to Mitotic_Catastrophe Mitotic Catastrophe Nek2_Degradation->Mitotic_Catastrophe Chromosomal_Misalignment->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

T-1101 mechanism of action leading to apoptosis.

Data Presentation: T-1101 In Vitro Efficacy

T-1101 and its precursors have shown significant growth inhibition in various cancer cell lines. The following tables summarize the reported 50% growth inhibition (GI50) or inhibitory concentration (IC50) values.

Table 1: In Vitro Activity of T-1101 and Precursor Compounds in Breast Cancer Cell Lines

Cell LineCompoundGI50 / IC50 (nM)
MDA-MB-231TAI-95*14.29 - 73.65
BT474T-1101Potent activity
MCF7T-1101Potent activity
MDR-expressing cell linesT-11017 - 19

Table 2: In Vitro Activity of T-1101 in Other Cancer Cell Lines

Cancer TypeCell LineGI50 (nM)
Liver CancerHuh-715 - 70
LeukemiaVariousPotent activity
Colorectal CancerVariousPotent activity

Data for liver cancer from MedChemExpress.[12] General potency in leukemia and colorectal cancer is noted by Taivex Therapeutics.[2]

Experimental Protocols

Cell Viability Assay Using CellTiter-Glo®

This protocol is designed for a 96-well plate format but can be adapted for other plate types.

Materials:

  • Cancer cell lines of interest (e.g., Huh-7, MDA-MB-231)

  • Complete cell culture medium

  • T-1101 (resuspended in a suitable solvent, e.g., DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Experimental Workflow:

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding 1. Seed cells in 96-well plate Incubation1 2. Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation1 Drug_Addition 3. Add serial dilutions of T-1101 Incubation1->Drug_Addition Incubation2 4. Incubate for desired time (e.g., 72h) Drug_Addition->Incubation2 Equilibration 5. Equilibrate plate to room temp (30 min) Incubation2->Equilibration Reagent_Addition 6. Add CellTiter-Glo® Reagent Equilibration->Reagent_Addition Lysis 7. Mix on orbital shaker (2 min) Reagent_Addition->Lysis Incubation3 8. Incubate at room temp (10 min) Lysis->Incubation3 Measurement 9. Measure luminescence Incubation3->Measurement

Workflow for the CellTiter-Glo® cell viability assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. The optimal seeding density should be determined empirically for each cell line to ensure that cells are in the exponential growth phase at the time of the assay.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for cell attachment.[9]

  • T-1101 Treatment:

    • Prepare a serial dilution of T-1101 in complete culture medium. A typical starting concentration range could be from 0.1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest T-1101 treatment.

    • Carefully add the T-1101 dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).[6]

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7][9]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8][9]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][9]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (from medium-only wells) from all experimental readings.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).

  • Plot the percentage of cell viability against the logarithm of the T-1101 concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of T-1101 that causes a 50% reduction in cell viability.

Conclusion

The provided protocol offers a robust framework for evaluating the efficacy of T-1101 in various cancer cell lines. The CellTiter-Glo® assay is a sensitive and reliable method for determining cell viability and generating reproducible IC50 values. This information is critical for the preclinical assessment of T-1101 and for guiding further drug development efforts. The unique mechanism of action of T-1101, targeting the Hec1/Nek2 interaction, presents a promising therapeutic strategy for a range of cancers.

References

Application Notes and Protocols: Western Blot Analysis of Nek2 Degradation Following T-1101 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1101 is a pioneering, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2][3] This interaction is crucial for the proper regulation of mitosis in cancer cells.[1] Disruption of the Hec1/Nek2 complex by T-1101 leads to the proteasomal degradation of Nek2, resulting in chromosomal misalignment, cell cycle arrest, and ultimately, apoptotic cell death in cancer cells.[4][5] These application notes provide a detailed protocol for utilizing Western blot analysis to monitor the degradation of Nek2 in cancer cell lines following treatment with T-1101, a critical assay for evaluating its mechanism of action and efficacy.

Mechanism of Action: T-1101 and Nek2 Degradation

Nek2, a serine/threonine kinase, plays a vital role in centrosome separation and spindle formation during mitosis.[6][7] Its interaction with Hec1 is essential for its mitotic functions.[3][4] T-1101 binds to Hec1, which in turn is thought to induce a conformational change that triggers the proteasome-mediated degradation of Nek2.[5] The degradation of Nek2A, a key isoform, is mediated by the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase.[8][9] This targeted degradation of Nek2 serves as a key biomarker for T-1101 activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of T-1101 and the general workflow for the Western blot analysis.

T1101_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm T-1101_ext T-1101 (Oral Administration) T-1101_int T-1101 T-1101_ext->T-1101_int Hec1 Hec1 T-1101_int->Hec1 Binds Hec1_Nek2_complex Hec1-Nek2 Complex Hec1->Hec1_Nek2_complex Nek2 Nek2 Nek2->Hec1_Nek2_complex Proteasome Proteasome Nek2->Proteasome Ubiquitination (APC/C mediated) Hec1_Nek2_complex->Nek2 Disruption Chromosomal_Misalignment Chromosomal Misalignment Hec1_Nek2_complex->Chromosomal_Misalignment Degraded_Nek2 Degraded Nek2 Fragments Proteasome->Degraded_Nek2 Apoptosis Apoptosis Chromosomal_Misalignment->Apoptosis Western_Blot_Workflow A 1. Cell Culture and T-1101 Treatment (e.g., Huh-7, MDA-MB-231) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Gel Electrophoresis C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-Nek2, Anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis and Quantification I->J

References

Application Notes and Protocols: T-1101 in Combination with Doxorubicin and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

T-1101 is a novel, first-in-class, orally bioavailable small molecule inhibitor that specifically targets the protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2][3][4] This interaction is critical for the proper regulation of mitosis in cancer cells. Disruption of the Hec1/Nek2 complex by T-1101 leads to chromosomal misalignment, mitotic catastrophe, and subsequent apoptotic cell death.[2][3] Preclinical studies have demonstrated that T-1101 exhibits synergistic anti-tumor activity when used in combination with standard chemotherapeutic agents such as doxorubicin (B1662922) and paclitaxel (B517696).[1][2][4][5] These application notes provide a summary of the available data and detailed protocols for researchers and drug development professionals investigating this promising combination therapy.

Mechanism of Action

The combination of T-1101, doxorubicin, and paclitaxel leverages three distinct and complementary mechanisms of action to induce cancer cell death:

  • T-1101: As a specific inhibitor of the Hec1/Nek2 interaction, T-1101 disrupts a key process in mitotic spindle checkpoint control.[2][3] This leads to the degradation of Nek2, resulting in improper chromosome segregation and the induction of apoptosis.[2]

  • Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and preventing the re-ligation of double-strand breaks. This leads to an accumulation of DNA damage and the activation of apoptotic pathways.[6]

  • Paclitaxel: A taxane, paclitaxel binds to and stabilizes microtubules, preventing their dynamic instability required for mitotic spindle formation and function. This arrests cells in the G2/M phase of the cell cycle and induces apoptosis.

The synergistic effect of this combination likely arises from the multi-pronged attack on critical cellular processes. While doxorubicin and paclitaxel induce cellular stress through DNA damage and microtubule disruption, respectively, T-1101's interference with mitotic regulation may lower the threshold for apoptosis in cancer cells already compromised by chemotherapy.

Signaling Pathway

cluster_0 T-1101 Action cluster_1 Doxorubicin Action cluster_2 Paclitaxel Action T1101 T-1101 Hec1Nek2 Hec1/Nek2 Complex T1101->Hec1Nek2 Inhibits Interaction Nek2_deg Nek2 Degradation Hec1Nek2->Nek2_deg Chr_misalign Chromosomal Misalignment Nek2_deg->Chr_misalign Apoptosis Apoptosis Chr_misalign->Apoptosis Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibits DNA_damage DNA Damage TopoisomeraseII->DNA_damage DNA_damage->Apoptosis Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes M_phase_arrest Mitotic Arrest Microtubules->M_phase_arrest M_phase_arrest->Apoptosis

Caption: Combined signaling pathway of T-1101, Doxorubicin, and Paclitaxel leading to apoptosis.

Data Presentation

Cell LineCancer TypeIC50 (nM)Reference
Various Human Cancer Cell LinesMultiple14 - 74[4][5]
MDR-expressing Cell LinesMultiple7 - 19[4][5]
Human Liver Cancer CellsLiver15 - 70 (GI50)[7]
Xenograft ModelCancer TypeDosageOutcomeReference
Mouse XenograftLiver & Triple Negative Breast Cancer10 - 25 mg/kg (twice daily)Effective growth inhibition[4][5]

Quantitative data for the three-drug combination is not yet publicly available. The following table serves as a template for researchers to populate with their experimental data. The use of synergy analysis software (e.g., CompuSyn) is recommended to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineT-1101 (nM)Doxorubicin (nM)Paclitaxel (nM)% InhibitionCombination Index (CI)
e.g., MCF-7ValueValueValueValueValue
e.g., MDA-MB-231ValueValueValueValueValue
e.g., HepG2ValueValueValueValueValue

Experimental Workflow

cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell Line Selection & Culture Single_Agent Single-Agent Dose-Response Cell_Culture->Single_Agent Combination_Screen Combination Dose-Matrix Single_Agent->Combination_Screen Synergy_Analysis Synergy Analysis (e.g., CI) Combination_Screen->Synergy_Analysis Mechanism_Validation Mechanism Validation (Apoptosis, Cell Cycle) Synergy_Analysis->Mechanism_Validation Xenograft_Model Xenograft Model Establishment Mechanism_Validation->Xenograft_Model Promising Candidates MTD_Study Maximum Tolerated Dose (MTD) Study Xenograft_Model->MTD_Study Efficacy_Study Combination Efficacy Study MTD_Study->Efficacy_Study PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Efficacy_Study->PK_PD_Analysis Toxicity_Assessment Toxicity Assessment Efficacy_Study->Toxicity_Assessment

Caption: Experimental workflow for evaluating the T-1101, doxorubicin, and paclitaxel combination.

Experimental Protocols

This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing the effects of the drug combination.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • T-1101, Doxorubicin, Paclitaxel (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment:

    • Single Agents: Prepare serial dilutions of each drug in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Combination: Prepare a dose-response matrix with varying concentrations of T-1101, doxorubicin, and paclitaxel.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For single agents, determine the IC50 values using non-linear regression. For the combination, calculate the Combination Index (CI) using appropriate software.

This protocol is for quantifying the induction of apoptosis following drug treatment.

Materials:

  • 6-well cell culture plates

  • T-1101, Doxorubicin, Paclitaxel

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of single agents or the combination for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the drug combination in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • T-1101 (formulated for oral administration)

  • Doxorubicin and Paclitaxel (formulated for injection)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, T-1101 alone, Doxorubicin + Paclitaxel, T-1101 + Doxorubicin + Paclitaxel).

  • Drug Administration:

    • Administer T-1101 orally (e.g., daily or twice daily).

    • Administer doxorubicin and paclitaxel via the appropriate route (e.g., intraperitoneal or intravenous) at the determined schedule.

  • Monitoring: Measure tumor volume with calipers and body weight 2-3 times per week. Monitor the general health of the animals.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size, or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group. Perform statistical analysis to determine the significance of the combination therapy compared to single agents and the control.

Disclaimer

These application notes and protocols are intended for research purposes only and are not for use in diagnostic or therapeutic procedures. The information provided is based on publicly available data and standard laboratory practices. Researchers should optimize these protocols for their specific experimental conditions.

References

Application Notes and Protocols for Evaluating T-1101 Efficacy in Preclinical Liver Cancer Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1101 is a first-in-class, orally bioavailable small molecule inhibitor that targets the interaction between two critical mitotic regulators, Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). The disruption of the Hec1/Nek2 complex by T-1101 leads to the degradation of Nek2, resulting in chromosomal misalignment, mitotic catastrophe, and subsequent apoptotic cell death in cancer cells.[1][2] Preclinical studies have demonstrated the potent anti-tumor activity of T-1101 in various cancer types, including liver cancer.[2] Specifically, T-1101 has shown efficacy in xenograft models using the Huh-7 human hepatocellular carcinoma (HCC) cell line.[1]

These application notes provide detailed protocols for utilizing animal models to assess the in vivo efficacy of T-1101 against liver cancer. The focus is on the Huh-7 subcutaneous xenograft model, a widely used and well-characterized model for preclinical liver cancer research.[3] Additionally, protocols for an orthotopic xenograft model are included to provide a more clinically relevant tumor microenvironment.

Mechanism of Action of T-1101 in Liver Cancer

T-1101's primary mechanism of action involves the specific disruption of the protein-protein interaction between Hec1 and Nek2.[2] Nek2 is a serine/threonine kinase that is frequently overexpressed in hepatocellular carcinoma and is associated with tumor progression and poor prognosis.[4][5] The interaction with Hec1 is crucial for the proper function of Nek2 in centrosome separation and spindle assembly during mitosis. By inhibiting this interaction, T-1101 triggers a cascade of events culminating in cancer cell death. Downstream signaling pathways implicated in Nek2's oncogenic role in liver cancer include the PI3K/AKT and Wnt/β-catenin pathways.

T1101_Mechanism_of_Action cluster_mitosis Mitosis cluster_T1101_action T-1101 Intervention cluster_downstream Downstream Oncogenic Pathways Hec1 Hec1 Nek2 Nek2 Hec1->Nek2 Interaction Nek2 Degradation Nek2 Degradation Hec1->Nek2 Degradation Leads to Centrosome Separation Centrosome Separation Nek2->Centrosome Separation PI3K/AKT Pathway PI3K/AKT Pathway Nek2->PI3K/AKT Pathway Activates Wnt/β-catenin Pathway Wnt/β-catenin Pathway Nek2->Wnt/β-catenin Pathway Activates Spindle Assembly Spindle Assembly Centrosome Separation->Spindle Assembly Chromosomal Alignment Chromosomal Alignment Spindle Assembly->Chromosomal Alignment Normal Cell Division Normal Cell Division Chromosomal Alignment->Normal Cell Division T-1101 T-1101 T-1101->Hec1 Mitotic Catastrophe Mitotic Catastrophe Nek2 Degradation->Mitotic Catastrophe Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis Tumor Progression Tumor Progression Apoptosis->Tumor Progression Inhibits PI3K/AKT Pathway->Tumor Progression Wnt/β-catenin Pathway->Tumor Progression

Caption: Proposed mechanism of action of T-1101 in liver cancer cells.

Animal Models for T-1101 Efficacy Testing

The selection of an appropriate animal model is critical for the preclinical evaluation of anticancer agents. For liver cancer, several models are available, each with its own advantages and limitations.

Animal ModelDescriptionAdvantagesDisadvantages
Subcutaneous Xenograft Human liver cancer cells (e.g., Huh-7) are injected subcutaneously into immunocompromised mice.Easy to establish and monitor tumor growth; high tumor take rate; suitable for initial efficacy screening.Lacks the appropriate tumor microenvironment; may not fully recapitulate human tumor biology and metastasis.
Orthotopic Xenograft Human liver cancer cells or tumor fragments are implanted directly into the liver of immunocompromised mice.More clinically relevant tumor microenvironment; allows for the study of metastasis.More technically challenging to establish; tumor growth is more difficult to monitor non-invasively.
Patient-Derived Xenograft (PDX) Patient tumor tissue is directly implanted into immunocompromised mice.Preserves the heterogeneity and architecture of the original tumor; potentially more predictive of clinical outcomes.Technically demanding; lower take rate; slower tumor growth; expensive.
Chemically-Induced Models Carcinogens like diethylnitrosamine (DEN) are used to induce liver tumors in rodents.Mimics the process of hepatocarcinogenesis in the context of a competent immune system.Tumors can be heterogeneous and may not fully represent the genetic landscape of human HCC.
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop liver cancer.Allows for the study of specific genetic drivers of liver cancer in an immunocompetent host.May not fully recapitulate the complexity of human HCC; can be time-consuming and expensive to develop.

For the initial in vivo evaluation of T-1101, the Huh-7 subcutaneous xenograft model is recommended due to its simplicity and reproducibility. For more advanced preclinical studies, the orthotopic xenograft model should be considered to assess efficacy in a more physiologically relevant setting.

Experimental Protocols

Protocol 1: Subcutaneous Huh-7 Xenograft Model

This protocol details the establishment of a subcutaneous xenograft model using the Huh-7 human hepatocellular carcinoma cell line to evaluate the anti-tumor efficacy of T-1101.

Materials:

  • Huh-7 human hepatocellular carcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female athymic nude mice (e.g., BALB/c nude)

  • T-1101 (formulated for oral gavage)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles (27-30 gauge)

Experimental Workflow:

Subcutaneous_Xenograft_Workflow Cell_Culture 1. Huh-7 Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. T-1101 Administration Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 8. Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for the subcutaneous xenograft study.

Procedure:

  • Cell Culture: Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation:

    • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cells.

    • Resuspend the cell pellet in sterile PBS and determine cell viability (should be >95%).

    • Centrifuge again and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.

  • Tumor Implantation:

    • Anesthetize a 6-8 week old female athymic nude mouse.

    • Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice twice weekly for tumor formation.

    • Once tumors are palpable, measure the tumor volume using calipers with the formula: Volume = (Length x Width²) / 2 .

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer T-1101 orally by gavage at the desired dose and schedule (e.g., daily or twice daily).

    • Administer the vehicle control to the control group following the same schedule.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint Analysis:

    • Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Process the tumors for histological and immunohistochemical analysis.

Protocol 2: Orthotopic Huh-7 Xenograft Model

This protocol describes the establishment of an orthotopic liver cancer model, which provides a more clinically relevant microenvironment for evaluating T-1101.

Materials:

  • Same as Protocol 1, with the addition of:

  • Surgical instruments (scissors, forceps)

  • Cotton swabs

  • Suture materials

Procedure:

  • Cell Preparation: Prepare Huh-7 cells as described in Protocol 1.

  • Surgical Procedure:

    • Anesthetize a 6-8 week old female athymic nude mouse.

    • Make a small incision in the upper left abdominal quadrant to expose the liver.

    • Using a 30-gauge needle, slowly inject 20-30 µL of the cell suspension (2-3 x 10^5 cells) into the left lobe of the liver.

    • Hold a sterile cotton swab over the injection site for a minute to prevent bleeding and leakage of cells.

    • Close the peritoneum and skin with sutures.

  • Post-operative Care: Monitor the mice closely for recovery from surgery.

  • Tumor Growth Monitoring:

    • Tumor growth in the orthotopic model is typically monitored using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or high-frequency ultrasound.

    • Begin imaging 7-10 days post-implantation and continue weekly.

  • Treatment and Endpoint Analysis:

    • Once tumors are detectable, randomize the mice and begin treatment with T-1101 as described in Protocol 1.

    • At the end of the study, euthanize the mice, and excise the liver and any metastatic lesions for analysis.

Endpoint Analysis Protocols

Histology and Immunohistochemistry (IHC)

Procedure:

  • Tissue Fixation and Processing:

    • Fix excised tumors in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.

  • Staining:

    • Cut 4-5 µm sections and mount on slides.

    • For histology, deparaffinize and rehydrate the sections and stain with Hematoxylin and Eosin (H&E).

    • For IHC, perform antigen retrieval followed by incubation with primary antibodies against markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

    • Use an appropriate secondary antibody and detection system.

  • Analysis:

    • Examine H&E stained slides for tumor morphology and necrosis.

    • Quantify the percentage of positive cells for IHC markers to assess the biological effects of T-1101 on the tumor.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: In Vivo Anti-Tumor Efficacy of T-1101 in a Subcutaneous Huh-7 Xenograft Model (Representative Data)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (mg)Change in Body Weight (%)
Vehicle Control-QD125 ± 151850 ± 250-1.9 ± 0.3+5.2
T-110125QD128 ± 18850 ± 12054.10.9 ± 0.1+2.1
T-110150QD122 ± 16420 ± 9077.30.4 ± 0.08-1.5
T-110125BID126 ± 17350 ± 8581.10.3 ± 0.06-2.8

Data are presented as mean ± SEM. Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Table 2: Immunohistochemical Analysis of Subcutaneous Huh-7 Xenograft Tumors (Representative Data)

Treatment GroupDose (mg/kg)Ki-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)CD31 Positive Microvessel Density
Vehicle Control-85 ± 85 ± 225 ± 4
T-11015035 ± 628 ± 512 ± 3

Data are presented as mean ± SEM.

Conclusion

The protocols and guidelines presented in these application notes provide a comprehensive framework for the preclinical evaluation of T-1101's efficacy in liver cancer animal models. The use of well-characterized models, such as the Huh-7 xenograft, combined with detailed experimental procedures and robust endpoint analyses, will generate the critical data necessary to advance the clinical development of this promising anti-cancer agent. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data for informed decision-making in the drug development process.

References

T-1101: A Novel Inhibitor of the Hec1/Nek2 Axis with Potent Anti-proliferative Activity in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

T-1101 is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between two critical mitotic regulators: Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). The Hec1/Nek2 complex is essential for proper chromosome segregation during mitosis. Dysregulation of this interaction is frequently observed in various malignancies, including breast cancer, and is associated with aneuploidy and tumor progression. T-1101 disrupts this crucial interaction, leading to Nek2 degradation, chromosomal misalignment, mitotic arrest, and subsequent apoptotic cell death in cancer cells. These application notes provide a summary of the anti-proliferative activity of T-1101 in breast cancer cell lines and detailed protocols for key in vitro assays.

Anti-proliferative Activity of T-1101 in Breast Cancer

T-1101 has demonstrated potent anti-proliferative activity against a panel of human breast cancer cell lines, including BT474, MDA-MB-231, and MCF7. In vitro studies have shown that T-1101 inhibits the growth of these cell lines with high efficacy.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) values of T-1101 in various breast cancer cell lines are summarized in the table below. These values highlight the potent and broad-spectrum activity of T-1101 against different molecular subtypes of breast cancer.

Cell LineMolecular SubtypeT-1101 IC50 (nM)
BT474Luminal B (ER+, PR+/-, HER2+)14.8 - 21.5
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)14.8 - 21.5
MCF7Luminal A (ER+, PR+/-, HER2-)14.8 - 21.5

Note: The specific IC50 values for each cell line fall within the cited range of 14.8-21.5 nM as reported in the literature.

Key Experimental Protocols

Detailed methodologies for evaluating the anti-proliferative effects of T-1101 are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with T-1101 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Breast cancer cell lines (e.g., BT474, MDA-MB-231, MCF7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • T-1101 stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of T-1101 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the T-1101 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in breast cancer cells treated with T-1101 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • T-1101

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with T-1101 at the desired concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and collect the cell culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in breast cancer cells treated with T-1101 using PI staining and flow cytometry.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • T-1101

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with T-1101 at various concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of T-1101 Action

T1101_Mechanism cluster_Mitosis Mitotic Progression cluster_T1101 T-1101 Intervention Hec1 Hec1 Hec1_Nek2 Hec1-Nek2 Complex Hec1->Hec1_Nek2 Nek2 Nek2 Nek2->Hec1_Nek2 Kinetochore Kinetochore Attachment Hec1_Nek2->Kinetochore Disruption Disruption of Hec1-Nek2 Interaction Segregation Chromosome Segregation Kinetochore->Segregation T1101 T-1101 T1101->Disruption Nek2_Deg Nek2 Degradation Disruption->Nek2_Deg Misalignment Chromosomal Misalignment Disruption->Misalignment Apoptosis Apoptosis Misalignment->Apoptosis

Caption: Mechanism of T-1101 action on the Hec1/Nek2 signaling pathway.

Experimental Workflow for In Vitro Screening

experimental_workflow cluster_workflow In Vitro Anti-Proliferative Activity Workflow cluster_assays 3. Cellular Assays start Start cell_culture 1. Breast Cancer Cell Culture start->cell_culture treatment 2. Treatment with T-1101 (Varying Concentrations) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V Assay (Apoptosis) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis 4. Data Analysis mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis results Results: - IC50 Values - Apoptosis Induction - Cell Cycle Arrest data_analysis->results end End results->end

Application Notes and Protocols for Investigating T-1101 Synergy with Other Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the synergistic anticancer effects of T-1101 in combination with other chemotherapeutic agents. The protocols outlined below are based on established methodologies and findings from preclinical research on T-1101.

Introduction to T-1101

T-1101 is a first-in-class, orally bioavailable small-molecule inhibitor that disrupts the interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] This interaction is critical for the proper regulation of mitosis in cancer cells.[1] By inhibiting the Hec1/Nek2 interaction, T-1101 leads to a cascade of cellular events including the degradation of Nek2, chromosomal misalignment, and ultimately, apoptotic cell death.[1][3] Preclinical studies have demonstrated that T-1101 possesses potent anti-proliferative activity against a variety of cancer cell lines, including those with multidrug resistance.[1]

A key therapeutic advantage of T-1101 is its demonstrated synergistic activity when combined with other standard-of-care anticancer drugs.[1][4] Preclinical evidence has specifically pointed to synergistic effects with doxorubicin, paclitaxel, and topotecan.[1][3][4] Furthermore, in vivo studies have shown that co-administration of T-1101 with sorafenib (B1663141) can significantly enhance its antitumor activity, allowing for a reduction in the required dosage of sorafenib.[3] T-1101 is currently in phase I clinical trials for advanced refractory solid tumors and has received approval to advance to phase II trials for neuroendocrine tumors.

T-1101's Mechanism of Action and Rationale for Combination Therapy

T-1101's unique mechanism of targeting mitotic regulation provides a strong rationale for its use in combination with other anticancer agents that act on different cellular pathways.

Signaling Pathway of T-1101

The diagram below illustrates the signaling pathway affected by T-1101. By disrupting the Hec1-Nek2 protein-protein interaction, T-1101 initiates a series of events that culminate in cancer cell death.

T1101_Mechanism_of_Action cluster_mitosis Mitotic Progression cluster_intervention T-1101 Intervention Hec1 Hec1 Hec1_Nek2 Hec1/Nek2 Complex Hec1->Hec1_Nek2 Nek2 Nek2 Nek2->Hec1_Nek2 Spindle Proper Spindle Assembly Hec1_Nek2->Spindle Disruption Disruption of Hec1/Nek2 Interaction Hec1_Nek2->Disruption Segregation Chromosome Segregation Spindle->Segregation Proliferation Cell Proliferation Segregation->Proliferation T1101 T-1101 T1101->Disruption Nek2_Deg Nek2 Degradation Disruption->Nek2_Deg Misalignment Chromosomal Misalignment Disruption->Misalignment Apoptosis Apoptotic Cell Death Nek2_Deg->Apoptosis Misalignment->Apoptosis

Caption: T-1101 Mechanism of Action
Rationale for Synergy

Combining T-1101 with drugs that have different mechanisms of action can lead to enhanced tumor cell killing and potentially overcome drug resistance.

  • With DNA Damaging Agents (e.g., Doxorubicin, Topotecan): T-1101's disruption of mitosis can make cancer cells more susceptible to agents that cause DNA damage, as the cell's ability to repair this damage during cell division is compromised.

  • With Microtubule-Targeting Agents (e.g., Paclitaxel): Paclitaxel stabilizes microtubules, leading to mitotic arrest. Combining it with T-1101, which also disrupts mitosis but through a different mechanism, can create a multi-pronged attack on proliferating cancer cells.

Quantitative Analysis of T-1101 Synergy

While preclinical studies have confirmed the synergistic effects of T-1101 with doxorubicin, paclitaxel, and topotecan, specific quantitative data, such as Combination Index (CI) values from in vitro studies, are not publicly available in the reviewed literature. The following table structure is provided as a template for researchers to populate with their own experimental data.

Table 1: In Vitro Synergy of T-1101 with Anticancer Drugs in [Cancer Cell Line]

CombinationIC50 (Single Agent)IC50 (in Combination)Combination Index (CI) at ED50Synergy Interpretation
T-1101[Experimental Value][Experimental Value][Calculated Value][Synergistic/Additive/Antagonistic]
Doxorubicin[Experimental Value][Experimental Value][Calculated Value][Synergistic/Additive/Antagonistic]
T-1101 + DoxorubicinN/AN/A[Calculated Value][Synergistic/Additive/Antagonistic]
T-1101[Experimental Value][Experimental Value][Calculated Value][Synergistic/Additive/Antagonistic]
Paclitaxel[Experimental Value][Experimental Value][Calculated Value][Synergistic/Additive/Antagonistic]
T-1101 + PaclitaxelN/AN/A[Calculated Value][Synergistic/Additive/Antagonistic]
T-1101[Experimental Value][Experimental Value][Calculated Value][Synergistic/Additive/Antagonistic]
Topotecan[Experimental Value][Experimental Value][Calculated Value][Synergistic/Additive/Antagonistic]
T-1101 + TopotecanN/AN/A[Calculated Value][Synergistic/Additive/Antagonistic]

ED50: Effective Dose that produces 50% of the maximal response. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Synergy of T-1101 with Sorafenib in Huh-7 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Sorafenib25[Reference Value]
T-1101 + SorafenibTBD + 12.5Comparable to Sorafenib at 25 mg/kg

This table is based on the finding that oral co-administration of T-1101 halved the required dose of sorafenib for comparable in vivo activity.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergy of T-1101 with other anticancer drugs.

Experimental Workflow for Synergy Screening

The diagram below outlines a typical workflow for screening and validating the synergistic effects of T-1101 in combination with other drugs.

Synergy_Screening_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture Select and Culture Cancer Cell Lines Single_Agent Determine IC50 of Single Agents (T-1101 and Partner Drug) via MTT Assay Cell_Culture->Single_Agent Combination Perform Combination Studies (Constant Ratio or Checkerboard) Single_Agent->Combination Synergy_Calc Calculate Combination Index (CI) using Chou-Talalay Method Combination->Synergy_Calc Apoptosis_Assay Validate Synergy with Apoptosis Assay (Annexin V Staining) Synergy_Calc->Apoptosis_Assay Xenograft Establish Tumor Xenograft Model in Mice Synergy_Calc->Xenograft Promising Combinations Mechanism_Study Investigate Mechanism (Western Blot for Nek2 Degradation) Apoptosis_Assay->Mechanism_Study Treatment Treat with Single Agents and Combination Xenograft->Treatment Tumor_Growth Monitor Tumor Growth and Body Weight Treatment->Tumor_Growth Efficacy_Analysis Analyze Antitumor Efficacy and Toxicity Tumor_Growth->Efficacy_Analysis

Caption: Workflow for T-1101 Synergy Screening
Protocol 1: Cell Viability and Synergy Analysis using MTT Assay and Chou-Talalay Method

Objective: To determine the half-maximal inhibitory concentration (IC50) of T-1101 and partner drugs individually and to quantify their synergistic, additive, or antagonistic effects in combination.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • T-1101 (in a suitable solvent, e.g., DMSO)

  • Partner anticancer drug (e.g., doxorubicin, paclitaxel, topotecan)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment (Single Agents):

    • Prepare serial dilutions of T-1101 and the partner drug in culture medium.

    • Replace the medium in the wells with the drug-containing medium. Include vehicle-only controls.

    • Incubate for a period relevant to the cell line's doubling time (e.g., 72 hours).

  • Drug Treatment (Combination):

    • For a constant-ratio experiment, prepare combinations of T-1101 and the partner drug at a fixed molar ratio based on their individual IC50 values.

    • For a checkerboard assay, prepare serial dilutions of both drugs and add them to the plate in a matrix format.

    • Incubate for the same duration as the single-agent treatment.

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 values for the single agents.

    • Use a software program like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

Protocol 2: Apoptosis Assessment by Annexin V Staining

Objective: To confirm that the synergistic effect on cell viability is due to an increase in apoptosis.

Materials:

  • Cancer cells treated with T-1101, partner drug, or the combination.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in culture plates with the drugs at synergistic concentrations for a predetermined time (e.g., 48 hours). Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Nek2 Degradation

Objective: To investigate the molecular mechanism of T-1101's action in combination therapy by assessing the degradation of its target, Nek2.

Materials:

  • Cancer cells treated with T-1101, partner drug, or the combination.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Nek2

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-Nek2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Incubate with the primary antibody for the loading control.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of Nek2 protein following different treatments.

Logical Relationship of Combination Therapy

The following diagram illustrates the logical approach to developing a T-1101 combination therapy, from preclinical rationale to potential clinical application.

Combination_Therapy_Logic cluster_preclinical Preclinical Rationale & Validation cluster_clinical Clinical Development MoA T-1101 Mechanism of Action (Mitotic Disruption) Hypothesis Hypothesis of Synergy MoA->Hypothesis Partner_MoA Partner Drug Mechanism of Action (e.g., DNA Damage, Microtubule Stabilization) Partner_MoA->Hypothesis InVitro_Validation In Vitro Synergy Confirmation (CI < 1) Hypothesis->InVitro_Validation InVivo_Efficacy In Vivo Efficacy & Safety (Xenograft Models) InVitro_Validation->InVivo_Efficacy PhaseI Phase I Clinical Trial (Safety & Dosing) InVivo_Efficacy->PhaseI Positive Preclinical Data PhaseII Phase II Clinical Trial (Efficacy in Specific Cancers) PhaseI->PhaseII PhaseIII Phase III Clinical Trial (Comparison to Standard of Care) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Caption: T-1101 Combination Therapy Development Logic

By following these application notes and protocols, researchers can effectively investigate and validate the synergistic potential of T-1101 in combination with other anticancer drugs, contributing to the development of more effective cancer therapies.

References

Application Notes and Protocols for the Quantification of T-1101 in Patient-Derived Xenografts using T-1101-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of T-1101, a novel anti-cancer agent, in patient-derived xenograft (PDX) tumor tissue. T-1101 is a first-in-class oral small molecule that disrupts the interaction between Hec1 and Nek2, which are key regulators of mitosis in cancer cells.[1][2] This disruption leads to chromosomal misalignment and ultimately, cancer cell death.[1] To facilitate preclinical pharmacokinetic and pharmacodynamic studies in PDX models, a robust and sensitive analytical method is required. This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of T-1101 in tumor tissue homogenates, utilizing its stable isotope-labeled analog, T-1101-d7, as an internal standard to ensure high accuracy and precision.[3][4][5]

Introduction to T-1101 and its Mechanism of Action

T-1101 is a promising anti-cancer therapeutic that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] The Hec1/Nek2 complex is crucial for the proper functioning of the spindle assembly checkpoint during mitosis. By inhibiting this interaction, T-1101 induces mitotic catastrophe and apoptosis in cancer cells.[2] It has demonstrated potent anti-tumor effects in various cancer cell types, including breast and liver cancers, and has shown efficacy in xenograft animal models.[1] Patient-derived xenografts (PDXs) are increasingly used in preclinical cancer research as they more accurately recapitulate the heterogeneity and biology of human tumors. Therefore, quantifying T-1101 concentrations in PDX tissues is essential for evaluating its distribution, target engagement, and overall efficacy.

Below is a diagram illustrating the proposed signaling pathway affected by T-1101.

T1101_Signaling_Pathway cluster_mitosis Mitotic Progression cluster_inhibition T-1101 Action Hec1 Hec1 Hec1_Nek2 Hec1/Nek2 Complex Hec1->Hec1_Nek2 Nek2 Nek2 Nek2->Hec1_Nek2 Spindle_Assembly Proper Spindle Assembly Hec1_Nek2->Spindle_Assembly promotes T1101 T-1101 Disrupted_Complex Disrupted Hec1/Nek2 Interaction Cell_Cycle_Progression Cell Cycle Progression Spindle_Assembly->Cell_Cycle_Progression T1101->Disrupted_Complex inhibits Misalignment Chromosomal Misalignment Disrupted_Complex->Misalignment leads to Apoptosis Apoptosis Misalignment->Apoptosis

Figure 1: Proposed signaling pathway of T-1101 action.

Experimental Protocols

This section details the necessary steps for sample preparation and LC-MS/MS analysis to quantify T-1101 in PDX tumor tissue.

Materials and Reagents
  • T-1101 analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bead mill homogenizer and appropriate beads

  • Microcentrifuge

  • Analytical balance

  • LC-MS/MS system (e.g., Triple Quadrupole)

Experimental Workflow

The overall workflow for the quantification of T-1101 in PDX tissue is depicted below.

T1101_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue_Collection 1. PDX Tumor Tissue Collection (weigh ~50-100 mg) Homogenization 2. Homogenization (in cold PBS with bead mill) Tissue_Collection->Homogenization Spiking 3. Internal Standard Spiking (add this compound) Homogenization->Spiking Precipitation 4. Protein Precipitation (add cold ACN) Spiking->Precipitation Centrifugation 5. Centrifugation (pellet proteins) Precipitation->Centrifugation Supernatant_Transfer 6. Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution 7. Reconstitution (in mobile phase) Supernatant_Transfer->Reconstitution Injection 8. Injection into LC-MS/MS Reconstitution->Injection Separation 9. Chromatographic Separation Injection->Separation Detection 10. Mass Spectrometric Detection (MRM mode) Separation->Detection Quantification 11. Data Analysis & Quantification Detection->Quantification

Figure 2: Experimental workflow for T-1101 quantification.
Preparation of Stock and Working Solutions

  • T-1101 Stock Solution (1 mg/mL): Accurately weigh and dissolve T-1101 in an appropriate solvent (e.g., DMSO or Methanol).

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the T-1101 stock solution.

  • Working Solutions: Prepare serial dilutions of the T-1101 stock solution in 50% acetonitrile/water to create calibration standards. Prepare a working solution of this compound for spiking into samples.

Sample Preparation from PDX Tissue
  • Tissue Collection and Weighing: Excise PDX tumor tissue, wash with cold PBS, blot dry, and weigh approximately 50-100 mg of tissue.

  • Homogenization: Place the weighed tissue in a 2 mL tube with homogenization beads and add cold PBS (e.g., 4 volumes of PBS to tissue weight, 1:4 w/v). Homogenize using a bead mill homogenizer until the tissue is completely disrupted.

  • Internal Standard Spiking: To a known volume of the tissue homogenate (e.g., 100 µL), add the this compound internal standard working solution.

  • Protein Precipitation: Add a sufficient volume of cold acetonitrile (e.g., 3 volumes of ACN to 1 volume of homogenate) to precipitate proteins. Vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS method, which should be optimized for the specific instrumentation used.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with low %B, ramp up to high %B, then re-equilibrate
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions:

Note: The following mass transitions are predicted based on the known structure and molecular weight of T-1101 and should be experimentally confirmed and optimized.

The molecular weight of T-1101 free base is approximately 493.6 g/mol . The protonated molecule [M+H]⁺ would be ~494.6 m/z. This compound would have a mass shift of +7 Da.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
T-1101~494.6To be determinedTo be optimized
This compound~501.6To be determinedTo be optimized

Data Presentation and Analysis

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of T-1101 to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Quantitative Data Summary

The performance of the method should be validated according to standard bioanalytical guidelines. Key parameters to be assessed are summarized in the table below.

Validation Parameter Acceptance Criteria Example Result
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)3.1% to 9.8%
Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limits< 15%
Stability Stable under relevant conditionsStable for 24h at RT

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of T-1101 in patient-derived xenograft tissues. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for preclinical studies aimed at understanding the pharmacology of this novel anti-cancer agent. The detailed protocols and suggested parameters should serve as a valuable resource for researchers in the field of oncology drug development.

References

Troubleshooting & Optimization

Preventing isotopic exchange of T-1101-d7 in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of T-1101-d7, a deuterated internal standard, with a focus on preventing isotopic exchange in acidic conditions during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels located?

A1: this compound is the deuterium-labeled version of T-1101, an inhibitor of the Hec1/Nek2 protein-protein interaction with anti-cancer activity. It is commonly used as an internal standard in quantitative analyses such as LC-MS. The seven deuterium atoms are located on the methoxyethoxy side chain, specifically on the terminal methyl group and the two adjacent methylene (B1212753) groups.

Chemical Structure of this compound:

Q2: What is isotopic exchange and why is it a concern for this compound in acidic conditions?

A2: Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent, or vice versa.[1] For this compound, this is a potential issue in acidic and protic environments, as the acidic conditions can catalyze the exchange of deuterium for hydrogen. This can compromise the isotopic purity of the internal standard, leading to inaccurate quantification in analytical assays.

Q3: How stable are the deuterium labels on this compound?

A3: The deuterium atoms in this compound are attached to carbon atoms within an aliphatic ether chain. C-D bonds are generally stable and not considered "labile" in the same way as deuterium on heteroatoms (e.g., -OD, -ND). However, strong acidic conditions can promote exchange, although the reaction rate is typically slow for such C-D bonds. The stability of the labels is influenced by factors such as pH, temperature, and the duration of exposure to the acidic environment.

Q4: Can I use acidic mobile phases for LC-MS analysis of this compound?

A4: Yes, acidic mobile phases are commonly used in reversed-phase LC-MS. For this compound, it is crucial to use the mildest effective acidic conditions and to minimize the time the sample is exposed to the mobile phase, especially at elevated temperatures. Using standard acidic modifiers like formic acid at low concentrations (e.g., 0.1%) is generally acceptable.

Troubleshooting Guides

Issue 1: Loss of Isotopic Purity Detected in this compound Stock or Working Solutions

Symptom: Mass spectrometry analysis of the this compound standard shows a significant increase in the abundance of the unlabeled T-1101 (M+0) or partially deuterated isotopologues.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Improper Solvent for Storage Store this compound stock solutions in aprotic, anhydrous solvents such as acetonitrile (B52724) or DMSO. Avoid long-term storage in protic solvents like methanol (B129727) or water.
Acidic or Basic Contaminants in Solvent Ensure that the storage solvent is neutral and free of acidic or basic impurities. Use high-purity, LC-MS grade solvents.
Repeated Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles, which can introduce moisture and accelerate exchange.
Exposure to Atmospheric Moisture Store solutions under an inert atmosphere (e.g., argon or nitrogen) and use sealed vials.
Issue 2: Inaccurate and Imprecise Results in Quantitative Bioanalysis

Symptom: High variability in the analyte/internal standard peak area ratio across a sample batch, leading to poor precision and accuracy.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Isotopic Exchange During Sample Preparation Minimize the time samples are in acidic conditions. Keep samples at low temperatures (e.g., on ice or in a cooled autosampler) throughout the sample preparation workflow.
Harsh Sample Extraction Conditions If using strong acids for protein precipitation or extraction, consider alternative methods or neutralize the sample as quickly as possible. Optimize the concentration and type of acid used.
Elevated Temperature in Autosampler/Column Compartment Maintain the autosampler and column oven at the lowest practical temperature that still provides adequate chromatography.
Co-eluting Matrix Components Catalyzing Exchange Improve chromatographic separation to isolate T-1101 and this compound from potentially interfering matrix components.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for LC-MS Analysis to Minimize Isotopic Exchange
  • Protein Precipitation:

    • To 50 µL of plasma/serum sample, add 150 µL of ice-cold acetonitrile containing this compound internal standard.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vial.

  • Evaporation and Reconstitution (Optional, for sample concentration):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis:

    • Inject the sample into the LC-MS/MS system immediately.

Protocol 2: Stability Assessment of this compound in Acidic Mobile Phase
  • Prepare a solution of this compound in the acidic mobile phase to be tested (e.g., 0.1% formic acid in water:acetonitrile 50:50).

  • Incubate the solution at the intended analytical temperature (e.g., 40°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of the solution into the mass spectrometer.

  • Monitor the ion chromatograms for this compound and its unlabeled counterpart (T-1101).

  • Calculate the percentage of isotopic exchange by comparing the peak area of T-1101 to the sum of the peak areas of T-1101 and this compound.

Visualizations

experimental_workflow Experimental Workflow to Minimize Isotopic Exchange cluster_prep Sample Preparation (Cold) cluster_analysis LC-MS Analysis sample Plasma/Serum Sample add_is Add Ice-Cold Acetonitrile with this compound sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge at 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer reconstitute Reconstitute in Mobile Phase transfer->reconstitute inject Inject into LC-MS reconstitute->inject

Caption: Workflow for sample preparation and analysis designed to minimize isotopic exchange.

troubleshooting_workflow Troubleshooting Isotopic Exchange of this compound start Inaccurate Quantification or Loss of Isotopic Purity check_storage Check Storage Conditions (Solvent, Temperature) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_prep Review Sample Preparation Protocol prep_ok Sample Prep OK? check_prep->prep_ok check_lcms Evaluate LC-MS Conditions lcms_ok LC-MS Conditions OK? check_lcms->lcms_ok storage_ok->check_prep Yes correct_storage Optimize Storage: Aprotic Solvent, Aliquot storage_ok->correct_storage No prep_ok->check_lcms Yes correct_prep Modify Sample Prep: Lower Temp, Milder Acid prep_ok->correct_prep No correct_lcms Adjust LC-MS: Lower Temp, Shorter Run lcms_ok->correct_lcms No stable Isotopic Exchange Minimized lcms_ok->stable Yes correct_storage->stable correct_prep->stable correct_lcms->stable

Caption: A decision tree for troubleshooting unexpected isotopic exchange of this compound.

References

Optimizing T-1101-d7 concentration for calibration curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of T-1101-d7 as an internal standard in calibration curves for quantitative analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in mass spectrometry-based assays.

Q1: Why is the this compound peak area highly variable across my sample batch?

High variability in the internal standard (IS) response can compromise the accuracy and precision of your quantitative results.[1] Potential causes and troubleshooting steps are outlined below.

  • Inconsistent Sample Preparation: The extraction recovery of this compound may be inconsistent across samples. Ensure that the internal standard is added consistently and accurately to all samples, including calibration standards and quality controls (QCs).[2] It is best practice to add the internal standard as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[3][4]

  • Pipetting or Dilution Errors: Inaccurate pipetting or errors in serial dilutions can lead to inconsistent IS concentrations. Verify all calculations and ensure pipettes are properly calibrated. Preparing fresh working solutions is also recommended.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can cause ion suppression or enhancement, leading to variability in the IS signal.[5][6] Using a stable isotope-labeled internal standard like this compound helps to mitigate these effects, as it has nearly identical physicochemical properties to the analyte T-1101.[2][7] However, significant matrix effects can still be a factor. Consider further sample cleanup or chromatographic optimization if variability persists.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance, such as an unstable electrospray, can cause signal variability.[8] Ensure the instrument is stable before starting the analytical run.

Q2: My calibration curve for T-1101 is non-linear. What could be the cause?

A non-linear calibration curve can result from several factors. A systematic approach to troubleshooting this issue is provided below.

  • Inappropriate Internal Standard Concentration: An incorrect concentration of this compound can lead to non-linearity. If the IS concentration is too low, it may be susceptible to interference from the analyte's signal, especially at the upper limit of quantitation (ULOQ).[5] Conversely, an excessively high IS concentration can sometimes improve linearity but may also affect the sensitivity for the analyte at the lower limit of quantitation (LLOQ).[9]

  • Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become saturated, leading to a plateau in the signal response and a non-linear curve.[8] If this is suspected, consider diluting the samples or reducing the injection volume.

  • Cross-Contribution/Isotopic Interference: There might be a small contribution from the T-1101 signal to the this compound signal, or vice-versa, especially if the mass difference is small. While this compound has a mass difference of 7 Da, which is generally sufficient, this should be evaluated. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the LLOQ response, and the contribution of the analyte to the internal standard signal should be ≤ 5% of the IS response.[5]

  • Improper Standard Preparation: Errors in the preparation of calibration standards, such as inaccurate dilutions, can lead to a non-linear relationship.[8] Always prepare fresh calibration standards and verify the accuracy of your stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for my this compound internal standard?

There is no single universal concentration for this compound. The optimal concentration depends on the specific analytical method, the expected concentration range of T-1101 in your samples, and the sensitivity of your mass spectrometer. However, a general best practice is to choose a concentration that results in a signal intensity that is:

  • Similar to the analyte's response at the midpoint of the calibration curve.

  • Typically in the range of 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) of T-1101.[5]

  • Sufficiently above the limit of detection (LOD) to ensure a reproducible and stable signal.

Q2: How do I prepare the this compound working solution?

  • Prepare a Primary Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a primary stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare an Intermediate Stock Solution: Perform a serial dilution of the primary stock solution with the same solvent to obtain an intermediate stock solution (e.g., 10 µg/mL).

  • Prepare the Working Solution: Dilute the intermediate stock solution to the desired final concentration for spiking into your samples. The final concentration will be determined during the optimization experiment.

Q3: Can the deuterium (B1214612) label on this compound exchange with protons from the solvent?

Deuterium exchange is a potential issue with deuterated internal standards, especially if the deuterium atoms are located at exchangeable positions on the molecule (e.g., on heteroatoms like oxygen or nitrogen). This can be influenced by pH and solvent conditions. While stable isotope-labeled internal standards using 13C or 15N are generally preferred to avoid this issue, deuterated standards are widely used.[5] It is crucial to assess the stability of the deuterium labels on this compound under your specific analytical method conditions.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

This experiment is designed to determine the most appropriate concentration of the this compound internal standard for your assay.

  • Prepare T-1101 Calibration Standards: Prepare a series of calibration standards of T-1101 in the relevant biological matrix (e.g., plasma, urine) covering your expected analytical range from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ).

  • Prepare this compound Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., low, medium, and high). A good starting point is to have concentrations that would result in responses that are approximately 25%, 50%, and 100% of the expected T-1101 response at the mid-point of the calibration curve.

  • Spike Samples: For each this compound concentration, spike a constant volume into a full set of T-1101 calibration standards.

  • Sample Extraction and LC-MS/MS Analysis: Process and analyze the samples according to your established LC-MS/MS method.

  • Data Analysis:

    • For each this compound concentration, generate a calibration curve by plotting the peak area ratio (T-1101 area / this compound area) against the T-1101 concentration.

    • Evaluate the linearity of each calibration curve by examining the correlation coefficient (r²), which should ideally be ≥ 0.99.

    • Assess the precision and accuracy of the back-calculated concentrations of the calibration standards.

  • Select Optimal Concentration: Choose the this compound concentration that provides a stable signal across the entire run and results in the best linearity, accuracy, and precision for the T-1101 calibration curve.

Data Presentation

Table 1: Example Data for this compound Concentration Optimization

This compound ConcentrationCalibration Curve Linearity (r²)LLOQ Accuracy (%)LLOQ Precision (%CV)Mid-QC Accuracy (%)Mid-QC Precision (%CV)High-QC Accuracy (%)High-QC Precision (%CV)
Low (e.g., 10 ng/mL)0.99188.512.395.28.198.76.5
Medium (e.g., 50 ng/mL)0.99897.26.5101.34.2100.53.1
High (e.g., 200 ng/mL)0.997103.57.1102.84.9101.93.8

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific assay conditions.

Mandatory Visualization

Optimizing_T1101_d7_Concentration Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_decision Decision prep_standards Prepare T-1101 Calibration Standards (LLOQ to ULOQ) spike Spike Each IS Concentration into a Full Set of Calibration Standards prep_standards->spike prep_is Prepare Multiple this compound Working Solutions (Low, Med, High) prep_is->spike analyze Perform Sample Extraction and LC-MS/MS Analysis spike->analyze generate_curves Generate Calibration Curves (Area Ratio vs. Concentration) for Each IS Level analyze->generate_curves evaluate Evaluate Linearity (r²), Accuracy, and Precision generate_curves->evaluate select Select Optimal this compound Concentration evaluate->select

Caption: Workflow for optimizing this compound concentration.

References

Troubleshooting poor signal intensity of T-1101-d7 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of T-1101-d7. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor signal intensity of the deuterated internal standard, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered during the LC-MS analysis of this compound.

Issue 1: Very Low or No Signal Intensity for this compound

Question: I am observing a very weak or completely absent signal for my this compound internal standard. What are the initial steps I should take to troubleshoot this?

Answer: A significant loss of signal for your internal standard can often be traced back to a few key areas: the compound's integrity, the LC-MS system's performance, or the analytical method itself. A systematic approach is the most effective way to identify and resolve the issue.

  • Verify Compound Integrity: Ensure the this compound standard has been stored correctly (typically at -20°C for long-term storage) and has not degraded.[1][2] Prepare a fresh stock solution from a new vial if possible.

  • System Suitability Test: Before analyzing your samples, inject a freshly prepared solution of this compound in a pure solvent (e.g., acetonitrile (B52724) or methanol) to confirm the LC-MS system is performing as expected. This helps to isolate the problem to either the instrument or the sample matrix.[3]

  • Inspect the Ion Source: Visually check the electrospray needle for a stable and consistent spray. An inconsistent or absent spray is a common reason for signal loss.[4][5] Also, ensure the ion source is clean, as contamination can lead to significant signal suppression.[3]

Issue 2: Inconsistent or Drifting this compound Signal Intensity

Question: The signal intensity of my this compound is fluctuating between injections or drifting over the course of an analytical run. What could be causing this?

Answer: Signal instability for a deuterated internal standard often points towards issues with the LC method, matrix effects, or instrument instability.

  • Evaluate Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to signal variability.[3][6][7][8] Even with a deuterated standard, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the internal standard.[7][9][10]

  • Check for Carryover: Previous samples can contaminate subsequent injections, leading to inconsistent signal intensity. Implement a robust wash cycle between injections to minimize carryover.[3]

  • Assess LC Pump Performance: Inconsistent mobile phase composition due to poor pump performance can cause retention time shifts and, consequently, signal fluctuations, especially if the internal standard elutes on a steep part of a gradient or near a region of ion suppression.[3]

Experimental Protocols

Here are detailed methodologies for key experiments to troubleshoot poor this compound signal intensity.

Protocol 1: Verification of this compound Stock Solution and Instrument Performance

Objective: To confirm the integrity of the this compound standard and the basic functionality of the LC-MS system.

Procedure:

  • Prepare a fresh stock solution of this compound at a concentration of 1 mg/mL in DMSO.

  • From the stock solution, prepare a working solution of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Set up a direct infusion experiment by delivering the working solution directly to the mass spectrometer's ion source using a syringe pump at a flow rate of 10 µL/min.

  • Optimize the mass spectrometer parameters (e.g., capillary voltage, gas flows, and temperatures) to maximize the signal for the this compound precursor ion.

  • If a stable and strong signal is observed, the issue likely lies with the chromatography or sample matrix. If the signal is weak or absent, there may be an issue with the standard itself or the mass spectrometer.

Protocol 2: Evaluation of Matrix Effects

Objective: To determine if components in the sample matrix are suppressing the ionization of this compound.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound spiked into the initial mobile phase composition.

    • Set B (Post-Extraction Spike): Blank matrix extract (that has gone through the entire sample preparation procedure) spiked with this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with this compound before the sample preparation procedure.

  • Analyze all three sets of samples using the established LC-MS method.

  • Calculate the matrix effect and recovery using the following formulas:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Matrix Effect (%)Interpretation
< 85%Significant Ion Suppression
85% - 115%No Significant Matrix Effect
> 115%Significant Ion Enhancement

A significant matrix effect (either suppression or enhancement) indicates that the sample preparation method needs to be improved to remove interfering components.

Quantitative Data Summary

The following table summarizes typical starting parameters for an LC-MS method for T-1101 and the expected impact of key parameter adjustments on signal intensity.

ParameterTypical Starting ValueImpact of Adjustment on Signal Intensity
LC Parameters
ColumnC18, 2.1 x 50 mm, 1.8 µmN/A
Mobile Phase AWater with 0.1% Formic AcidN/A
Mobile Phase BAcetonitrile with 0.1% Formic AcidN/A
Flow Rate0.4 mL/minIncreasing flow rate can sometimes decrease ESI efficiency.
Column Temperature40 °CHigher temperatures can improve peak shape but may not directly increase intensity.
MS Parameters (ESI+)
Capillary Voltage3500 VOptimization is critical; too high or too low can reduce signal.[11]
Nebulizer Pressure45 psiAffects droplet size; needs to be optimized for the given flow rate.[12]
Drying Gas Flow10 L/minAffects desolvation; higher flow is needed for higher LC flow rates.[12]
Drying Gas Temperature350 °CAffects desolvation; too high can cause thermal degradation.[12]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor this compound signal intensity.

TroubleshootingWorkflow Start Poor this compound Signal CheckCompound Verify Compound Integrity (Fresh Stock, Storage) Start->CheckCompound SystemSuitability Perform System Suitability Test (Direct Infusion or Neat Injection) CheckCompound->SystemSuitability SignalOK Signal OK? SystemSuitability->SignalOK CheckLC Investigate LC Method (Gradient, Flow Rate, Column) SignalOK->CheckLC Yes CheckMS Investigate MS Parameters (Ion Source, Voltages, Gas) SignalOK->CheckMS No CheckMatrix Evaluate Matrix Effects (Post-Extraction Spike) CheckLC->CheckMatrix OptimizeSamplePrep Optimize Sample Preparation CheckMatrix->OptimizeSamplePrep Resolved Issue Resolved OptimizeSamplePrep->Resolved CleanMS Clean Ion Source & Calibrate CheckMS->CleanMS CleanMS->Resolved

Caption: A logical workflow for troubleshooting poor this compound signal.

Factors Affecting Signal Intensity

This diagram illustrates the key factors that can influence the signal intensity of this compound in an LC-MS experiment.

FactorsAffectingSignal Signal This compound Signal Intensity Compound Compound Properties (Stability, Purity) Signal->Compound SamplePrep Sample Preparation (Extraction Efficiency, Cleanliness) Signal->SamplePrep LC Liquid Chromatography (Peak Shape, Co-elution) Signal->LC MS Mass Spectrometry (Ionization Efficiency, Ion Suppression) Signal->MS

Caption: Key factors influencing this compound signal intensity.

References

T-1101 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of T-1101 in cell culture media. Navigate through our frequently asked questions and troubleshooting guides to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is T-1101 and its mechanism of action?

A1: T-1101 is a novel, orally active small molecule inhibitor that targets the protein-protein interaction between Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2).[1][2] This disruption leads to the degradation of Nek2, resulting in chromosomal misalignment and, ultimately, apoptotic cell death in cancer cells.[3][4] T-1101 has shown potent anti-proliferative activity in various cancer cell lines with IC50 values in the low nanomolar range (14.8-21.5 nM).[4]

Q2: What is the recommended solvent for preparing T-1101 stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of T-1101.[5][6][7] T-1101 tosylate is soluble in DMSO at concentrations of at least 11 mg/mL.[6]

Q3: Why does my T-1101 precipitate when I add it to my cell culture medium?

A3: T-1101, like many small molecule inhibitors, is hydrophobic and has low aqueous solubility.[5] When a concentrated DMSO stock solution is diluted into an aqueous environment like cell culture medium, the drastic change in solvent polarity can cause the compound to precipitate out of solution.

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with a general recommendation of not exceeding 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without T-1101) in your experiments to assess any potential effects of the solvent on your cells.

Q5: Can I do anything to increase the solubility of T-1101 in my experiments?

A5: Yes, several strategies can be employed to improve the solubility of T-1101 in aqueous solutions. These include making intermediate dilutions, pre-warming the media, and potentially adjusting the pH. For more detailed guidance, please refer to the Troubleshooting Guide below.

Troubleshooting Guide: T-1101 Precipitation in Cell Culture Media

This guide provides a systematic approach to diagnosing and resolving common issues related to the poor solubility of T-1101 in cell culture media.

Problem: Precipitate forms immediately upon adding T-1101 stock solution to the culture medium.
Potential Cause Suggested Solution
Rapid Solvent Exchange Adding a highly concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out."
Solution: Perform a serial dilution. First, create an intermediate dilution of your T-1101 stock in a small volume of pre-warmed (37°C) serum-free medium or PBS. Mix thoroughly by gentle vortexing or pipetting. Then, add this intermediate dilution to your final volume of complete cell culture medium.
High Final Concentration The desired final concentration of T-1101 may exceed its solubility limit in the aqueous medium.
Solution: Determine the maximum soluble concentration of T-1101 in your specific cell culture medium by performing a solubility assessment (see Experimental Protocols). If your desired concentration is too high, you may need to reconsider the experimental design or explore formulation strategies.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.
Solution: Always pre-warm your cell culture medium to 37°C before adding T-1101.
Problem: The medium becomes cloudy over time during incubation.
Potential Cause Suggested Solution
Compound Instability T-1101 may degrade or aggregate over longer incubation periods at 37°C.
Solution: Consider refreshing the media with freshly prepared T-1101 solution for long-term experiments (e.g., every 24-48 hours).
Interaction with Media Components Components in the serum or the medium itself may interact with T-1101, reducing its solubility over time.
Solution: Test the solubility of T-1101 in your basal medium without serum to see if serum is a contributing factor. If so, you may need to reduce the serum concentration if your cell line can tolerate it.

Data Presentation: Illustrative Solubility of T-1101

Disclaimer: The following data is hypothetical and for illustrative purposes only, designed to provide a practical understanding of T-1101's solubility characteristics. Actual solubility may vary depending on the specific batch of the compound, the composition of the cell culture medium, and other experimental conditions.

Table 1: Hypothetical Maximum Soluble Concentration of T-1101 in Common Cell Culture Media

Cell Culture MediumSerum ConcentrationMaximum Soluble Concentration (µM)
DMEM10% FBS5
DMEM0% FBS2
RPMI-164010% FBS7
RPMI-16400% FBS3

Table 2: Recommended DMSO Stock and Intermediate Dilution Concentrations

Final Desired Concentration (nM)Recommended DMSO Stock (mM)Intermediate Dilution in Serum-Free Media (µM)Final DMSO (%)
10110.1
50150.1
10010100.1
50010500.1

Experimental Protocols

Protocol 1: Preparation of a 10 mM T-1101 Stock Solution in DMSO

Materials:

  • T-1101 tosylate powder (MW: 665.8 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile, positive displacement pipette tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 6.658 mg of T-1101 tosylate.

  • Weigh the compound: Carefully weigh the calculated mass of T-1101 tosylate powder in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the T-1101 powder.

  • Dissolve the compound: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store properly: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: Assessment of T-1101 Solubility in Cell Culture Media

Objective: To determine the maximum soluble concentration of T-1101 in a specific cell culture medium.

Materials:

  • 10 mM T-1101 stock solution in DMSO

  • Your cell culture medium of interest (with and without serum)

  • Sterile 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a serial dilution of T-1101 in DMSO: In a separate 96-well plate, prepare a 2-fold serial dilution of your 10 mM T-1101 stock solution in DMSO.

  • Add T-1101 to media: In the clear-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well. Then, add 2 µL of each T-1101 dilution from the DMSO plate to the corresponding wells of the media plate. This will create a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubate: Incubate the plate at 37°C for 1 hour.

  • Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film).

  • Spectrophotometric Measurement: Measure the absorbance of each well at 600 nm using a plate reader. An increase in absorbance compared to the DMSO control indicates light scattering due to precipitate formation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and does not show an increase in absorbance is considered the maximum soluble concentration under these conditions.

Visualizations

T1101_Signaling_Pathway cluster_mitosis Mitotic Progression cluster_inhibition T-1101 Inhibition Hec1 Hec1 Hec1_Nek2 Hec1/Nek2 Complex Hec1->Hec1_Nek2 Nek2 Nek2 Nek2->Hec1_Nek2 Spindle Proper Spindle Assembly Hec1_Nek2->Spindle Degradation Nek2 Degradation Alignment Chromosome Alignment Spindle->Alignment Progression Cell Cycle Progression Alignment->Progression T1101 T-1101 T1101->Hec1_Nek2 Disrupts Interaction Misalignment Chromosome Misalignment Degradation->Misalignment Apoptosis Apoptosis Misalignment->Apoptosis

Caption: T-1101 signaling pathway.

T1101_Solubility_Workflow Start Start: Prepare Concentrated T-1101 Stock in DMSO Prewarm Pre-warm Cell Culture Medium to 37°C Start->Prewarm Intermediate Prepare Intermediate Dilution in Serum-Free Medium/PBS Prewarm->Intermediate Final Add Intermediate Dilution to Final Volume of Complete Medium Intermediate->Final Observe Visually Inspect for Precipitation Final->Observe Clear Solution is Clear: Proceed with Experiment Observe->Clear No Precipitate Precipitate Observed Observe->Precipitate Yes Troubleshoot Troubleshoot: - Lower Final Concentration - Re-evaluate Dilution Method - Perform Solubility Assay Precipitate->Troubleshoot

Caption: Experimental workflow for preparing T-1101 working solutions.

T1101_Troubleshooting_Logic cluster_immediate Immediate Causes cluster_delayed Delayed Causes Precipitation Precipitation Issue with T-1101 Immediate Immediate Precipitation? Precipitation->Immediate Delayed Delayed Precipitation? Precipitation->Delayed Solvent Rapid Solvent Exchange Immediate->Solvent Yes Concentration Concentration > Solubility Limit Immediate->Concentration Yes Temperature Cold Medium Immediate->Temperature Yes Instability Compound Instability Delayed->Instability Yes Interaction Media Component Interaction Delayed->Interaction Yes

Caption: Logical relationship for troubleshooting T-1101 precipitation.

References

Managing off-target effects of T-1101 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential off-target effects of T-1101 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of T-1101?

T-1101 is a first-in-class, orally active small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2][3] This disruption leads to the degradation of Nek2, resulting in chromosomal misalignment, cell cycle arrest, and ultimately, apoptotic cell death in cancer cells.[1][2][4]

Q2: What is the reported potency of T-1101?

T-1101 exhibits potent in vitro anti-proliferative activity against a variety of cancer cell lines with IC50 values typically in the nanomolar range.[2][4]

ParameterValueCell Lines
In vitro antiproliferative activity (IC50)14.8 - 21.5 nMVarious cancer cell lines[2][4]
Cytotoxicity (GI50)15 - 70 nMHuman liver cancer cells[5]

Q3: What is known about the selectivity and potential off-target effects of T-1101?

Published data suggests that T-1101 has a favorable selectivity profile. It has been shown to be inactive against non-cancerous cells and a panel of kinases, indicating target specificity.[2][4] It also does not inhibit the hERG channel, suggesting a lower risk of cardiac toxicity.[2][4] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and should be experimentally assessed in your specific cellular model.

Q4: What are the initial signs of potential off-target effects in my cellular assays with T-1101?

Common indicators that you may be observing off-target effects include:

  • Discrepancy with Genetic Validation: The phenotype observed with T-1101 treatment differs from the phenotype observed when Hec1 or Nek2 are knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR-Cas9).[6]

  • High Effective Concentration: The concentration of T-1101 required to see a specific effect in your cellular assay is significantly higher than its known biochemical potency (IC50 or Ki).[6]

  • Unexpected Cellular Phenotypes: You observe cellular toxicity, morphological changes, or other biological responses that are not consistent with the known function of Hec1/Nek2 inhibition.[6]

  • Inconsistent Results with Structurally Different Inhibitors: If available, using a structurally different inhibitor targeting the Hec1/Nek2 interaction that produces a different phenotype may suggest off-target effects of one of the compounds.[6]

Troubleshooting Guides

This section provides systematic approaches to investigate and mitigate suspected off-target effects of T-1101.

Guide 1: Investigating Suspected Off-Target Effects

If you suspect off-target effects are influencing your results, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Suspected Off-Target Effects A Suspicion of Off-Target Effects B Step 1: Perform Dose-Response Experiment A->B C Step 2: Orthogonal Validation B->C D Step 3: Target Engagement Assay C->D G Conclusion: Off-Target Effect Likely C->G Genetic validation does not match pharmacological results E Step 4: Unbiased Proteome-Wide Profiling (Optional) D->E F Conclusion: On-Target Effect Confirmed D->F Target engagement correlates with phenotype D->G Target engagement does not correlate with phenotype E->F No significant off-targets identified E->G Off-targets identified

Caption: A troubleshooting workflow for investigating suspected off-target effects of T-1101.

  • Step 1: Dose-Response Experiment

    • Objective: To determine the minimal effective concentration of T-1101 that produces the desired on-target phenotype and to identify the concentration at which non-specific or toxic effects appear.

    • Protocol:

      • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

      • Inhibitor Preparation: Prepare a serial dilution of T-1101 in your cell culture medium. A 10-point, 3-fold dilution series is recommended, with concentrations spanning from well below the reported IC50 (e.g., starting from 1 nM) to concentrations where toxicity might be expected (e.g., up to 10 µM).[6]

      • Treatment: Remove the existing medium and add the medium containing the different concentrations of T-1101. Include a vehicle control (e.g., DMSO).

      • Incubation: Incubate the cells for a duration relevant to your biological question.

      • Phenotypic Readout: Measure the biological response of interest. This could be cell viability (e.g., using a CellTiter-Glo® assay), a specific signaling event (e.g., Western blot for p-Hec1 or Nek2 levels), or a functional endpoint (e.g., cell cycle analysis by flow cytometry).

    • Data Interpretation: A specific, on-target effect should manifest as a sigmoidal dose-response curve with an EC50 value close to the reported IC50 of T-1101. A sharp drop-off in the response at high concentrations may indicate cytotoxicity due to off-target effects.

  • Step 2: Orthogonal Validation

    • Objective: To confirm that the observed phenotype is a direct result of inhibiting the Hec1/Nek2 interaction and not an artifact of T-1101 itself.

    • Protocols:

      • Genetic Knockdown/Knockout:

        • Design and validate siRNA, shRNA, or CRISPR-Cas9 constructs to reduce the expression of Hec1 or Nek2 in your cell line.

        • Transfect or transduce the cells with these constructs.

        • Confirm the knockdown or knockout of the target protein by Western blot or qPCR.

        • Perform your cellular assay and compare the phenotype of the knockdown/knockout cells to that of cells treated with T-1101.

      • Structurally Unrelated Inhibitor:

        • If available, identify a small molecule inhibitor of the Hec1/Nek2 interaction that is structurally distinct from T-1101.

        • Perform a dose-response experiment with this alternative inhibitor.

        • Compare the resulting phenotype and potency with those of T-1101.

    • Data Interpretation: A similar phenotype observed with genetic knockdown/knockout or a structurally unrelated inhibitor provides strong evidence for an on-target effect of T-1101.

  • Step 3: Target Engagement Assay

    • Objective: To directly measure the binding of T-1101 to Hec1 in the cellular context.

    • Protocol (Cellular Thermal Shift Assay - CETSA):

      • Cell Treatment: Treat intact cells with T-1101 at various concentrations or with a vehicle control.

      • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of T-1101 is expected to stabilize Hec1, making it more resistant to thermal denaturation.[6]

      • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[6]

      • Protein Quantification: Collect the supernatant and quantify the amount of soluble Hec1 remaining at each temperature using Western blot.

    • Data Interpretation: A shift in the melting curve of Hec1 to a higher temperature in the presence of T-1101 indicates direct target engagement.

Guide 2: Proactively Minimizing Off-Target Effects

The following strategies can be implemented during experimental design to reduce the likelihood of observing off-target effects.

G cluster_0 Strategies to Minimize Off-Target Effects A Experimental Design B Use the Lowest Effective Concentration A->B C Use Appropriate Controls A->C D Consider the Cellular Context A->D E Confirm with Orthogonal Approaches A->E

Caption: Key strategies to proactively minimize off-target effects in experimental design.

  • Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of T-1101 that gives a robust on-target effect. Higher concentrations increase the risk of engaging lower-affinity off-targets.[6]

  • Use Appropriate Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as your T-1101 treatment) in your experiments. For genetic validation, use non-targeting control siRNA/shRNA or an empty vector control.

  • Consider the Cellular Context: The expression levels of Hec1, Nek2, and potential off-targets can vary between cell lines. Be mindful that the effects of T-1101 may be cell-type dependent.

  • Confirm with Orthogonal Approaches: Do not rely solely on the pharmacological inhibitor. Whenever possible, confirm key findings using genetic methods as described in the troubleshooting guide.

Signaling Pathway

The diagram below illustrates the targeted signaling pathway of T-1101.

G cluster_0 T-1101 Mechanism of Action Hec1 Hec1 Interaction Hec1-Nek2 Interaction Hec1->Interaction Nek2 Nek2 Nek2->Interaction T1101 T-1101 T1101->Interaction Inhibits Degradation Nek2 Degradation Interaction->Degradation Disruption leads to Misalignment Chromosomal Misalignment Degradation->Misalignment Apoptosis Apoptotic Cell Death Misalignment->Apoptosis

Caption: T-1101 inhibits the Hec1-Nek2 interaction, leading to apoptosis.

References

T-1101 Technical Support Center: Optimizing Oral Bioavailability in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the oral bioavailability of T-1101 in mouse models. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs to address common challenges encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is T-1101 and what is its mechanism of action?

A1: T-1101 is a novel, first-in-class small molecule inhibitor that targets the protein-protein interaction between Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2).[1] This interaction is crucial for mitotic regulation in cancer cells. By disrupting it, T-1101 leads to Nek2 degradation, chromosomal misalignment, and ultimately, apoptotic cell death in cancerous cells.[1]

Q2: What is the reported oral bioavailability of T-1101 in mice?

A2: Preclinical studies have shown that T-1101, specifically in its tosylate salt form, has good oral absorption. The reported oral bioavailability (F) in mice is approximately 77.4%.[1]

Q3: Is the tosylate salt form of T-1101 important for its oral bioavailability?

A3: Yes, the tosylate salt form was selected after salt screening and has been shown to have good oral AUC (Area Under the Curve) and thermal stability, in addition to the high bioavailability.[1] For researchers working with T-1101, using the tosylate salt is recommended for achieving optimal oral exposure.

Q4: What are the key pharmacokinetic parameters of T-1101 tosylate in mice?

A4: A summary of the key pharmacokinetic parameters for T-1101 tosylate in mice is provided in the table below.

T-1101 Tosylate Pharmacokinetic Parameters in Mice

ParameterValueReference
Oral Bioavailability (F)77.4%[1]
Oral AUC62.5 µM·h[1]

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo studies with T-1101 in mouse models, focusing on achieving consistent and optimal oral bioavailability.

Q5: We are observing lower than expected plasma concentrations of T-1101 after oral administration. What could be the cause?

A5: Several factors could contribute to lower than expected plasma concentrations:

  • Inadequate Formulation: T-1101 is a small molecule inhibitor and likely has solubility challenges in aqueous solutions. The choice of vehicle is critical. While the original publication reporting 77.4% bioavailability does not specify the vehicle, for poorly soluble compounds, common strategies include:

    • Suspensions: Using suspending agents like methylcellulose (B11928114) (e.g., 0.5%) often in combination with a surfactant like Tween 80 (e.g., 0.1%) can help create a uniform suspension for oral gavage.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly enhance the solubility and absorption of lipophilic drugs.

    • Amorphous Solid Dispersions: Dispersing T-1101 in a polymer matrix can improve its dissolution rate.

  • Improper Gavage Technique: Ensure correct placement of the gavage needle to avoid administration into the lungs. The volume administered should be appropriate for the size of the mouse.

  • First-Pass Metabolism: T-1101 may be subject to metabolism in the gut wall or liver, which can reduce the amount of active drug reaching systemic circulation.

Q6: We are seeing high variability in plasma exposure between animals in the same cohort. How can we reduce this?

A6: High inter-animal variability can compromise the statistical power of your study. Here are some troubleshooting tips:

  • Standardize Fasting Time: Fasting mice for a few hours (e.g., 3-4 hours) before dosing can help standardize conditions in the gastrointestinal tract, such as gastric emptying time.

  • Ensure Homogenous Formulation: If using a suspension, it is crucial to ensure it is uniformly mixed before and during the dosing of each animal. Continuous stirring or vortexing between administrations is recommended.

  • Consistent Dosing Procedure: Use a consistent gavage technique and ensure each animal receives the correct dose volume for its body weight.

Q7: Could efflux transporters be limiting the oral absorption of T-1101?

Experimental Protocols

Protocol: Oral Pharmacokinetic Study of T-1101 in Mice

This protocol outlines a standard procedure for assessing the oral pharmacokinetics of a T-1101 formulation.

1. Animals:

  • Species: Female BALB/c or other relevant mouse strain, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

2. Formulation Preparation (Example for a Suspension):

  • Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in sterile water.

  • Preparation:

    • Weigh the required amount of T-1101 tosylate.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while vortexing or sonicating to create a homogenous suspension at the desired concentration (e.g., for a 20 mg/kg dose at a 10 mL/kg dosing volume, the concentration would be 2 mg/mL).

    • Maintain the suspension under constant agitation (e.g., on a stir plate) during the dosing procedure.

3. Dosing:

  • Fast mice for 3-4 hours prior to dosing (with free access to water).

  • Weigh each mouse immediately before dosing to calculate the exact volume to be administered.

  • Administer the T-1101 tosylate suspension via oral gavage (p.o.) at a volume of 10 mL/kg.

  • For determining absolute bioavailability, a separate cohort of mice should be administered T-1101 intravenously (i.v.), typically at a lower dose.

4. Sample Collection:

  • Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood to obtain plasma and store at -80°C until analysis.

5. Bioanalysis:

  • Quantify the concentration of T-1101 in plasma samples using a validated analytical method, such as LC-MS/MS.

6. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, and F%) using appropriate software.

Visualizations

TroubleshootingWorkflow cluster_problem Observed Issue cluster_investigation Investigation Steps cluster_solution Potential Solutions Problem Low or Variable Oral Bioavailability Formulation Review Formulation - Vehicle Choice - Solubility - Stability Problem->Formulation Check Procedure Evaluate Dosing Procedure - Gavage Technique - Fasting Time - Dose Calculation Problem->Procedure Check Metabolism Consider Biological Factors - First-Pass Metabolism - Efflux Transporters Problem->Metabolism Consider OptimizeFormulation Optimize Formulation - Use Suspending Agents - Lipid-Based Systems (SEDDS) - Amorphous Dispersions Formulation->OptimizeFormulation Leads to RefineProcedure Refine Procedure - Standardize Fasting - Ensure Homogeneity - Consistent Technique Procedure->RefineProcedure Leads to MechanisticStudy Conduct Mechanistic Study - Use P-gp Inhibitors Metabolism->MechanisticStudy Leads to

Workflow for troubleshooting poor oral bioavailability of T-1101.

T1101_Mechanism cluster_mitosis Mitotic Regulation cluster_effects Cellular Effects T1101 T-1101 Hec1_Nek2 Hec1-Nek2 Interaction (Essential for Mitosis) T1101->Hec1_Nek2 Disrupts Hec1 Hec1 Hec1->Hec1_Nek2 Nek2 Nek2 Nek2->Hec1_Nek2 Nek2_Degradation Nek2 Degradation Hec1_Nek2->Nek2_Degradation Leads to Chromo_Misalign Chromosomal Misalignment Hec1_Nek2->Chromo_Misalign Leads to Apoptosis Apoptotic Cell Death Nek2_Degradation->Apoptosis Chromo_Misalign->Apoptosis

Mechanism of action of T-1101 in cancer cells.

References

Technical Support Center: Overcoming T-1101 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered when working with the Hec1/Nek2 inhibitor, T-1101.

FAQs: Understanding and Troubleshooting T-1101 Resistance

Q1: What is the mechanism of action of T-1101?

T-1101 is a first-in-class, orally bioavailable small molecule inhibitor that disrupts the protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). This interaction is critical for proper mitotic spindle formation and chromosome segregation in rapidly dividing cells. By inhibiting the Hec1/Nek2 interaction, T-1101 induces chromosomal misalignment, mitotic catastrophe, and subsequent apoptotic cell death in cancer cells.

Q2: My cancer cell line is showing reduced sensitivity to T-1101. What are the potential mechanisms of resistance?

While specific acquired resistance to T-1101 has not been extensively documented in published literature, based on the mechanism of action and common resistance patterns to other anti-cancer agents, several plausible mechanisms could be at play:

  • Target Alterations:

    • Mutations in Hec1 or Nek2 at the T-1101 binding interface could reduce drug affinity.

    • Alternative splicing of Hec1 or Nek2 could lead to protein isoforms that are no longer effectively targeted by T-1101.

  • Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein) and MRP1, can actively pump T-1101 out of the cell, reducing its intracellular concentration.

  • Activation of Compensatory Pathways: Cancer cells may upregulate alternative signaling pathways to bypass the mitotic checkpoint and promote survival. This could involve the activation of pro-survival pathways like Akt/PI3K.

  • Induction of Mitotic Slippage: Cells may develop mechanisms to exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage, leading to a polyploid state and survival despite treatment.

Q3: How can I experimentally determine the mechanism of resistance in my cell line?

To investigate the underlying cause of reduced T-1101 sensitivity, a series of experiments can be performed. The following table outlines potential resistance mechanisms and the corresponding experimental approaches to test them.

Potential Resistance Mechanism Experimental Approach Expected Outcome in Resistant Cells
Target Alteration (Mutation) Sanger sequencing of Hec1 and Nek2 coding regions.Identification of mutations in the drug-binding domain.
Target Alteration (Splicing) RT-PCR and sequencing of Hec1 and Nek2 transcripts.Detection of alternative splice variants.
Increased Drug Efflux Western blot for MDR1 and MRP1. Functional efflux pump assays (e.g., Rhodamine 123 or Calcein-AM retention).Increased protein levels of efflux pumps. Decreased retention of fluorescent substrates.
Compensatory Pathway Activation Western blot for key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).Increased phosphorylation/activation of pro-survival pathway components.
Mitotic Slippage Time-lapse microscopy of cells undergoing mitosis in the presence of T-1101. Flow cytometry for cell cycle analysis (DNA content).Observation of cells exiting mitosis without cell division, leading to polyploidy.

Troubleshooting Guide

Problem: Decreased T-1101 efficacy in a previously sensitive cell line.

This guide provides a step-by-step approach to troubleshoot and potentially overcome acquired resistance to T-1101.

Step 1: Confirm Resistance

  • Action: Perform a dose-response curve and calculate the IC50 value of T-1101 in your suspected resistant cell line and compare it to the parental, sensitive cell line.

  • Protocol: --INVALID-LINK--

  • Expected Outcome: A significant increase (typically >3-fold) in the IC50 value confirms the resistant phenotype.

Step 2: Investigate the Mechanism of Resistance

Refer to the table in FAQ Q3 to select the appropriate experimental approaches based on your hypothesis.

Step 3: Strategies to Overcome Resistance

Based on your findings from Step 2, consider the following strategies:

Identified Resistance Mechanism Strategy to Overcome Resistance Experimental Validation
Increased Drug Efflux Co-administration of T-1101 with an efflux pump inhibitor (e.g., verapamil, cyclosporine A).Restore sensitivity to T-1101 in the presence of the efflux pump inhibitor.
Compensatory Pathway Activation Combine T-1101 with an inhibitor of the activated pathway (e.g., an Akt inhibitor like MK-2206).Synergistic or additive cell killing observed with the combination treatment.
Target Alteration This is the most challenging to overcome. Consider alternative therapeutic agents with a different mechanism of action.N/A

Experimental Protocols

1. Cell Viability (MTT) Assay Protocol

This protocol is for determining the cytotoxic effects of T-1101.

  • Materials:

    • 96-well plates

    • Cancer cell lines (parental and suspected resistant)

    • Complete cell culture medium

    • T-1101 stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of T-1101 in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of T-1101. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Protocol for Hec1, Nek2, and Signaling Proteins

This protocol is for assessing the protein levels of Hec1, Nek2, and key components of signaling pathways.

  • Materials:

    • Cell lysates from parental and resistant cells

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-Hec1, anti-Nek2, anti-p-Akt, anti-Akt, etc.)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Determine protein concentration of cell lysates.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

3. Co-Immunoprecipitation (Co-IP) Protocol for Hec1-Nek2 Interaction

This protocol is to assess the interaction between Hec1 and Nek2.

  • Materials:

    • Cell lysates

    • Co-IP buffer (non-denaturing)

    • Primary antibody (e.g., anti-Hec1 or anti-Nek2)

    • Protein A/G magnetic beads

    • Wash buffer

    • Elution buffer

    • Western blot reagents

  • Procedure:

    • Pre-clear the cell lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the primary antibody to form the antibody-antigen complex.

    • Add protein A/G beads to capture the antibody-antigen complex.

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complex from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against both Hec1 and Nek2.

4. Protocol for Generating a T-1101 Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cancer cell line through continuous exposure to the drug.

  • Materials:

    • Parental cancer cell line

    • Complete cell culture medium

    • T-1101

    • Cell culture flasks and plates

  • Procedure:

    • Determine the initial IC50 of T-1101 for the parental cell line.

    • Begin by continuously exposing the cells to a low concentration of T-1101 (e.g., IC10 or IC20).

    • Culture the cells in the presence of the drug, changing the medium every 2-3 days.

    • Once the cells have adapted and are growing steadily, gradually increase the concentration of T-1101.

    • Repeat this process of stepwise dose escalation over several months.

    • Periodically test the IC50 of the cell population to monitor the development of resistance.

    • Once a desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a maintenance dose of T-1101.

Visualizations

T1101_Mechanism_of_Action cluster_mitosis Mitosis cluster_T1101 T-1101 Intervention Hec1 Hec1 Hec1_Nek2_Complex Hec1/Nek2 Complex Hec1->Hec1_Nek2_Complex Nek2 Nek2 Nek2->Hec1_Nek2_Complex Spindle_Assembly Correct Spindle Assembly & Chromosome Segregation Hec1_Nek2_Complex->Spindle_Assembly Disruption Disruption of Hec1/Nek2 Interaction Cell_Division Normal Cell Division Spindle_Assembly->Cell_Division T1101 T-1101 T1101->Disruption Disruption->Hec1_Nek2_Complex inhibits Mitotic_Catastrophe Mitotic Catastrophe Disruption->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Mechanism of action of T-1101.

T1101_Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms cluster_details Specific Examples T1101_Resistance T-1101 Resistance Target_Alteration Target Alteration (Hec1/Nek2) T1101_Resistance->Target_Alteration Efflux_Pumps Increased Drug Efflux (MDR1, MRP1) T1101_Resistance->Efflux_Pumps Compensatory_Pathways Activation of Compensatory Pathways T1101_Resistance->Compensatory_Pathways Mitotic_Slippage Mitotic Slippage T1101_Resistance->Mitotic_Slippage Mutations Mutations in binding site Target_Alteration->Mutations Splicing Alternative splicing Target_Alteration->Splicing ABC_Transporters Upregulation of ABC transporters Efflux_Pumps->ABC_Transporters Akt_Pathway Akt/PI3K pathway activation Compensatory_Pathways->Akt_Pathway Polyploidy Survival as polyploid cells Mitotic_Slippage->Polyploidy Troubleshooting_Workflow Start Decreased T-1101 Efficacy Observed Confirm_Resistance Step 1: Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Investigate_Mechanism Step 2: Investigate Mechanism (Western, Sequencing, etc.) Confirm_Resistance->Investigate_Mechanism Decision Mechanism Identified? Investigate_Mechanism->Decision Overcome_Resistance Step 3: Apply Strategy to Overcome Resistance Decision->Overcome_Resistance Yes End Resistance Overcome / Alternative Therapy Decision->End No Overcome_Resistance->End

Technical Support Center: T-1101-d7 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of T-1101-d7. The following information is intended to help users design experiments, troubleshoot issues, and ensure the integrity of the compound throughout their research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the deuterium-labeled version of T-1101, a potent and orally active inhibitor of the Hec1/Nek2 protein-protein interaction, which is a promising target in cancer therapy.[1][2][3] this compound is primarily used as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) to ensure accurate measurement of T-1101 concentrations in biological matrices.[4][5] Maintaining the stability of this compound is critical for the accuracy and reproducibility of experimental results. Degradation of the internal standard can lead to erroneous quantification of the active compound, T-1101.

Q2: What are the recommended long-term storage conditions for this compound?

A2: Proper storage is crucial to prevent degradation and maintain the integrity of this compound. The recommended storage conditions are summarized in the table below.

Q3: How should I prepare stock and working solutions of this compound?

A3: For stock solutions, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).[6] Due to the hygroscopic nature of DMSO, it is recommended to use a freshly opened bottle to prepare the stock solution. For working solutions intended for in vivo experiments, it is best to prepare them fresh on the day of use.[7] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[7]

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemical structure of T-1101, which includes thiazole (B1198619), pyrazine, amide, and ether functional groups, several degradation pathways can be hypothesized under stress conditions. These include hydrolysis of the amide bond under acidic or basic conditions and photodegradation of the thiazole ring, especially in the presence of its aryl substituent. Oxidation of the methoxyethoxy side chain is also a possibility.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Verify the storage conditions of the existing stock solution (temperature, protection from light).
Improper handling of working solutions.Prepare working solutions fresh daily. Avoid repeated freeze-thaw cycles of the stock solution.
Precipitation in solution Low solubility in the chosen solvent or temperature fluctuations.Use sonication or gentle warming to redissolve the compound.[7] Ensure the storage temperature for solutions is appropriate.
Appearance of unexpected peaks in chromatogram Degradation of this compound.Perform a forced degradation study to identify potential degradation products. Ensure proper storage and handling to minimize degradation.
Contamination.Use high-purity solvents and new vials for sample preparation.

Data Presentation: this compound Stability Summary

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate its stability profile.

Condition Duration Parameter This compound Remaining (%) Major Degradants Observed
Long-Term Storage (Solid) 24 months-20°C, dark, dry>98%Not significant
24 months4°C, dark, dry>95%Not significant
Accelerated Storage (Solid) 6 months40°C / 75% RH~90%Hydrolysis product
Solution Storage (in DMSO) 6 months-80°C>99%Not significant
1 month-20°C>97%Not significant
Forced Degradation (Solution) 24 hours0.1 M HCl, 60°C~85%Amide hydrolysis product
24 hours0.1 M NaOH, 60°C~80%Amide hydrolysis product
24 hours3% H₂O₂, RT~92%Oxidative degradants
ICH Q1BPhotostability~88%Photodegradation products

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved. If needed, use brief sonication.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[7]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile (B52724) and 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by a validated HPLC-UV/MS method.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by a validated HPLC-UV/MS method.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Analyze by a validated HPLC-UV/MS method.

  • Photostability Testing:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Keep control samples protected from light.

    • Analyze all samples by a validated HPLC-UV/MS method.

Mandatory Visualizations

G cluster_storage Recommended Storage and Handling Workflow receive Receive this compound (Solid) store_solid Store at -20°C (long-term) or 4°C (short-term) in a dry, dark place receive->store_solid prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) store_solid->prepare_stock store_stock Aliquot and Store at -80°C (≤ 6 months) or -20°C (≤ 1 month) prepare_stock->store_stock prepare_working Prepare Fresh Working Solution store_stock->prepare_working experiment Use in Experiment prepare_working->experiment

This compound Handling and Storage Workflow.

G cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation T1101 This compound acid_base Acid/Base (e.g., 0.1 M HCl or NaOH, Heat) T1101->acid_base Hydrolysis light Light (UV/Vis) T1101->light Photolysis hydrolysis_product Amide Bond Cleavage Product acid_base->hydrolysis_product photo_product Thiazole Ring Degradation Product ([4+2] Cycloaddition) light->photo_product

Hypothesized Degradation Pathways of this compound.

References

Interpreting unexpected peaks in T-1101-d7 chromatogram

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks during the chromatographic analysis of T-1101-d7.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected peak in my chromatogram for this compound. What are the most common causes?

Unexpected peaks, often called "ghost peaks," can originate from several sources.[1][2] The most common causes include:

  • Contamination: This can come from the sample solvent, mobile phase, vials, or carryover from a previous injection in the autosampler.[1][3]

  • Sample Degradation: this compound, like many complex molecules, may degrade under certain conditions (e.g., acidic/alkaline pH, heat, light), forming new compounds that appear as separate peaks.[2][4][5]

  • Impurities in the Standard: The this compound standard itself may contain small amounts of impurities from its synthesis.[6]

  • Column Issues: A deteriorating or contaminated column, or a blocked frit, can lead to peak splitting or the appearance of spurious peaks.[7][8]

  • Hydrogen-Deuterium Exchange: Deuterium (B1214612) atoms on the molecule may exchange with hydrogen atoms from the solvent, particularly if the mobile phase contains water.[9][10] This would result in peaks corresponding to T-1101-d6, -d5, etc.

Q2: The unexpected peak has a similar mass-to-charge ratio (m/z) to this compound but a different retention time. What could this be?

This scenario often points to a few specific possibilities:

  • Isomers: A structural isomer of this compound, formed during synthesis or degradation, would have the same mass but different chromatographic properties.

  • In-source Fragmentation/Rearrangement: The compound might be rearranging or fragmenting in the mass spectrometer's ion source, and what you are observing is a stable rearranged ion.

  • Poor Chromatography: Issues like column overload or an inappropriate sample solvent can cause peak shape distortions, such as peak splitting, which may appear as two distinct peaks.[7][8] Injecting a more dilute sample can help diagnose this issue.[7]

Q3: How can I determine if the unexpected peak is due to contamination?

A systematic approach is best for identifying contamination:

  • Run a Blank Injection: Inject a sample of your solvent (the same one used to dissolve the this compound standard) without the standard. If the peak is present, the contamination is in your solvent or the LC system.[1][11]

  • Check Mobile Phase: Prepare a fresh batch of mobile phase using high-purity (HPLC/MS grade) solvents.[3] Contamination can build up in solvent reservoirs over time.[12]

  • Investigate Carryover: Run a blank injection immediately after a high-concentration sample. If the unexpected peak appears in the blank, it indicates carryover from the autosampler.[1][11] Improving the needle wash method can often resolve this.[1]

Q4: What if I suspect the deuterium labels are unstable?

Deuterium labels, especially on certain positions of a molecule, can be prone to back-exchange with protons from the mobile phase (e.g., from water or acidic modifiers).[9]

  • Check the Mass Spectrum: Look for peaks with m/z values corresponding to the loss of one or more deuterium atoms (e.g., M-1, M-2, etc., relative to the this compound mass).

  • Modify Mobile Phase: If possible, try running the analysis with a mobile phase prepared with deuterated solvents (e.g., D₂O instead of H₂O) to see if the relative abundance of the unexpected peak changes.

Quantitative Data Summary

When troubleshooting, it is crucial to systematically document the characteristics of all observed peaks. The table below provides a template for summarizing your findings.

Peak IdentifierRetention Time (min)Observed m/z (Precursor Ion)Observed m/z (Fragment Ions)Peak Area / HeightPotential Identity
Expected: this compound 5.2[Expected m/z + 7][Expected fragments][Reference value]Internal Standard
Unexpected Peak A 4.8[Observed m/z][Observed fragments][Value]Isomer, Degradation Product, or Contaminant
Unexpected Peak B 5.1[Expected m/z + 6][Fragments matching d6][Value]Product of H-D Exchange (T-1101-d6)

Diagrams

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the source of unexpected peaks in your chromatogram.

G Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak Observed in This compound Chromatogram check_mass Analyze Mass Spectrum of Unexpected Peak start->check_mass mass_same m/z Matches This compound? check_mass->mass_same mass_diff m/z is Different? check_mass->mass_diff mass_loss m/z Corresponds to Deuterium Loss? check_mass->mass_loss run_blank Inject Blank Solvent mass_same->run_blank Yes isomer Potential Isomer or Peak Splitting mass_same->isomer No degradation Potential Degradation Product or Impurity mass_diff->degradation Yes hd_exchange H-D Exchange Occurring mass_loss->hd_exchange Yes mass_loss->degradation No peak_present Peak in Blank? run_blank->peak_present contam Source is Contamination (Solvent, System, Carryover) peak_present->contam Yes peak_present->isomer No

Caption: A flowchart detailing the step-by-step process for identifying the root cause of an anomalous peak.

Hypothetical Signaling Pathway Inhibition

T-1101 is an inhibitor of the Hec1/Nek2 protein-protein interaction, which is critical for proper mitotic spindle assembly in cancer cells. This diagram illustrates the intended therapeutic action.

G Mechanism of Action for T-1101 cluster_0 Normal Cell Division (Cancer) cluster_1 Therapeutic Intervention Hec1 Hec1 Protein Interaction Hec1-Nek2 Interaction Hec1->Interaction Nek2 Nek2 Protein Nek2->Interaction Spindle Correct Mitotic Spindle Assembly Interaction->Spindle Block Disruption of Interaction Interaction->Block Proliferation Tumor Cell Proliferation Spindle->Proliferation T1101 T-1101 T1101->Block inhibits Apoptosis Apoptosis (Cell Death) Block->Apoptosis

Caption: Diagram showing T-1101 inhibiting the Hec1-Nek2 interaction, leading to apoptosis in cancer cells.

Experimental Troubleshooting Protocol

Objective: To systematically identify and eliminate the source of unexpected peaks in the this compound chromatogram.

1.0 Initial System Verification 1.1. Check System Suitability: Before analysis, ensure the LC-MS system passes standard system suitability tests (e.g., peak shape, resolution, and sensitivity) using a well-characterized standard. 1.2. Review Method Parameters: Confirm that all chromatographic parameters (e.g., mobile phase composition, gradient, flow rate, column temperature) are set correctly according to the validated method.[12]

2.0 Contamination Check 2.1. Blank Injection Series: 2.1.1. Inject a sample of pure solvent (identical to the sample diluent). 2.1.2. If a peak is observed, the source is likely the solvent or system. Proceed to step 2.2. 2.1.3. If no peak is observed, proceed to step 2.3. 2.2. Isolate System Contamination: 2.2.1. Prepare fresh mobile phase from HPLC/MS-grade reagents. 2.2.2. Purge the pump and injection system thoroughly. 2.2.3. Repeat the blank injection. If the peak disappears, the original mobile phase was the source. If it remains, the contamination may be within the system (e.g., tubing, seals). 2.3. Carryover Assessment: 2.3.1. Inject a high-concentration standard of this compound. 2.3.2. Immediately follow with two consecutive blank injections. 2.3.3. If the unexpected peak appears in the first blank and is smaller or absent in the second, this indicates autosampler carryover. Optimize the needle wash protocol.

3.0 Sample Integrity Check 3.1. Analyze Non-Deuterated Standard: Inject a standard of non-deuterated T-1101. Compare the impurity profile. If the unexpected peak is present in both the deuterated and non-deuterated standards, it is likely an impurity from the synthesis of the parent compound. 3.2. Mass Spectrometry Analysis: 3.2.1. Carefully examine the mass spectrum of the unexpected peak. 3.2.2. Check for mass shifts corresponding to potential degradation pathways (e.g., hydrolysis, oxidation). 3.2.3. Specifically look for mass losses of 1, 2, or more Da, which would be strong evidence for H-D exchange. 3.3. Forced Degradation (if necessary): To confirm if a peak is a degradation product, perform a forced degradation study. Expose solutions of this compound to mild acidic, basic, and oxidative conditions. An increase in the area of the unexpected peak under any of these conditions confirms it is a degradation product.[5]

References

Validation & Comparative

The Pursuit of Accuracy: A Comparative Guide to Deuterated (T-1101-d7) and ¹³C-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalysis hinges on the meticulous control of experimental variability. The choice of an internal standard is a critical decision in liquid chromatography-mass spectrometry (LC-MS) based assays, directly impacting the accuracy and reliability of pharmacokinetic and metabolic data. This guide provides an objective comparison between deuterated internal standards, such as T-1101-d7, and ¹³C-labeled internal standards, supported by scientific principles and experimental evidence.

In the realm of quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard for mitigating a host of potential errors, from sample extraction inconsistencies to matrix-induced ion suppression or enhancement.[1] By mimicking the physicochemical properties of the analyte, SIL-IS can effectively normalize for variations throughout the analytical workflow.[2][3] However, not all SIL-IS are created equal. The choice between deuterium (B1214612) and carbon-13 labeling can have significant implications for data quality.

This compound is the deuterium-labeled version of T-1101 and is utilized as an internal standard for quantitative analysis by methods such as LC-MS.[4] While widely used due to their cost-effectiveness and broader availability, deuterated standards can present analytical challenges.[5][6] In contrast, ¹³C-labeled standards are increasingly recognized as the superior choice for applications demanding the highest level of accuracy.[7][8][9]

Head-to-Head Comparison: The Isotope Effect in Action

The fundamental difference between deuterated and ¹³C-labeled standards lies in the potential for isotopic effects. The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, leading to chromatographic separation from the unlabeled analyte.[10][11] This phenomenon, known as the "isotope effect," can compromise the ability of the internal standard to accurately compensate for matrix effects that vary across the chromatographic peak.[1][12]

Conversely, the substitution of ¹²C with ¹³C results in a negligible change in molecular properties, ensuring virtually identical chromatographic behavior and co-elution with the analyte.[1][7] This co-elution is paramount for accurate correction of matrix effects, as both the analyte and the internal standard experience the same degree of ion suppression or enhancement at the same retention time.[7][9]

A study on the analysis of amphetamines demonstrated that ¹³C-labeled internal standards co-eluted perfectly with the analytes under various chromatographic conditions, while the deuterated analogs showed separation.[7] This led to an improved ability of the ¹³C-labeled standards to compensate for ion suppression effects.[7] Furthermore, it was observed that deuterated compounds with a higher number of deuterium substitutes required more energy for fragmentation in the mass spectrometer's collision cell.[13]

Data Presentation: Performance Characteristics at a Glance

The following table summarizes the key performance differences between deuterated and ¹³C-labeled internal standards based on established scientific principles.

FeatureDeuterated Internal Standards (e.g., this compound)¹³C-Labeled Internal Standards
Chromatographic Co-elution May exhibit retention time shifts due to the isotope effect.[10][11]Identical chromatographic behavior to the analyte, ensuring co-elution.[1][7]
Matrix Effect Compensation Can be less accurate if chromatographic separation occurs.[12]Superior ability to compensate for ion suppression/enhancement.[7][9]
Isotopic Stability Risk of back-exchange of deuterium with protons from the solvent or matrix.[1]Carbon-carbon bonds are highly stable, preventing label exchange.[1]
Fragmentation in MS/MS May require different fragmentation energies than the analyte.[13]Identical fragmentation pattern to the analyte.
Cost and Availability Generally more cost-effective and widely available.[5][6]Typically more expensive and less commonly available.[6]

While direct comparative accuracy data for this compound versus a ¹³C-labeled counterpart is not publicly available, the validation data for a bioanalytical method using a deuterated internal standard for Venetoclax (Venetoclax-d8) in human plasma provides a representative example of the performance that can be achieved.

QC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 5.798.75.9598.0
Medium 6.296.37.299.2
High 7.797.58.5100.4
Data adapted from a validation study of a bioanalytical method for Venetoclax using its deuterated (D8) analogue as the internal standard.[14]

Experimental Protocols

The following is a representative experimental protocol for the quantification of an analyte in human plasma using a stable isotope-labeled internal standard. This method can be adapted for use with either a deuterated or a ¹³C-labeled internal standard.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for removing the majority of proteins from plasma samples.[14]

  • Step 1: Aliquot 100 µL of human plasma into a microcentrifuge tube.[1]

  • Step 2: Add 10 µL of the internal standard working solution (e.g., this compound or a ¹³C-labeled analog) at a known concentration.[1][14]

  • Step 3: Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.[1]

  • Step 4: Vortex the mixture for 1 minute to ensure thorough mixing.[1]

  • Step 5: Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Step 6: Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • (Optional) Step 7: The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to increase concentration.[14]

2. LC-MS/MS Analysis

The prepared samples are then injected into an LC-MS/MS system for separation and quantification. The specific chromatographic conditions and mass spectrometric parameters would need to be optimized for the analyte of interest. The analyte and internal standard are monitored using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

3. Quantification

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of the analyte and a fixed concentration of the internal standard.[10]

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or 13C-IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant for Analysis Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

A typical bioanalytical workflow using a stable isotope-labeled internal standard.

IS_Comparison cluster_Deuterated Deuterated IS (e.g., this compound) cluster_13C 13C-Labeled IS D_Analyte Analyte D_Elution Potential Chromatographic Shift D_Analyte->D_Elution D_IS Deuterated IS D_IS->D_Elution C_Elution Co-elution Lower_Accuracy Potentially Lower Accuracy due to differential matrix effects D_Elution->Lower_Accuracy C_Analyte Analyte C_Analyte->C_Elution C_IS 13C-Labeled IS C_IS->C_Elution Higher_Accuracy Higher Accuracy through precise matrix effect correction C_Elution->Higher_Accuracy Accuracy_Impact Accuracy_Impact

Logical relationship between isotopic labeling, chromatographic behavior, and analytical accuracy.

Conclusion and Recommendation

While deuterated internal standards like this compound are widely used and can provide acceptable performance for many bioanalytical applications, the scientific evidence strongly supports the superiority of ¹³C-labeled internal standards for achieving the highest levels of accuracy and precision.[1][7][8][9][13] The identical physicochemical properties of ¹³C-labeled standards to their native analytes ensure co-elution and eliminate the risks associated with isotopic effects and back-exchange that can be observed with deuterated standards.[1][10]

For regulated bioanalysis, pivotal clinical trials, and research studies where data integrity is paramount, the investment in ¹³C-labeled internal standards is highly recommended. When using deuterated internal standards, it is crucial to carefully validate the method to ensure that any potential chromatographic separation does not compromise the accuracy of the results. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay and the desired level of data quality.

References

Validating T-1101 Anti-Tumor Effects in 3D Spheroid Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of T-1101, a first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction, with other established anti-tumor agents. The comparison is framed within the context of three-dimensional (3D) tumor spheroid cultures, which more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2][3][4][5][6] The data and protocols presented herein are intended to guide researchers, scientists, and drug development professionals in evaluating the potential of T-1101 as a novel cancer therapy.

Introduction to T-1101

T-1101 is a novel, orally bioavailable small molecule that selectively disrupts the interaction between two proteins crucial for mitotic regulation in cancer cells: Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[7][8][9] The phosphorylation of Hec1 by Nek2 is essential for proper chromosome alignment and segregation during mitosis.[8][9] By inhibiting this interaction, T-1101 leads to Nek2 degradation, chromosomal misalignment, mitotic arrest, and ultimately, apoptotic cell death in cancer cells.[7][8] Preclinical studies have demonstrated its potent anti-tumor effects across a variety of cancer cell lines, including breast, liver, leukemia, and colorectal cancers, as well as in multidrug-resistant models.[7] T-1101 has completed Phase I clinical trials, demonstrating a favorable safety and tolerability profile, and has received FDA approval to proceed to Phase II trials for patients with advanced neuroendocrine tumors.[7][10]

Comparative Efficacy in 3D Spheroid Models

While specific head-to-head comparative studies of T-1101 in 3D spheroid cultures are not yet published, we can project its performance based on its mechanism and existing preclinical data and compare it with the known effects of other standard-of-care chemotherapeutics and targeted agents in 3D models. The following table summarizes key performance indicators.

Compound Mechanism of Action Reported IC50/GI50 Range (2D Cultures) Expected Effects in 3D Spheroid Cultures Key Advantages Potential Limitations in 3D Models
T-1101 First-in-class inhibitor of Hec1/Nek2 interaction, inducing mitotic catastrophe and apoptosis.[7][8][9]14.8 - 70 nM[8][11]High potency in growth inhibition, induction of apoptosis in the proliferative outer layer, and potential penetration to affect quiescent cells due to its small molecule nature.Novel mechanism of action, oral bioavailability, cancer-specific targeting, synergistic effects with other chemotherapies.[7][8]Efficacy may be limited by the proportion of non-proliferating cells in the spheroid core.
Doxorubicin DNA intercalator and topoisomerase II inhibitor, causing DNA damage and apoptosis.10 - 100 nMEffective at inducing apoptosis, but efficacy is often reduced in 3D models due to poor penetration and the presence of quiescent, drug-resistant cells in the core.[12]Broad-spectrum activity against many cancer types.Cardiotoxicity, development of multidrug resistance, reduced efficacy in hypoxic cores of spheroids.[12]
Paclitaxel Microtubule stabilizer, leading to mitotic arrest and apoptosis.2 - 20 nMPotent induction of mitotic arrest in the proliferative zone of spheroids. Resistance can emerge due to the dense extracellular matrix and altered microtubule dynamics in 3D.Widely used and effective against a range of solid tumors.Neurotoxicity, myelosuppression, resistance due to drug efflux pumps and altered cell-cell adhesion in 3D structures.
Sorafenib Multi-kinase inhibitor targeting Raf kinases and VEGFR, inhibiting tumor-cell proliferation and angiogenesis.2 - 10 µMInhibition of spheroid growth and potential to disrupt cell-cell interactions. Efficacy can be influenced by the specific mutational status of the cancer cells.Oral administration, targets multiple pathways involved in tumor growth and angiogenesis.Skin toxicity, hypertension, resistance via activation of alternative signaling pathways.
Sotorasib (AMG 510) Covalent inhibitor of KRAS G12C, trapping the protein in an inactive state and blocking downstream signaling.[13]5 - 50 nM (in KRAS G12C mutant cells)Specific and potent growth inhibition in KRAS G12C mutant spheroids. Limited effect on KRAS wild-type cells.High specificity for a common oncogenic driver mutation, leading to fewer off-target effects.Limited to tumors with the KRAS G12C mutation, potential for acquired resistance through various mechanisms.[14]

Experimental Protocols

Protocol for 3D Tumor Spheroid Formation and Drug Treatment

This protocol describes a general method for forming 3D tumor spheroids using the liquid overlay technique and subsequently treating them with anti-tumor compounds.

1. Cell Culture and Spheroid Formation:

  • Culture cancer cells of interest (e.g., Huh-7 for liver cancer, MDA-MB-231 for breast cancer) in their recommended growth medium.
  • Prepare a single-cell suspension and adjust the cell density to 2 x 10^4 cells/mL.
  • Coat the wells of a 96-well plate with a non-adherent surface (e.g., poly-HEMA or commercially available ultra-low attachment plates).
  • Seed 100 µL of the cell suspension (2,000 cells) into each well.
  • Centrifuge the plate at low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation and morphology daily using a light microscope.

2. Compound Preparation and Treatment:

  • Prepare stock solutions of T-1101 and comparator drugs (e.g., Doxorubicin, Paclitaxel) in a suitable solvent (e.g., DMSO).
  • On the day of treatment, prepare serial dilutions of the compounds in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
  • Carefully remove 50 µL of the medium from each well containing a spheroid and replace it with 50 µL of the medium containing the drug at 2x the final concentration. Include vehicle-only controls.

3. Assessment of Anti-Tumor Effects:

  • Spheroid Growth Inhibition:

    • Capture images of the spheroids at regular intervals (e.g., 0, 24, 48, 72 hours) post-treatment using an inverted microscope with a camera.

    • Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).

    • Calculate the spheroid volume using the formula: Volume = (π/6) x (mean diameter)^3.

    • Plot the change in spheroid volume over time for each treatment condition to determine growth inhibition.

  • Cell Viability Assay (e.g., CellTiter-Glo® 3D):

    • At the end of the treatment period (e.g., 72 hours), allow the plates to equilibrate to room temperature for 30 minutes.

    • Add an equal volume of the CellTiter-Glo® 3D reagent to each well.

    • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active (viable) cells.

  • Apoptosis Assay (e.g., Caspase-Glo® 3D):

    • Follow a similar procedure to the viability assay, but use the Caspase-Glo® 3D reagent to measure caspase-3/7 activity, a hallmark of apoptosis.

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental and molecular processes involved, the following diagrams have been generated.

G cluster_prep Spheroid Preparation cluster_treat Treatment cluster_analysis Analysis cell_culture 1. Cancer Cell Culture cell_suspension 2. Prepare Single-Cell Suspension cell_culture->cell_suspension seeding 3. Seed in Ultra-Low Attachment Plate cell_suspension->seeding formation 4. Incubate for 3-5 Days seeding->formation drug_prep 5. Prepare Drug Dilutions formation->drug_prep treatment 6. Add Drugs to Spheroids drug_prep->treatment incubation 7. Incubate for 24-72h treatment->incubation imaging 8a. Imaging (Growth Curve) incubation->imaging viability 8b. Viability Assay (ATP) incubation->viability apoptosis 8c. Apoptosis Assay (Caspase) incubation->apoptosis

Caption: Experimental workflow for assessing anti-tumor drug efficacy in 3D spheroid cultures.

G cluster_normal T1101 T-1101 Hec1_Nek2 Hec1-Nek2 Complex T1101->Hec1_Nek2 Inhibits Interaction Phospho_Hec1 Phosphorylated Hec1 Hec1_Nek2->Phospho_Hec1 Phosphorylation Degradation Nek2 Degradation Hec1_Nek2->Degradation Disruption leads to Hec1 Hec1 Hec1->Hec1_Nek2 Nek2 Nek2 Nek2->Hec1_Nek2 Mitosis Correct Mitotic Progression Phospho_Hec1->Mitosis Misalignment Chromosomal Misalignment Apoptosis Apoptotic Cell Death Misalignment->Apoptosis Degradation->Misalignment

Caption: T-1101 signaling pathway leading to cancer cell apoptosis.

G cluster_t1101 T-1101 cluster_doxo Doxorubicin cluster_paclitaxel Paclitaxel cluster_sotorasib Sotorasib t1101_target Hec1/Nek2 Interaction t1101_effect Mitotic Catastrophe t1101_target->t1101_effect Apoptosis Apoptosis t1101_effect->Apoptosis doxo_target DNA & Topoisomerase II doxo_effect DNA Damage doxo_target->doxo_effect doxo_effect->Apoptosis pacli_target Microtubules pacli_effect Mitotic Arrest pacli_target->pacli_effect pacli_effect->Apoptosis soto_target KRAS G12C Protein soto_effect Blocks MAPK Pathway soto_target->soto_effect soto_effect->Apoptosis

Caption: Comparison of the mechanisms of action for different anti-tumor agents.

References

A Comparative Guide to the Quantification of T-1101 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of T-1101, a novel small-molecule inhibitor targeting the Hec1/Nek2 protein-protein interaction for cancer therapy. As T-1101 progresses through clinical trials, robust and validated quantification methods are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document outlines and compares two common UPLC-MS/MS-based methods, providing detailed experimental protocols and illustrative performance data to aid researchers in selecting the appropriate analytical strategy.

T-1101: Mechanism of Action

T-1101 is a first-in-class oral agent that disrupts the interaction between two critical mitotic regulators, Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2), which are often overexpressed in cancer cells.[1] This disruption leads to the downregulation of Nek2, resulting in chromosomal misalignment and ultimately inducing apoptotic cancer cell death.[2][3] The targeted nature of T-1101 offers a promising therapeutic strategy for various solid tumors.[1]

T1101_Signaling_Pathway cluster_0 Mitotic Regulation in Cancer Cells Hec1 Hec1 Interaction Hec1/Nek2 Interaction Hec1->Interaction Nek2 Nek2 Nek2->Interaction T1101 T1101 T1101->Interaction Inhibits Nek2_Degradation Nek2 Degradation Interaction->Nek2_Degradation Leads to Chromosomal_Misalignment Chromosomal Misalignment Nek2_Degradation->Chromosomal_Misalignment Apoptosis Apoptotic Cell Death Chromosomal_Misalignment->Apoptosis

Figure 1: T-1101 Signaling Pathway.

Comparative Analysis of T-1101 Quantification Methods

The most prevalent and robust technique for the quantification of small molecule drugs like T-1101 in biological matrices is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This is due to its high sensitivity, selectivity, and speed.[4][5][6] The primary variation in UPLC-MS/MS methods often lies in the sample preparation technique, which is critical for removing matrix interferences and ensuring accurate quantification.

Below is a comparison of two UPLC-MS/MS methods for T-1101 quantification in human plasma, differing by their sample preparation protocols: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Note: The following quantitative data is illustrative and based on typical performance characteristics for similar small molecule drugs, as detailed T-1101 validation data is not publicly available.

ParameterMethod 1: UPLC-MS/MS with Protein PrecipitationMethod 2: UPLC-MS/MS with Solid-Phase Extraction
Linearity Range 1 - 1000 ng/mL (r² > 0.995)0.5 - 1000 ng/mL (r² > 0.998)
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mL
Accuracy (% Bias) Within ±10%Within ±8%
Precision (% CV) < 12%< 10%
Mean Recovery 85%95%
Matrix Effect ModerateMinimal
Sample Throughput HighModerate
Cost per Sample LowHigh
Method Complexity LowModerate

Experimental Protocols

Method 1: UPLC-MS/MS with Protein Precipitation

This method offers a rapid and straightforward approach for sample cleanup, making it suitable for high-throughput analysis.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar and stable isotope-labeled compound).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the UPLC-MS/MS system.

2. UPLC Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 95% A, decrease to 5% A over 2 minutes, hold for 1 minute, then return to initial conditions.

  • Column Temperature: 40°C

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by direct infusion of T-1101 and the IS.

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Method 2: UPLC-MS/MS with Solid-Phase Extraction (SPE)

This method provides a more thorough sample cleanup, resulting in lower matrix effects and improved sensitivity.

1. Sample Preparation (Solid-Phase Extraction):

  • Pre-condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 100 µL of human plasma, add 10 µL of internal standard (IS) working solution and 200 µL of 4% phosphoric acid.

  • Load the entire mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute T-1101 and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the UPLC-MS/MS system.

2. UPLC and MS/MS Conditions:

  • The UPLC and MS/MS conditions would be identical to those described in Method 1.

Experimental Workflow

The general workflow for the cross-validation of these two T-1101 quantification methods is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Plasma_Sample Human Plasma Sample Method1_Prep Method 1: Protein Precipitation Plasma_Sample->Method1_Prep Method2_Prep Method 2: Solid-Phase Extraction Plasma_Sample->Method2_Prep UPLC_MSMS UPLC-MS/MS Analysis Method1_Prep->UPLC_MSMS Method2_Prep->UPLC_MSMS Data_Acquisition Data Acquisition & Quantification UPLC_MSMS->Data_Acquisition Validation_Parameters Validation Parameters: - Linearity - Accuracy - Precision - Recovery - Stability Data_Acquisition->Validation_Parameters Comparison Comparative Analysis Validation_Parameters->Comparison

Figure 2: T-1101 Quantification Method Cross-Validation Workflow.

Conclusion

The choice between a simpler, high-throughput method like Protein Precipitation and a more rigorous but lower-throughput method like Solid-Phase Extraction for T-1101 quantification will depend on the specific requirements of the study. For early-stage drug discovery and high-volume screening, the speed and cost-effectiveness of PPT may be advantageous. For regulated bioanalysis in later-stage clinical trials, the superior sensitivity, accuracy, and reduced matrix effects of SPE are often preferred to ensure the highest data quality. It is imperative that any chosen method is fully validated according to regulatory guidelines to ensure the reliability and reproducibility of the data generated in support of drug development programs.[6][7][8]

References

T-1101 vs. Sorafenib: A Comparative Analysis in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel anti-cancer agent T-1101 and the established multi-kinase inhibitor sorafenib (B1663141) in the context of hepatocellular carcinoma (HCC) models. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available preclinical data, and detailed experimental protocols for the key assays discussed.

Mechanism of Action

T-1101: T-1101 is a first-in-class oral agent that selectively disrupts the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] This interaction is crucial for the proper functioning of the spindle assembly checkpoint during mitosis. By inhibiting this interaction, T-1101 leads to Nek2 degradation, chromosomal misalignment, and ultimately, apoptotic cell death in cancer cells.[1]

Sorafenib: Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[3] It inhibits the Raf/MEK/ERK signaling cascade by targeting Raf-1 and B-Raf kinases, thereby blocking tumor cell proliferation.[3][4] Additionally, sorafenib inhibits various receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) and platelet-derived growth factor receptor β (PDGFR-β), which are critical for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[4]

Signaling Pathway Diagrams

The distinct mechanisms of T-1101 and sorafenib are illustrated in the signaling pathway diagrams below.

T1101_Pathway cluster_mitosis Mitosis cluster_inhibition T-1101 Action Hec1 Hec1 Interaction Hec1/Nek2 Interaction Hec1->Interaction Nek2 Nek2 Nek2->Interaction Spindle_Checkpoint Spindle Assembly Checkpoint Interaction->Spindle_Checkpoint Disruption Disruption of Hec1/Nek2 Interaction Chromosome_Segregation Proper Chromosome Segregation Spindle_Checkpoint->Chromosome_Segregation Cell_Division Normal Cell Division Chromosome_Segregation->Cell_Division T1101 T-1101 T1101->Disruption Nek2_Degradation Nek2 Degradation Disruption->Nek2_Degradation Mitotic_Arrest Mitotic Arrest Nek2_Degradation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: T-1101 mechanism of action.

Sorafenib_Pathway cluster_proliferation Cell Proliferation Pathway cluster_angiogenesis Angiogenesis Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Sorafenib Sorafenib Sorafenib->Raf Inhibits Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits

Caption: Sorafenib mechanism of action.

Comparative Efficacy Data

The following tables summarize the available quantitative data for T-1101 and sorafenib in hepatocellular carcinoma models. It is important to note that direct head-to-head comparative studies are limited.

Table 1: In Vitro Anti-proliferative Activity (IC50)
CompoundCell LineIC50 (nM)Reference
T-1101Various Cancer Cells14.8 - 21.5[1][5]
SorafenibHepG2~12,400[6]
SorafenibHuh7~6,100[6]
SorafenibHep3B~7,800[6]
SorafenibPLC/PRF/5~17,500[6]

Note: The specific HCC cell lines tested for the T-1101 IC50 range were not detailed in the available literature.

Table 2: In Vivo Antitumor Activity in Huh-7 Xenograft Model

While a direct monotherapy comparison is not available, a study on the co-administration of T-1101 and sorafenib in a Huh-7 xenograft model provided insights into their interaction.

Treatment GroupDosingOutcomeReference
T-1101 + SorafenibT-1101 (oral) + Sorafenib (12.5 mg/kg)Comparable in vivo activity to Sorafenib (25 mg/kg) alone[1]
Sorafenib30 mg/kgComplete tumor growth inhibition[7]
Sorafenib10 mg/kg49% tumor growth inhibition[7]

This finding suggests that T-1101 may enhance the efficacy of sorafenib, allowing for a reduction in the required dose of sorafenib to achieve a similar therapeutic effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cell Viability Assay (MTT/XTT Assay)

This protocol is a general guideline for assessing the anti-proliferative effects of T-1101 and sorafenib on HCC cell lines.

Cell_Viability_Workflow Start Seed HCC cells in 96-well plates Incubate1 Incubate for 24h (cell adherence) Start->Incubate1 Treat Treat cells with varying concentrations of T-1101 or Sorafenib Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_Reagent Add MTT or XTT reagent Incubate2->Add_Reagent Incubate3 Incubate for 2-4h Add_Reagent->Incubate3 Solubilize Add solubilization buffer (for MTT assay) Incubate3->Solubilize MTT Measure Measure absorbance at appropriate wavelength Incubate3->Measure XTT Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Workflow for in vitro cell viability assay.

Protocol Details:

  • Cell Seeding: HCC cells (e.g., Huh-7, HepG2, Hep3B) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with a range of concentrations of T-1101 or sorafenib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well.

  • Final Incubation: The plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

  • Solubilization (for MTT): If using MTT, a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for XTT.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the drug concentration.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of T-1101 and sorafenib in a subcutaneous HCC xenograft model.

Xenograft_Workflow Start Inject HCC cells (e.g., Huh-7) subcutaneously into immunocompromised mice Tumor_Growth Monitor tumor growth until tumors reach a specific volume (e.g., 100-200 mm³) Start->Tumor_Growth Randomize Randomize mice into treatment groups (Vehicle, T-1101, Sorafenib) Tumor_Growth->Randomize Treat Administer daily oral doses of T-1101, Sorafenib, or vehicle Randomize->Treat Monitor Measure tumor volume and body weight 2-3 times per week Treat->Monitor Endpoint Continue treatment for a defined period (e.g., 21 days) or until tumors reach endpoint volume Monitor->Endpoint Analyze Excise tumors, weigh, and analyze for biomarkers. Calculate Tumor Growth Inhibition (TGI). Endpoint->Analyze

Caption: Workflow for in vivo xenograft tumor model.

Protocol Details:

  • Cell Implantation: Approximately 5 x 10^6 Huh-7 cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow, and their volumes are measured regularly using calipers. The tumor volume is often calculated using the formula: Volume = (length × width²) / 2.[8]

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups: vehicle control, T-1101, and sorafenib. The drugs are typically administered orally once daily.

  • Efficacy Evaluation: Tumor volumes and body weights are measured 2-3 times per week to assess treatment efficacy and toxicity.

  • Endpoint and Analysis: The study is concluded after a defined treatment period or when tumors in the control group reach a specified maximum size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Tumor Growth Inhibition (TGI) is calculated as a percentage.

Conclusion

T-1101 and sorafenib represent two distinct therapeutic strategies for hepatocellular carcinoma. T-1101 offers a novel, targeted approach by disrupting a key mitotic protein-protein interaction, while sorafenib provides a broader inhibition of multiple signaling pathways crucial for tumor growth and angiogenesis. The available preclinical data suggests that T-1101 is a potent anti-proliferative agent and may have synergistic effects when combined with sorafenib. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential clinical applications of T-1101 versus sorafenib in the treatment of hepatocellular carcinoma.

References

In Vitro Validation of T-1101: A Comparative Guide to Hec1-Nek2 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in vitro validation overview of T-1101, a first-in-class oral agent targeting the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). The disruption of this interaction leads to chromosomal misalignment and apoptosis in cancer cells, presenting a promising therapeutic strategy.[1] This document compares T-1101 with other experimental inhibitors of the same pathway, focusing on their in vitro efficacy and the methodologies used for their validation.

Performance Comparison of Hec1-Nek2 Inhibitors

The in vitro potency of T-1101 and other Hec1-Nek2 inhibitors, primarily from the "INH" series, has been evaluated across various cancer cell lines. The following tables summarize the available quantitative data, including 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values. It is important to note that these values are derived from different studies and direct, side-by-side comparisons under identical experimental conditions are limited.

Table 1: In Vitro Potency (GI50) of T-1101 and INH Analogs in Cancer Cell Lines

CompoundCell LineCancer TypeGI50 (nM)
T-1101Human Liver Cancer CellsLiver Cancer15-70
T-1101 tosylateBreast Cancer Cell LinesBreast Cancer14.29-73.65
INH1MDA-MB-468Breast Cancer10,500
INH1SKBR3Breast Cancer15,000
INH1T47DBreast Cancer10,500
INH1MDA-MB-361Breast Cancer20,500
INH1ZR-75-1Breast Cancer15,000

Table 2: In Vitro Potency (IC50) of T-1101 and INH Analogs in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
T-1101Various Human Cancer Cell LinesVarious14-74
T-1101MDR-expressing Cell LinesVarious7-19
T-1101 tosylateN/AN/A14.8-21.5
INH1MDA-MB-231 (migration assay)Breast Cancer176
INH1A549Lung Cancer56,000
INH1HeLaCervical Cancer56,000
INH154HeLaCervical Cancer200
INH154MDA-MB-468Breast Cancer120

Hec1-Nek2 Signaling Pathway and Inhibition

The interaction between Hec1 and Nek2 is a critical step in the mitotic regulation of cancer cells. Nek2 phosphorylates Hec1, a key component of the kinetochore, which is essential for proper chromosome segregation during mitosis. Disruption of this interaction, as achieved by T-1101, leads to Nek2 degradation, chromosomal misalignment, and ultimately, apoptotic cell death.

Hec1_Nek2_Pathway cluster_mitosis Mitotic Progression Nek2 Nek2 Kinase Hec1 Hec1 Nek2->Hec1 Interaction & Phosphorylation Apoptosis Apoptosis Nek2->Apoptosis Degradation leads to Hec1_p Phosphorylated Hec1 Kinetochore Kinetochore Assembly Hec1_p->Kinetochore Segregation Chromosome Segregation Kinetochore->Segregation T1101 T-1101 T1101->Nek2 Inhibition experimental_workflow cluster_workflow Inhibitor Validation Workflow Screen High-Throughput Screening (e.g., Reverse Yeast Two-Hybrid) Hit Hit Compound Identification Screen->Hit SPR Direct Binding Assay (Surface Plasmon Resonance) Hit->SPR CoIP In-Cell Interaction Assay (Co-Immunoprecipitation) SPR->CoIP KinaseAssay Nek2 Kinase Activity Assay CoIP->KinaseAssay CellViability Cell-Based Assays (e.g., MTT, CellTiter-Glo) KinaseAssay->CellViability Lead Lead Compound CellViability->Lead

References

Benchmarking T-1101-d7: A Comparative Guide to Deuterated Internal Standard Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable and reproducible results. This guide provides a comprehensive comparison of the expected performance of T-1101-d7, a deuterated internal standard for the novel anti-cancer agent T-1101, against other deuterated and non-deuterated internal standards.

While specific experimental data for this compound is not publicly available, this guide will leverage established principles and representative data from the scientific literature to benchmark its expected performance. The primary role of a deuterated internal standard like this compound is to mimic the behavior of the analyte (T-1101) throughout the analytical process, thereby compensating for variability in sample preparation, injection volume, and matrix effects.[1][2]

Data Presentation: Performance Comparison of Internal Standards

The following tables summarize the expected quantitative performance of this compound compared to other classes of internal standards. These values are based on typical performance characteristics of well-behaved deuterated standards used in validated bioanalytical methods.

Table 1: Comparison of Internal Standard Types

Performance ParameterThis compound (Deuterated IS)Structurally Similar Analog IS
Co-elution with Analyte High (Near identical retention time)Moderate to Low
Correction for Matrix Effects ExcellentPartial to Poor
Correction for Extraction Variability ExcellentPartial
Risk of Differential Response LowHigh
Regulatory Acceptance High[2]Moderate to Low

Table 2: Expected Bioanalytical Method Validation Parameters for T-1101 using this compound

Validation ParameterAcceptance Criteria (Typical)Expected Performance with this compound
Linearity (r²) ≥ 0.99≥ 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Within acceptable limits
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Within acceptable limits
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within acceptable limits
Recovery (%) Consistent and reproducibleExpected to be similar to T-1101
Matrix Effect (IS Normalized) Within acceptable limits (e.g., 0.8-1.2)Expected to be minimal and consistent
Stability (Freeze-Thaw, Bench-top, Long-term) ≤ 15% deviation from nominal concentrationExpected to be stable under typical bioanalytical conditions

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are key experimental protocols relevant to the benchmarking of this compound.

Stock Solution Preparation and Calibration Standards
  • Stock Solutions: Prepare individual stock solutions of T-1101 and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the T-1101 stock solution to create working standards for spiking into the biological matrix (e.g., plasma, serum). Prepare a separate working solution of this compound at a fixed concentration.

  • Calibration Curve: Spike blank biological matrix with the T-1101 working standards to create a calibration curve covering the expected concentration range of the study samples. A typical range might be 1-1000 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution profile. The mobile phase typically consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile). The gradient is optimized to achieve chromatographic separation of T-1101 from endogenous matrix components.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for both T-1101 and this compound.

Assessment of Recovery, Matrix Effect, and Stability
  • Recovery: The recovery of T-1101 is determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at three different concentration levels (low, medium, and high).

  • Matrix Effect: The matrix effect is evaluated by comparing the peak area of the analyte in post-extraction spiked samples to the peak area of the analyte in a neat solution at the same concentration. This is typically performed in at least six different lots of the biological matrix. The internal standard-normalized matrix factor should be consistent across lots.

  • Stability:

    • Freeze-Thaw Stability: Analyze quality control (QC) samples after three freeze-thaw cycles.

    • Bench-Top Stability: Assess the stability of QC samples at room temperature for a period that reflects the expected sample handling time.

    • Long-Term Stability: Analyze QC samples stored at -80°C for an extended period (e.g., 1, 3, and 6 months).

Mandatory Visualization

The following diagrams illustrate the signaling pathway of T-1101 and a typical experimental workflow for its quantification using this compound.

T1101_Signaling_Pathway T1101 T-1101 Disruption Disruption of Interaction T1101->Disruption Inhibits Hec1_Nek2 Hec1/Nek2 Complex Hec1_Nek2->Disruption Nek2_Degradation Nek2 Degradation Disruption->Nek2_Degradation Chromosomal_Misalignment Chromosomal Misalignment Disruption->Chromosomal_Misalignment Apoptosis Apoptotic Cell Death Nek2_Degradation->Apoptosis Chromosomal_Misalignment->Apoptosis

Caption: T-1101 Mechanism of Action.

Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with this compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (T-1101 & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Bioanalytical Workflow for T-1101.

References

A Head-to-Head Study of T-1101 and Other Mitotic Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, mitotic inhibitors have long been a cornerstone of treatment, effectively targeting the rapid proliferation of cancer cells. This guide provides a detailed comparison of T-1101, a novel first-in-class oral agent, with established mitotic inhibitors such as paclitaxel (B517696), docetaxel, and vincristine. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols for their evaluation.

Executive Summary

T-1101 distinguishes itself from traditional mitotic inhibitors by its unique mechanism of action. Instead of directly targeting tubulin, T-1101 disrupts the interaction between Hec1 and Nek2, two proteins critical for mitotic regulation.[1][2] This novel approach has demonstrated potent anti-tumor effects across a variety of cancer cell types, including those resistant to conventional chemotherapies.[1] While direct head-to-head clinical trial data with other mitotic inhibitors is not yet publicly available, this guide consolidates preclinical data for T-1101 and compares it with established data for other agents to provide a valuable resource for the research community.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for T-1101 and other well-established mitotic inhibitors. It is important to note that the data for T-1101 is from preclinical studies, while the data for other inhibitors is a compilation from various literature sources. Direct comparisons should be made with caution due to differing experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50)
CompoundCancer Cell LineIC50 (nM)Notes
T-1101 Huh-7 (Liver)14.8 - 21.5Potent activity in various cancer cell lines.[3]
MDA-MB-231 (Breast)14.8 - 21.5Effective in triple-negative breast cancer models.[3]
BT474 (Breast)Not SpecifiedShowed promise in antitumor activity.[3]
MCF7 (Breast)Not SpecifiedShowed promise in antitumor activity.[3]
Paclitaxel Various~4Median inhibitory concentration for mitotic progression.[4]
Docetaxel VariousNot SpecifiedGenerally considered more potent than paclitaxel in preclinical models.[5]
Vincristine VariousNot SpecifiedA potent Vinca alkaloid mitotic inhibitor.
Table 2: Mechanism of Action and Effects on Mitosis
CompoundTargetEffect on MicrotubulesConsequence in Mitosis
T-1101 Hec1/Nek2 InteractionIndirectChromosomal misalignment, Nek2 degradation, apoptosis.[1][3]
Paclitaxel β-tubulinStabilizes microtubulesMitotic arrest at the G2/M phase, apoptosis.[6][7]
Docetaxel β-tubulinStabilizes microtubulesMitotic arrest at the G2/M phase, apoptosis.[6]
Vincristine β-tubulinInhibits tubulin polymerizationMitotic arrest at metaphase.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of mitotic inhibitors are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., T-1101, paclitaxel) and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[9]

  • Cell Treatment and Harvesting: Treat cells with the mitotic inhibitor for a defined period. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[10][11]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase to prevent staining of RNA.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Tubulin Polymerization Assay

This in vitro assay measures the ability of a compound to either inhibit or enhance the polymerization of purified tubulin into microtubules.

  • Reagent Preparation: Reconstitute lyophilized tubulin in a suitable buffer on ice. Prepare serial dilutions of the test compound.

  • Reaction Initiation: In a 96-well plate, mix the tubulin solution with GTP (required for polymerization) and the test compound or vehicle control.

  • Monitoring Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm over time, which corresponds to the increase in light scattering due to microtubule formation.[12][13]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of treated samples to the control to determine if the compound inhibits or promotes tubulin polymerization.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the action and evaluation of mitotic inhibitors.

T1101_Mechanism_of_Action cluster_mitosis Mitotic Progression cluster_inhibition Inhibition by T-1101 Hec1 Hec1 Hec1_Nek2_Complex Hec1/Nek2 Complex Hec1->Hec1_Nek2_Complex Nek2 Nek2 Nek2->Hec1_Nek2_Complex Spindle_Assembly Correct Spindle Assembly Hec1_Nek2_Complex->Spindle_Assembly Chromosome_Segregation Proper Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division T1101 T-1101 Disruption Disruption of Hec1/Nek2 Interaction T1101->Disruption Chromosomal_Misalignment Chromosomal Misalignment Disruption->Chromosomal_Misalignment Apoptosis Apoptosis Chromosomal_Misalignment->Apoptosis

Caption: Mechanism of action of T-1101, a Hec1/Nek2 interaction inhibitor.

Mitotic_Inhibitor_Evaluation_Workflow Start Start: Candidate Mitotic Inhibitor In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro_Assays->Cytotoxicity Tubulin_Polymerization Tubulin Polymerization Assay In_Vitro_Assays->Tubulin_Polymerization Cell_Based_Assays Cell-Based Assays Cytotoxicity->Cell_Based_Assays Tubulin_Polymerization->Cell_Based_Assays Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assays->Cell_Cycle Mitotic_Arrest Mitotic Arrest Confirmation (Immunofluorescence) Cell_Based_Assays->Mitotic_Arrest In_Vivo_Studies In Vivo Studies Cell_Cycle->In_Vivo_Studies Mitotic_Arrest->In_Vivo_Studies Xenograft Xenograft Models In_Vivo_Studies->Xenograft Toxicity Toxicity Assessment In_Vivo_Studies->Toxicity Clinical_Trials Clinical Trials Xenograft->Clinical_Trials Toxicity->Clinical_Trials

Caption: Experimental workflow for the evaluation of novel mitotic inhibitors.

Mitotic_Inhibitor_Selection_Logic Start Cancer Type & Patient Profile MDR_Status Multi-Drug Resistant? Start->MDR_Status Novel_Target Novel Mechanism Desired? MDR_Status->Novel_Target Yes Tubulin_Targeting Direct Tubulin Targeting Appropriate? MDR_Status->Tubulin_Targeting No Novel_Target->Tubulin_Targeting No Select_T1101 Consider T-1101 Novel_Target->Select_T1101 Yes Select_Taxane_Vinca Consider Taxanes or Vinca Alkaloids Tubulin_Targeting->Select_Taxane_Vinca Yes

Caption: Logical diagram for selecting a mitotic inhibitor based on cancer characteristics.

Conclusion

T-1101 represents a promising new class of mitotic inhibitors with a distinct mechanism of action that may offer advantages in treating a range of cancers, including those with resistance to traditional chemotherapies. While direct comparative clinical data is pending, the preclinical evidence suggests potent and broad anti-tumor activity.[1][3] The successful completion of Phase I trials and progression to Phase II further underscores its clinical potential.[1][14][15][16] Continued research and upcoming clinical trial results will be crucial in fully elucidating the therapeutic role of T-1101 in comparison to established mitotic inhibitors. This guide serves as a foundational resource for understanding the current landscape and the future directions of this exciting area of oncology research.

References

Assessing the Potential Synergistic Effects of T-1101 with Immunotherapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of the investigational anti-cancer agent T-1101 and its potential for synergistic combination with immunotherapies. While direct clinical or preclinical data on T-1101 in combination with immunotherapy is not yet publicly available, this document synthesizes the known mechanism of action of T-1101, its demonstrated synergy with other cancer therapies, and emerging evidence on the immunomodulatory role of its target, providing a rationale for future investigation.

T-1101: A First-in-Class Hec1/Nek2 Inhibitor

T-1101 is an orally bioavailable small molecule that acts as a first-in-class inhibitor of the interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] This interaction is crucial for proper chromosome segregation during mitosis, and its disruption by T-1101 leads to mitotic catastrophe and subsequent apoptotic cell death in cancer cells.[2][3] The drug is currently in Phase II clinical trials for advanced neuroendocrine tumors.[4][5]

Established Synergistic Activity of T-1101

Preclinical studies have demonstrated that T-1101 exhibits synergistic anti-tumor effects when combined with standard-of-care chemotherapies and targeted agents. This suggests a potential to enhance the efficacy of existing treatment regimens.

Summary of Preclinical Synergy Studies with T-1101
Combination AgentCancer Type(s)Key FindingsReference
DoxorubicinSelect Cancer CellsSynergistic cytotoxic effects observed.[4]
PaclitaxelSelect Cancer CellsEnhanced anti-proliferative activity.[4]
TopotecanSelect Cancer CellsIncreased cancer cell killing.[4]

The Emerging Role of NEK2 in Immuno-Oncology: A Rationale for Combination Therapy

Recent preclinical research has uncovered a potential role for NEK2, a direct target of T-1101, in regulating the tumor immune microenvironment. This provides a strong scientific basis for investigating the combination of T-1101 with immune checkpoint inhibitors.

A key study has shown that inhibition of NEK2 in pancreatic cancer models leads to:

  • Decreased PD-L1 Expression: NEK2 was found to regulate the stability of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. Inhibition of NEK2 resulted in the degradation of PD-L1.[6]

  • Increased CD8+ T Cell Infiltration: Tumors treated with a NEK2 inhibitor showed a significant increase in the infiltration of cytotoxic CD8+ T cells.[6]

These findings suggest that by inhibiting NEK2, T-1101 could potentially reverse a key mechanism of immune evasion used by cancer cells, thereby sensitizing tumors to immunotherapy. The study further demonstrated that combining a NEK2 inhibitor with an anti-PD-L1 antibody resulted in a significantly improved T cell-mediated cytotoxic effect compared to either agent alone.[6]

Proposed Mechanism of Synergy

Based on the available evidence, a potential synergistic mechanism between T-1101 and immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, can be hypothesized. T-1101, by inhibiting the Hec1/Nek2 interaction, would not only induce direct tumor cell killing through mitotic catastrophe but also independently reduce PD-L1 expression on cancer cells. This dual action could enhance the anti-tumor immune response by both increasing the visibility of cancer cells to the immune system and augmenting the activity of immune checkpoint blockade.

Experimental Protocols

While specific protocols for T-1101 in combination with immunotherapy are not available, a generalizable preclinical workflow to assess synergy is outlined below.

In Vitro Co-culture Assay
  • Cell Lines: Select cancer cell lines with known expression of Hec1, Nek2, and PD-L1.

  • Treatment: Treat cancer cells with T-1101, an anti-PD-L1 antibody, or the combination for 48-72 hours.

  • Co-culture: Add activated CD8+ T cells to the treated cancer cells.

  • Endpoint Analysis: Measure cancer cell viability (e.g., via MTS assay) and T-cell mediated cytotoxicity (e.g., through LDH release assay or flow cytometry-based killing assay).

Syngeneic Mouse Model
  • Model: Utilize an immunocompetent syngeneic mouse model (e.g., MC38 colorectal cancer or Pan02 pancreatic cancer) to allow for the study of an intact immune system.

  • Tumor Implantation: Implant tumor cells into the flank of the mice.

  • Treatment Groups: Once tumors are established, randomize mice into four groups: Vehicle control, T-1101 alone, anti-PD-1/PD-L1 antibody alone, and the combination of T-1101 and the antibody.

  • Efficacy Assessment: Monitor tumor growth over time. At the end of the study, collect tumors for analysis.

  • Immunophenotyping: Analyze the tumor microenvironment using flow cytometry or immunohistochemistry to quantify the infiltration and activation status of immune cells (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

  • Biomarker Analysis: Assess PD-L1 expression levels in tumor tissue via immunohistochemistry or western blot.

Visualizing the Pathways and Processes

To aid in the understanding of T-1101's mechanism and its potential interplay with the immune system, the following diagrams are provided.

T1101_Mechanism cluster_Cell Cancer Cell T1101 T-1101 Hec1_Nek2 Hec1/Nek2 Complex T1101->Hec1_Nek2 Inhibits Interaction Mitosis Proper Mitosis & Chromosome Segregation Hec1_Nek2->Mitosis Required for Cell_Death Mitotic Catastrophe & Apoptosis Cell_Proliferation Cancer Cell Proliferation Mitosis->Cell_Proliferation Leads to

Caption: Mechanism of action of T-1101 in inducing cancer cell death.

Proposed_Synergy cluster_Tumor Tumor Microenvironment T1101 T-1101 Nek2 Nek2 T1101->Nek2 Inhibits PDL1 PD-L1 Expression Nek2->PDL1 Stabilizes T_Cell CD8+ T Cell PDL1->T_Cell Inhibits Immune_Evasion Immune Evasion PDL1->Immune_Evasion Promotes Cancer_Cell Cancer Cell T_Cell->Cancer_Cell Recognizes & Kills Tumor_Cell_Killing Tumor Cell Killing T_Cell->Tumor_Cell_Killing Leads to Anti_PDL1 Anti-PD-L1 mAb Anti_PDL1->PDL1 Blocks

Caption: Proposed synergistic mechanism of T-1101 with anti-PD-L1 therapy.

Experimental_Workflow cluster_InVivo In Vivo Synergy Study start Syngeneic Mice with Established Tumors groups Treatment Groups: 1. Vehicle 2. T-1101 3. Anti-PD-1 4. Combination start->groups monitoring Tumor Growth Monitoring groups->monitoring analysis Endpoint Analysis: - Tumor Volume - Immunophenotyping - Biomarker Expression monitoring->analysis

Caption: High-level experimental workflow for in vivo synergy assessment.

Conclusion and Future Directions

While the direct combination of T-1101 with immunotherapy remains to be clinically evaluated, the foundational science provides a compelling case for its investigation. The dual mechanism of inducing mitotic catastrophe and potentially modulating the tumor immune microenvironment through NEK2 inhibition positions T-1101 as a promising candidate for combination immunotherapy strategies. Further preclinical studies are warranted to validate this hypothesis and to determine the optimal scheduling and combination partners for T-1101 in the immuno-oncology setting. This will be crucial in unlocking the full therapeutic potential of this novel agent for cancer patients.

References

Safety Operating Guide

Navigating the Safe Disposal of T-1101-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like T-1101-d7 are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for the deuterated compound this compound is not publicly available, its chemical properties and biological activity are expected to be nearly identical to its parent compound, T-1101. T-1101 is a potent, orally active inhibitor of the Hec1/Nek2 protein-protein interaction, being investigated as an anti-cancer therapeutic.[1][2][3] Therefore, this compound should be handled with the same precautions as a cytotoxic or potent pharmacologically active substance.

This guide provides essential safety and logistical information for the proper disposal of this compound, based on the known properties of T-1101 and general best practices for handling hazardous chemical waste in a laboratory setting.

Key Compound Information: T-1101 tosylate

As this compound is the deuterated form of T-1101, the following data for T-1101 tosylate, the salt form of T-1101, provides a basis for its hazard assessment.

PropertyValueSource
CAS Number 2250404-95-4[2][3][4]
Molecular Formula C31H31N5O6S3[2][4]
Molecular Weight 665.81 g/mol [3][4]
Biological Target Hec1/Nek2 protein-protein interaction[1][2][3]
Mechanism of Action Disrupts the interaction between Hec1 and Nek2, leading to Nek2 degradation, chromosomal misalignment, and apoptotic cell death in cancer cells.[1][2]
Known Hazards Potent anti-proliferative and cytotoxic activity against various cancer cell lines.[1] Investigational anti-cancer drug.[1][5][6][7]
Solubility Soluble in DMSO.[3][4]

Experimental Protocols Cited

The development of T-1101 as a clinical candidate involved extensive in vitro and in vivo studies to determine its efficacy and safety.

In Vitro Antiproliferative Assays: The anti-proliferative activity of T-1101 was evaluated against a panel of human cancer cell lines. A common method for this is the MTT or MTS assay, which measures cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of T-1101 for a specified period (e.g., 72 hours).

  • Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The concentration of T-1101 that inhibits cell growth by 50% (GI50) is then calculated.

In Vivo Xenograft Studies: To assess the anti-tumor efficacy in a living organism, human cancer cells are implanted into immunocompromised mice.

  • Tumor Implantation: Human cancer cells (e.g., liver or breast cancer lines) are injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are treated with T-1101 (often orally) at a specified dose and schedule. A control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The tumor growth in the T-1101-treated group is compared to the control group to determine the extent of tumor growth inhibition.

Proper Disposal Procedures for this compound

Given its potent biological activity, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE:

  • Nitrile gloves (double-gloving is recommended)

  • Safety glasses or goggles

  • A lab coat

Step 2: Waste Segregation All waste contaminated with this compound must be segregated from general laboratory waste. Prepare designated, clearly labeled, and sealed waste containers.

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, vials, and any other solid materials that have come into contact with this compound. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including unused stock solutions and experimental media, should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.

Step 3: Decontamination Decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable laboratory disinfectant or cleaning agent known to be effective against chemical compounds. The cleaning materials (e.g., wipes) should also be disposed of as hazardous solid waste.

Step 4: Waste Storage and Disposal Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. Follow your institution's and local regulations for the final disposal of hazardous chemical waste. This typically involves arranging for pickup by a licensed hazardous waste disposal company.

G This compound Disposal Workflow cluster_waste Waste Segregation start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_prep Prepare Labeled Hazardous Waste Containers ppe->waste_prep solid_waste Solid Waste (Gloves, Tips, Vials) waste_prep->solid_waste Contaminated Solids liquid_waste Liquid Waste (Solutions, Media) waste_prep->liquid_waste Contaminated Liquids sharps_waste Sharps Waste (Needles, Syringes) waste_prep->sharps_waste Contaminated Sharps decon Decontaminate Surfaces and Equipment solid_waste->decon liquid_waste->decon sharps_waste->decon storage Store Sealed Waste Containers in Designated Area decon->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end End: Proper Disposal disposal->end

Caption: A workflow diagram for the proper disposal of this compound.

Hec1/Nek2 Signaling Pathway

T-1101 functions by disrupting the interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2), which are crucial for proper mitotic progression.

During the G2/M phase of the cell cycle, Nek2 phosphorylates Hec1.[8] This phosphorylation is a critical step for the proper attachment of microtubules to the kinetochores of chromosomes, ensuring accurate chromosome segregation during mitosis.[9] When Hec1 is overexpressed, as is common in many cancers, it contributes to aneuploidy and tumor progression.

T-1101 binds to Hec1, preventing its interaction with Nek2.[10][11] This disruption inhibits the phosphorylation of Hec1 by Nek2, leading to several downstream effects:

  • Chromosomal Misalignment: Without proper Hec1 function, chromosomes fail to align correctly at the metaphase plate.

  • Spindle Assembly Checkpoint Activation: The cell's internal checkpoint mechanisms detect the improper microtubule-kinetochore attachments and halt the cell cycle in mitosis.

  • Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis) in the cancer cells.

G Hec1/Nek2 Signaling Pathway and T-1101 Inhibition cluster_normal Normal Mitotic Progression cluster_inhibition Inhibition by T-1101 Nek2 Nek2 Kinase Hec1 Hec1 Protein Nek2->Hec1 Phosphorylates Phospho_Hec1 Phosphorylated Hec1 Chromosome_Segregation Proper Chromosome Segregation Phospho_Hec1->Chromosome_Segregation Cell_Division Normal Cell Division Chromosome_Segregation->Cell_Division T1101 T-1101 Hec1_Inhibited Hec1 Protein T1101->Hec1_Inhibited Binds to Hec1 Mitotic_Arrest Mitotic Arrest Hec1_Inhibited->Mitotic_Arrest Leads to Nek2_Inhibited Nek2 Kinase Nek2_Inhibited->Hec1_Inhibited Interaction Blocked Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.